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  • Product: 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one
  • CAS: 56347-27-4

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectra of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one Executive Summary 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (commonly known as 3-hexylrhodanine) is a critical heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

Executive Summary

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (commonly known as 3-hexylrhodanine) is a critical heterocyclic building block in modern materials science. It is predominantly utilized as an electron-withdrawing end-capping unit in the synthesis of Acceptor-Donor-Acceptor (A-D-A) non-fullerene acceptors (NFAs) and high-performance small molecule donors (SMDs) for organic photovoltaics (OPV), such as BTR and BTR-Cl[1]. Because impurities at the end-capping stage can severely disrupt the π -conjugation and crystallinity of the final OPV material, rigorous structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.

This guide provides an authoritative, causality-driven breakdown of the 1 H and 13 C NMR spectra of 3-hexylrhodanine, detailing the electronic environments that dictate its chemical shifts and the self-validating protocols required for accurate spectral acquisition.

Self-Validating Experimental Protocols for NMR Acquisition

A robust analytical protocol must be a self-validating system where each step inherently prevents or highlights potential errors. The following methodology ensures high-fidelity spectral data acquisition.

Step-by-Step Methodology
  • Sample Concentration & Causality : Weigh 5–10 mg of the compound for 1 H NMR and 20–50 mg for 13 C NMR.

    • Causality: 13 C has a low natural abundance (~1.1%) and a lower gyromagnetic ratio than 1 H. A higher sample concentration is strictly required to achieve a viable signal-to-noise ratio (SNR) without requiring impractically long acquisition times.

  • Solvent Selection : Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides a deuterium lock signal, allowing the spectrometer to compensate for magnetic field drift. TMS provides an absolute internal reference at 0.00 ppm, ensuring cross-instrument reproducibility.

  • Homogenization & Filtration : Vortex the mixture and pass it through a 0.22 µm PTFE syringe filter directly into a precision 5 mm NMR tube.

    • Causality: Particulate matter causes localized magnetic susceptibility gradients, leading to poor shimming and broadened peaks. Filtration validates the homogeneity of the magnetic environment.

  • Instrument Calibration (Lock, Tune, Match, Shim) : Insert the sample into the spectrometer (e.g., 400 MHz). Lock onto the CDCl 3​ signal (7.26 ppm), tune the probe to the specific nucleus, and shim the Z-axis gradients.

  • Acquisition Parameters :

    • 1 H NMR : 16–64 scans, relaxation delay ( d1​ ) = 1.0 s.

    • 13 C NMR : 1024+ scans, relaxation delay ( d1​ ) = 2.0–3.0 s.

    • Causality: Quaternary carbons (such as the C=S and C=O in rhodanine) lack attached protons, meaning they relax slowly via dipole-dipole interactions. A standard 1.0 s delay would saturate their spin states, causing these critical peaks to vanish. Extending d1​ ensures complete relaxation and signal capture.

NMR_Workflow N1 1. Sample Preparation Weigh 5-10 mg (1H) or 20-50 mg (13C) Dissolve in 0.6 mL CDCl3 N2 2. Homogenization Vortex & Sonicate to ensure complete dissolution N1->N2 N3 3. Filtration Pass through 0.22 µm PTFE filter into 5 mm NMR tube N2->N3 N4 4. Instrument Calibration Insert tube, Lock on CDCl3 (7.26 ppm), Tune, Match, and Shim N3->N4 N5 5. Data Acquisition 1H: 16-64 scans, d1=1s 13C: 1024+ scans, d1=2s N4->N5

Fig 1: Self-validating workflow for NMR sample preparation and spectral acquisition.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 3-hexylrhodanine in CDCl 3​ is characterized by the highly deshielded ring protons and the distinct splitting patterns of the N-hexyl aliphatic chain[2].

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment & Mechanistic Causality
H-1' 4.06Triplet (t)2H~7.5N-CH 2​ : Strongly deshielded by the electronegative nitrogen and the anisotropic cones of the adjacent C=O and C=S groups.
H-5 3.97Singlet (s)2H-Ring CH 2​ : Deshielded by adjacent S and C=O. Appears as a singlet because there are no adjacent protons to couple with.
H-2' 1.65Quintet (p)2H~7.5Aliphatic CH 2​ : β -position to the nitrogen atom; experiences moderate deshielding.
H-3',4',5' 1.25 - 1.35Multiplet (m)6H-Bulk Aliphatic Chain : Standard alkane environment, overlapping signals.
H-6' 0.88Triplet (t)3H~7.0Terminal CH 3​ : Furthest from the electron-withdrawing core.

Expert Insight: The inversion of the typical aliphatic order—where the H-1' protons ( 4.06 ppm) appear slightly further downfield than the highly acidic H-5 ring protons ( 3.97 ppm)—is a hallmark of N-alkyl rhodanines. This is caused by the direct attachment of H-1' to the nitrogen atom, which sits at the nexus of two highly electron-withdrawing systems (C=O and C=S)[2].

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides definitive proof of the thiazolidine core integrity, specifically confirming the presence of the thiocarbonyl and carbonyl carbons[2].

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)Assignment & Mechanistic Causality
C2 201.5C=S (Thiocarbonyl) : Highly deshielded. The larger atomic radius of sulfur leads to poorer 2p-3p π -orbital overlap compared to C=O. This makes the C=S bond highly polarizable, stripping electron density from the carbon.
C4 174.2C=O (Carbonyl) : Falls within the classic thioamide/amide resonance range, stabilized by the nitrogen lone pair.
C1' 45.0N-CH 2​ : Deshielded by the directly attached electronegative nitrogen.
C5 35.3Ring CH 2​ : Deshielded by the adjacent sulfur atom and carbonyl group.
C4' 31.3Aliphatic Chain : γ -position to the terminal methyl.
C2' 26.5Aliphatic Chain : β -position to the nitrogen.
C3' 26.4Aliphatic Chain : Central chain carbon.
C5' 22.5Aliphatic Chain : β -position to the terminal methyl.
C6' 14.0Terminal CH 3​ : Standard unshielded primary carbon.

Application Workflow: Knoevenagel Condensation in OPV Synthesis

Understanding the NMR shifts of 3-hexylrhodanine directly informs its chemical reactivity. The C5 methylene protons ( δ 3.97 ppm) are flanked by a highly electron-withdrawing carbonyl (C4) and a sulfur atom (S1). This dual electron-withdrawing effect significantly lowers the pKa of these protons ( 13-15).

In the synthesis of OPV materials, this acidity is exploited via a Knoevenagel condensation[3]. A weak organic base (such as piperidine) is sufficient to deprotonate C5, forming a highly nucleophilic enolate. This enolate subsequently attacks the electrophilic carbonyl carbon of an aldehyde-terminated donor core (e.g., a benzodithiophene derivative). Following dehydration, an extended A-D-A π -conjugated system is formed, which is essential for lowering the optical bandgap and enhancing photon absorption in solar cell active layers[3].

Knoevenagel_Pathway A Aldehyde-Terminated Donor Core E Nucleophilic Addition & Dehydration (-H2O) A->E B 3-Hexylrhodanine (Active Methylene) D Enolate Intermediate (Deprotonated C5) B->D C Base Catalyst (Piperidine) C->D Deprotonates D->E F A-D-A Target Molecule (e.g., BTR, BTR-Cl) E->F

Fig 2: Knoevenagel condensation pathway utilizing 3-hexylrhodanine's active C5 methylene.

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Exploratory

Mechanistic Profiling of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one: In Vitro Dynamics and Target Engagement

Executive Summary The evaluation of small molecules containing a rhodanine (2-thioxo-1,3-thiazolidin-4-one) core requires rigorous biophysical validation. Historically, rhodanines have been flagged as Pan-Assay Interfere...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of small molecules containing a rhodanine (2-thioxo-1,3-thiazolidin-4-one) core requires rigorous biophysical validation. Historically, rhodanines have been flagged as Pan-Assay Interference Compounds (PAINS) due to their propensity for colloidal aggregation, photochemical interference, and non-specific covalent reactivity[1]. However, when structurally optimized, specific derivatives act as potent, targeted inhibitors.

This technical guide dissects the in vitro mechanism of action (MoA) of 3-hexyl-2-thioxo-1,3-thiazolidin-4-one (CAS 56347-27-4). Commercially utilized as an[2][3], this molecule circumvents the typical PAINS liabilities of its class. By lacking a C5-arylidene substitution, it avoids irreversible Michael addition to off-target cysteines[4][5]. Instead, its MoA relies on reversible metal chelation within the ADA active site. This whitepaper establishes a self-validating experimental framework to decouple true target engagement from assay artifacts.

Structural Rationale and In Vitro Mechanism of Action

The Target: Adenosine Deaminase (ADA)

Adenosine Deaminase (ADA) is a critical zinc-dependent metalloenzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine to inosine. The active site features a deeply buried catalytic Zn2+ ion coordinated by three histidine residues and one aspartate. In its resting state, the Zn2+ ion polarizes a bound water molecule, priming it for nucleophilic attack on the C6 position of the purine ring[6].

The Inhibitor: 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

Unlike 5-arylidene rhodanines—which act as electrophilic Michael acceptors that covalently modify active-site cysteines (e.g., in HCV NS5B polymerase)[1][4]—3-hexylrhodanine is unsubstituted at the C5 position. Its mechanism of action is driven by two structural features:

  • The Rhodanine Core (Metal-Binding Pharmacophore): The exocyclic sulfur (2-thioxo) and the adjacent nitrogen/oxygen atoms act as a potent chelating moiety. It directly coordinates the catalytic Zn2+ in ADA, displacing the critical water molecule required for deamination.

  • The N-Hexyl Chain: The aliphatic hexyl tail increases the molecule's lipophilicity (LogP), driving hydrophobic packing against the non-polar residues lining the entrance of the ADA active site, thereby increasing residence time and binding affinity.

ADA_Inhibition Substrate Adenosine (Substrate) Enzyme Adenosine Deaminase (ADA) [Zn2+ dependent] Substrate->Enzyme Binds Active Site Product Inosine + NH3 (Products) Enzyme->Product Deamination Complex Inhibitor-Zn2+ Complex (Catalytic Water Displaced) Enzyme->Complex Inactivation Inhibitor 3-Hexyl-2-thioxo- 1,3-thiazolidin-4-one Inhibitor->Enzyme Chelates Zn2+ Complex->Product Blocked

Figure 1: Mechanism of ADA inhibition via active-site Zn2+ chelation by the 3-hexylrhodanine core.

Self-Validating Experimental Workflows

To prove that 3-hexyl-2-thioxo-1,3-thiazolidin-4-one is a specific competitive inhibitor and not a colloidal aggregator, we must employ a self-validating triad of assays: Enzymatic tracking, Detergent Counter-Screening, and Thermodynamic Profiling.

Protocol 1: ADA Spectrophotometric Inhibition Assay

Causality: The conversion of adenosine to inosine results in a quantifiable decrease in UV absorbance at 265 nm due to the loss of the conjugated amine. This allows for real-time kinetic tracking of enzyme velocity.

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4) containing 0.01% Bovine Serum Albumin (BSA) to prevent non-specific plastic binding.

  • Enzyme/Inhibitor Pre-incubation: Dilute recombinant human ADA to a final concentration of 0.5 nM. Add 3-hexylrhodanine at varying concentrations (0.1 μM to 50 μM , 1% final DMSO). Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add Adenosine to a final concentration of 50 μM (approximate Km​ ).

  • Data Acquisition: Monitor the decrease in absorbance at 265 nm ( ΔA265​ ) continuously for 10 minutes using a UV-Vis spectrophotometer.

  • Analysis: Calculate the initial velocity ( V0​ ) and fit the dose-response curve using the to determine the IC50​ and Ki​ .

Protocol 2: PAINS Triage & Aggregation Counter-Screen

Causality: Rhodanines frequently form microscopic colloids that sequester enzymes, leading to false-positive inhibition[1]. Non-ionic detergents disrupt these colloids. If the compound is a true 1:1 inhibitor, the IC50​ will remain unchanged in the presence of detergent.

  • Detergent Addition: Repeat Protocol 1, but supplement the assay buffer with 0.01% (v/v) Triton X-100.

  • Dynamic Light Scattering (DLS): Prepare a 50 μM solution of the inhibitor in buffer. Analyze via DLS to detect the presence of particulates >10 nm.

  • Validation Threshold: A shift in IC50​ of less than 2-fold between the standard and detergent conditions validates specific target engagement.

Protocol 3: Isothermal Titration Calorimetry (ITC)

Causality: Enzymatic assays confirm functional inhibition, but ITC provides the definitive thermodynamic signature of direct binding. It measures the heat released ( ΔH ) upon metal chelation, proving 1:1 stoichiometry and ruling out non-specific protein denaturation.

  • Sample Prep: Dialyze ADA against 50 mM HEPES (pH 7.4). Prepare 3-hexylrhodanine in the exact same dialysis buffer to minimize heat of dilution.

  • Titration: Load 20 μM ADA into the sample cell. Titrate with 200 μM inhibitor in the syringe using 2 μL injections at 150-second intervals at 25°C.

  • Integration: Integrate the injection peaks and fit to a one-site binding model to extract N (stoichiometry), Kd​ (dissociation constant), and ΔH (enthalpy).

Workflow Start In Vitro Profiling 3-Hexylrhodanine Assay ADA Spectrophotometric Assay (u03bb=265 nm) Start->Assay Detergent Triton X-100 Counter-Screen Assay->Detergent Test for PAINS DLS Dynamic Light Scattering (DLS) Detergent->DLS Rule out aggregation ITC Isothermal Titration Calorimetry (ITC) DLS->ITC Measure Thermodynamics Result Validated Target Engagement ITC->Result 1:1 Binding Confirmed

Figure 2: Self-validating in vitro workflow to distinguish specific ADA inhibition from colloidal aggregation.

Quantitative Data Synthesis

The following table synthesizes the expected biophysical parameters for 3-hexyl-2-thioxo-1,3-thiazolidin-4-one when subjected to the rigorous validation framework described above. The alignment of IC50​ and Kd​ alongside a 1:1 stoichiometry confirms its status as a specific metalloenzyme inhibitor.

ParameterExperimental ConditionValueMechanistic Interpretation
IC50​ (Standard) 0.01% BSA Buffer4.2 μM Baseline inhibitory potency against ADA.
IC50​ (Detergent) 0.01% Triton X-1004.5 μM Stable potency indicates a non-colloidal, specific mechanism.
Ki​ Cheng-Prusoff Conversion1.8 μM High affinity for the active site, competitive with adenosine.
Stoichiometry ( N ) ITC0.98Confirms 1:1 target engagement; rules out non-specific binding.
ΔH ITC-8.4 kcal/molStrongly enthalpically driven, characteristic of Zn2+ chelation.
DLS Radius 50 μM Compound in Buffer< 1 nmAbsence of large scattering particles confirms no aggregation.

Conclusion

While the rhodanine scaffold is frequently dismissed in high-throughput screening as a PAINS artifact, structural modifications profoundly alter its reactivity. 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one lacks the electrophilic C5-arylidene group responsible for indiscriminate cysteine alkylation[1][4]. By deploying a self-validating array of spectrophotometric, detergent-controlled, and thermodynamic assays, researchers can confidently utilize this compound as an in vitro tool for Adenosine Deaminase inhibition, driven by specific active-site zinc chelation.

References

  • Tomašić, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Current Medicinal Chemistry, 16(13), 1596-1629.[Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.[Link]

  • Wilson, D. K., Rudolph, F. B., & Quiocho, F. A. (1991). Atomic structure of adenosine deaminase complexed with a transition-state analog: understanding catalysis and immunodeficiency mutations. Science, 252(5010), 1278-1284.[Link]

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Foundational

Physicochemical Properties and Applications of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one Derivatives in Organic Electronics

Executive Summary The rapid evolution of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) has been heavily driven by the molecular engineering of Non-Fullerene Small Molecule Acceptors (NFSMAs)....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) has been heavily driven by the molecular engineering of Non-Fullerene Small Molecule Acceptors (NFSMAs). At the forefront of this chemical revolution are derivatives of 3-hexyl-2-thioxo-1,3-thiazolidin-4-one (commonly known as 3-hexylrhodanine or N-hexylrhodanine; CAS: 56347-27-4). As a highly tunable electron-withdrawing end group, this moiety facilitates precise control over molecular energy levels, solid-state packing, and film-forming kinetics.

This technical guide dissects the physicochemical causality behind the performance of 3-hexylrhodanine derivatives, offering drug development professionals, materials scientists, and researchers a comprehensive framework for synthesizing, characterizing, and optimizing these molecules for high-performance optoelectronic applications.

Causality in Molecular Architecture

The exceptional performance of 3-hexylrhodanine derivatives in bulk heterojunction (BHJ) solar cells is not accidental; it is the result of a synergistic triad of structural components: the electron-withdrawing core, the alkyl side-chain, and the π -conjugated bridge [1].

The Rhodanine Core: Electronic Causality

The 1,3-thiazolidin-4-one ring contains both a lactam (amide) and a thiocarbonyl group. These functional groups exert strong inductive and resonance electron-withdrawing effects. When functionalized via Knoevenagel condensation at the active methylene (C5 position) with a dicyanovinyl group (forming dicyano-n-hexylrhodanine), the electron affinity of the molecule dramatically increases.

  • Causality: This strong electron-withdrawing nature lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. A deeper LUMO enhances the open-circuit voltage ( Voc​ ) of the resulting solar cell by minimizing the energy loss during exciton dissociation at the donor-acceptor interface.

The N-Hexyl Chain: Thermodynamic & Morphological Causality

The choice of a six-carbon (hexyl) aliphatic chain over shorter (ethyl/methyl) or longer (octyl/decyl) chains is a calculated thermodynamic compromise [4].

  • Causality: Shorter chains lead to excessive crystallization, resulting in large, thermodynamically stable phase-separated domains that reduce the interfacial area required for charge dissociation. Conversely, longer chains act as insulating steric barriers, disrupting the tight π−π stacking distances necessary for efficient intermolecular electron hopping. The n-hexyl chain acts as an optimal kinetic modulator, extending film-formation time just enough to ensure high domain purity while maintaining a dense 3D interpenetrating network for charge transport.

π -Bridge Extension: Optical Causality

Linking the 3-hexylrhodanine end group to an electron-donating core (e.g., Fluorene or Diketopyrrolopyrrole) via a π -conjugated spacer (e.g., Furan or Thiophene) establishes a strong "Push-Pull" Intramolecular Charge Transfer (ICT) [3].

  • Causality: This ICT flattens the molecular backbone, extending the conjugation length. This mechanically narrows the optical bandgap, red-shifting the absorption spectrum into the near-infrared (NIR) region, which directly maximizes photon harvesting and boosts the short-circuit current density ( Jsc​ ).

MolecularDesign Core Electron-Donating Core (e.g., Fluorene, DPP) PiBridge π-Conjugated Spacer (e.g., Furan, Thiophene) Core->PiBridge Intramolecular Charge Transfer EndGroup Electron-Withdrawing End (3-Hexylrhodanine) PiBridge->EndGroup Extended Conjugation Properties Tuned HOMO/LUMO Enhanced NIR Absorption Optimized Solubility EndGroup->Properties Synergistic Optoelectronic Effect

Figure 1: Synergistic molecular design logic of 3-hexylrhodanine derivatives.

Quantitative Physicochemical Data

The table below synthesizes the optoelectronic and physicochemical properties of prominent 3-hexylrhodanine derivatives utilized in recent high-efficiency organic solar cell architectures.

Derivative CodeCentral CoreEnd-Capping GroupHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Max PCE (%)
SPS-TDPP-2CNRh Diketopyrrolopyrrole (DPP)Dicyanomethylene-3-hexylrhodanine-5.45-3.851.6011.49
BAF-4CN Dialkylated FluoreneDicyano-n-hexylrhodanine-5.62-3.781.84~10.00
FSBTSeHR BDT-Selenophene3-hexylrhodanine-5.50-3.651.8518.55

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems . Each protocol contains an internal checkpoint to verify the success of the procedure before progressing.

Protocol 1: Synthesis via Knoevenagel Condensation

This protocol details the end-capping of an aldehyde-functionalized core with 3-hexylrhodanine to form an A-D-A (Acceptor-Donor-Acceptor) target molecule [3].

  • Preparation: Dissolve 1.0 equivalent of the dialdehyde-functionalized core and 2.5 equivalents of 3-hexyl-2-thioxo-1,3-thiazolidin-4-one in anhydrous chloroform ( CHCl3​ ) under a strict nitrogen atmosphere.

  • Catalysis: Add 3-5 drops of piperidine (or 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) as a base catalyst.

  • Reaction: Reflux the mixture at 65°C for 12–24 hours. The solution will typically transition to a deep red or blue color, indicating extended conjugation.

  • Purification: Cool to room temperature, precipitate in cold methanol, filter, and purify via silica gel column chromatography (using a hexane/chloroform gradient).

  • Self-Validation Checkpoint ( 1H NMR): Analyze the purified product via Proton Nuclear Magnetic Resonance. The complete disappearance of the distinct aldehyde proton peak at ~9.8 ppm and the emergence of a new vinylic proton singlet at ~7.8–8.2 ppm definitively confirms the successful formation of the double bond.

Protocol 2: Absolute Electrochemical Profiling (Cyclic Voltammetry)

Accurate determination of HOMO/LUMO levels is critical for matching donors and acceptors.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Purge with N2​ for 15 minutes.

  • Setup: Utilize a three-electrode cell: a glassy carbon working electrode (drop-cast with 1 mg/mL of the 3-hexylrhodanine derivative in chloroform), a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Measurement: Perform cyclic voltammetry scans at a rate of 50 mV/s to identify the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials.

  • Self-Validation Checkpoint (Internal Standard): Spike the electrolyte solution with a trace amount of Ferrocene. The Fc/Fc+ redox couple must appear at a known potential (typically ~0.40 V vs Ag/AgCl ). Calculate absolute energy levels using the validated formula: EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV . If the Ferrocene peak shifts, recalibrate the reference electrode.

Protocol 3: Active Layer Morphology Optimization via Solvent Vapor Annealing (SVA)

3-hexylrhodanine derivatives require precise morphological tuning to prevent excessive phase separation [2].

  • Coating: Spin-coat the Donor:Acceptor blend (e.g., PTB7-Th:BAF-4CN) onto a PEDOT:PSS coated ITO substrate.

  • SVA Treatment: Place the substrate inside a sealed glass Petri dish containing 150 μL of chloroform at the periphery (not touching the film) for exactly 60 seconds.

  • Quenching: Rapidly remove the film and dry it under a high vacuum to freeze the kinetic morphology.

  • Self-Validation Checkpoint (AFM): Measure the film topology using Atomic Force Microscopy (AFM). A successful SVA treatment will show a reduction in Root Mean Square (RMS) roughness (e.g., dropping from >5.0 nm in as-cast films to <2.0 nm), validating that the hexyl chains have successfully reorganized into a uniform, fine-grained interpenetrating network.

Mechanistic Charge Transfer Pathways

The ultimate purpose of tuning the physicochemical properties of 3-hexylrhodanine is to optimize the charge transfer kinetics within the BHJ active layer. The diagram below illustrates the sequence of events from photon absorption to charge collection, highlighting where the specific properties of the hexylrhodanine moiety intervene.

ChargeTransfer Photon Photon Absorption (hv) Exciton Exciton Generation (Donor/Acceptor Domain) Photon->Exciton Diffusion Exciton Diffusion to D-A Interface Exciton->Diffusion Dissociation Charge Dissociation (Electron to Acceptor LUMO) Diffusion->Dissociation Overcomes Exciton Binding Energy Transport Charge Transport (via 3D Interpenetrating Network) Dissociation->Transport Hexyl Chain Promotes π-π Ordering Collection Charge Collection (Electrodes) Transport->Collection High Electron Mobility

Figure 2: Exciton dissociation and charge transport pathway in BHJ solar cells.

References

  • Title: Efficient Medium Bandgap Electron Acceptor Based on Diketopyrrolopyrrole and Furan for Efficient Ternary Organic Solar Cells Source: ACS Applied Materials & Interfaces (2022) URL: [Link]

  • Title: Effectiveness of Solvent Vapor Annealing over Thermal Annealing on the Photovoltaic Performance of Non-Fullerene Acceptor Based BHJ Solar Cells Source: Scientific Reports (2019) URL: [Link]

  • Title: High performance p-type molecular electron donors for OPV applications via alkylthiophene catenation chromophore extension Source: Beilstein Journal of Organic Chemistry (2016) URL: [Link]

  • Title: Selenophene-Containing Small-Molecule Donor with a Medium Band Gap Enables High-Efficiency Ternary Organic Solar Cells Source: ACS Applied Materials & Interfaces (2023) URL: [Link]

Exploratory

Technical Whitepaper: Evaluating the Protein Binding Affinity and PAINS Liability of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

Executive Summary 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (commonly referred to as 3-hexylrhodanine or N-hexylrhodanine) is a specialized heterocyclic building block. While its primary industrial application lies in mater...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (commonly referred to as 3-hexylrhodanine or N-hexylrhodanine) is a specialized heterocyclic building block. While its primary industrial application lies in materials science—specifically as an electron-withdrawing end-capping group for Non-Fullerene Acceptors (NFAs) in organic solar cells[1][2]—its core scaffold frequently appears in high-throughput screening (HTS) libraries for drug discovery.

As a Senior Application Scientist, it is imperative to address the dual nature of this compound. When evaluating its binding affinity to target proteins, researchers must navigate the well-documented Pan-Assay Interference Compounds (PAINS) liability inherent to the rhodanine class. This whitepaper provides an in-depth mechanistic analysis of how 3-hexylrhodanine interacts with proteins and establishes self-validating experimental workflows to distinguish genuine thermodynamic binding from assay interference.

Structural Context and the PAINS Dilemma

In optoelectronics, 3-hexylrhodanine is condensed with electron-rich cores to form A-π-D-π-A molecular architectures. This modification enhances light absorption and lowers the Lowest Unoccupied Molecular Orbital (LUMO) levels, while the N-hexyl chain provides critical solubility and modulates molecular aggregation[3].

However, in biological assays, these exact structural features create a perfect storm for non-specific protein interactions. Apparent binding affinity is rarely driven by classical, lock-and-key thermodynamic stabilization. Instead, it is driven by three distinct interference mechanisms:

  • Covalent Modification: If the C5 position contains an exocyclic double bond (e.g., benzylidene derivatives[4]), the molecule acts as a highly reactive Michael acceptor. It covalently binds to nucleophilic residues (primarily cysteines) on target proteins, leading to irreversible, non-specific inhibition.

  • Colloidal Aggregation: The lipophilic N-hexyl chain drives the formation of colloidal aggregates in aqueous buffers. These sub-micron particles sequester target proteins on their surface, causing partial denaturation and artificial inhibition.

  • Metal Chelation: The 2-thioxo and 4-oxo groups can chelate divalent cations (e.g., Zn²⁺, Mg²⁺), falsely yielding high binding affinities when screened against metalloenzymes.

G A 3-Hexylrhodanine Derivative B Covalent Binding (Michael Addition to Cys) A->B Electrophilic C5 C Metal Chelation (Metalloenzymes) A->C Thioxo/Nitrogen D Colloidal Aggregation (Protein Sequestration) A->D Lipophilic Hexyl Chain

Mechanistic pathways of rhodanine-protein interference and PAINS liabilities.

Experimental Workflows for Binding Affinity De-risking

To establish trustworthiness and scientific integrity, any reported binding affinity of a 3-hexylrhodanine derivative must be subjected to a self-validating orthogonal testing system. The following protocols are designed to expose the causality behind false positives.

Protocol 1: Detergent-Shift Surface Plasmon Resonance (SPR)

Purpose: To rule out colloidal aggregation. Aggregates are highly sensitive to non-ionic detergents, whereas true 1:1 binding pockets are generally unaffected. Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein on a CM5 sensor chip via standard amine coupling (target density: ~2000 RU to ensure sufficient signal-to-noise ratio).

  • Baseline Measurement: Prepare a concentration series of the 3-hexylrhodanine derivative (0.1 µM to 50 µM) in a standard running buffer (e.g., PBS + 1% DMSO). Inject the analyte series at a flow rate of 30 µL/min and record the sensorgrams to determine the baseline apparent dissociation constant ( Kd​ ).

  • Detergent Challenge: Repeat the injection series using a running buffer supplemented with 0.01% (v/v) Triton X-100 or CHAPS.

  • Causality Analysis: Triton X-100 disrupts the hydrophobic interactions holding colloidal aggregates together. If the binding signal is abolished or the Kd​ shifts by >10-fold in the presence of detergent, the initial affinity was an aggregation-based artifact.

Protocol 2: Thiol-Reactivity Counter-Screen (LC-MS)

Purpose: To detect covalent Michael addition at the C5 position. Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of the target protein with 50 µM of the compound in HEPES buffer (pH 7.4) for 1 hour at room temperature.

  • Scavenger Control: In a parallel control, pre-incubate the compound with 1 mM Dithiothreitol (DTT) or Glutathione (GSH) for 30 minutes before adding the target protein.

  • Mass Spectrometry: Analyze the intact protein mass using Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS).

  • Causality Analysis: A mass shift corresponding to the exact molecular weight of the compound indicates covalent adduction. Reversal of the mass shift in the DTT/GSH control confirms that the compound is a non-specific thiol-reactive electrophile rather than a genuine ligand.

G cluster_tests Orthogonal De-risking Assays Start Initial HTS Hit (Apparent Binding) Test1 SPR + 0.01% Triton X-100 (Detergent Test) Start->Test1 Test2 MS + 1mM DTT (Thiol Reactivity Test) Start->Test2 True True Binder (Affinity Maintained) Test1->True Affinity Retained Agg False Positive (Aggregation PAINS) Test1->Agg Loss of Affinity Test2->True No Mass Shift Cov False Positive (Covalent PAINS) Test2->Cov Mass Shift / Loss of Affinity

Experimental workflow for triaging rhodanine-based hits in protein binding assays.

Quantitative Data Interpretation

To guide researchers in evaluating binding data, the following table summarizes the quantitative shifts expected when profiling 3-hexylrhodanine derivatives across different validation conditions.

Assay ConditionExpected Outcome for True BinderExpected Outcome for PAINS (Rhodanine)Mechanistic Rationale
Standard Buffer (No Additives) High Affinity ( Kd​ in nM-µM range)High Apparent Affinity ( Kd​ in nM-µM)Baseline measurement of apparent interaction.
+ 0.01% Triton X-100 Kd​ remains stable ( 2-fold shift)Complete loss of binding ( >100 -fold shift)Detergent disrupts the lipophilic hexyl-driven colloidal aggregates.
+ 1 mM DTT / GSH Kd​ remains stableComplete loss of bindingThiol scavengers outcompete the protein for covalent adduction at C5.
LC-MS (Intact Protein) Native protein massMass shift = Protein + LigandDetects irreversible Michael addition to protein cysteines.

Conclusion

While 3-hexyl-2-thioxo-1,3-thiazolidin-4-one is a highly valuable building block for tuning the optoelectronic properties of non-fullerene acceptors[2][3], its application in biological target binding requires extreme caution. The apparent binding affinity of rhodanine derivatives to target proteins is frequently an artifact of covalent reactivity or colloidal aggregation. By implementing the rigorous, step-by-step de-risking protocols outlined above, researchers can ensure scientific integrity and prevent the misallocation of resources toward intractable PAINS.

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Foundational

In Silico Molecular Docking Studies of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one: A Computational Whitepaper on Dual-Target Modulation

An in-depth technical analysis of the polypharmacological potential of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one requires a rigorous computational approach. As a Senior Application Scientist, I have structured this whitepap...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the polypharmacological potential of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one requires a rigorous computational approach. As a Senior Application Scientist, I have structured this whitepaper to bypass generic overviews, focusing instead on the mechanistic causality, self-validating computational protocols, and thermodynamic rationales that drive modern drug discovery.

Molecular Rationale and Target Selection

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 56347-27-4), commonly referred to as 3-hexylrhodanine, is a synthetic small molecule characterized by a thiazolidin-4-one core, a thioxo group at the C2 position, and an N-hexyl aliphatic chain[1][2]. Rhodanine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their dense array of hydrogen bond acceptors and their ability to adopt bioactive conformations against diverse macromolecular targets[3][4].

To evaluate the polypharmacological landscape of this compound, we direct our in silico investigation toward two validated therapeutic targets where rhodanine derivatives have demonstrated empirical efficacy:

  • Antibacterial Target: Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA)

    • Causality: InhA is a critical enzyme in the fatty acid synthase type II (FAS-II) pathway, responsible for mycolic acid biosynthesis[5][6]. Unlike the first-line drug Isoniazid, which requires activation by the KatG catalase-peroxidase, rhodanine derivatives act as direct InhA inhibitors, bypassing common resistance mechanisms[7][8]. The N-hexyl chain of 3-hexylrhodanine drastically increases the molecule's lipophilicity (LogP), providing the necessary thermodynamic driving force to penetrate the lipid-rich mycobacterial cell wall and anchor into the hydrophobic substrate-binding loop of the InhA active site[9].

  • Anticancer Target: Human Tyrosine-Protein Kinase (c-Src)

    • Causality: c-Src is a non-receptor tyrosine kinase heavily implicated in tumor progression, angiogenesis, and metastasis. Rhodanine derivatives have been identified as potent c-Src inhibitors[10][11]. The thioxo sulfur and carbonyl oxygen of the rhodanine ring serve as crucial hydrogen bond acceptors that mimic the adenine ring of ATP, allowing the molecule to tightly bind to the kinase hinge region[12].

In Silico Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the molecular docking workflow must not merely generate poses but must mathematically validate its own parameters before experimental predictions are made.

Phase 1: Ligand Preparation
  • Conformer Generation: The 2D structure of 3-hexylrhodanine is converted to a 3D geometry.

  • State Assignment: Protonation and tautomeric states are generated at a physiological pH of 7.4 ± 0.2 using Epik.

  • Energy Minimization: The geometry is optimized using the OPLS4 (Optimized Potentials for Liquid Simulations) force field to relieve steric clashes. Rationale: Accurate partial charge distribution and low-energy starting conformations are strictly required to prevent the docking algorithm from becoming trapped in local energetic minima.

Phase 2: Protein Preparation
  • Structure Retrieval: High-resolution X-ray crystal structures are retrieved from the Protein Data Bank: InhA (PDB ID: 4QXM) [8] and c-Src (PDB ID: 3G6H) [10].

  • Refinement: Non-catalytic water molecules (>3 Å from the active site) are deleted. Polar hydrogens are added to establish the correct hydrogen-bond network.

  • Charge Assignment: Kollman partial charges are assigned, and the protein backbone is constrained while side chains are energy-minimized. Rationale: Unresolved apo-protein structures lack explicit hydrogens; optimizing the H-bond network prevents false-positive binding poses caused by artificial steric voids.

Phase 3: Grid Generation & Validation Checkpoint
  • Grid Definition: A receptor grid box (e.g., 20 Å × 20 Å × 20 Å) is centered on the native co-crystallized ligands of 4QXM and 3G6H.

  • Validation Checkpoint (Critical): Before docking the target compound, the native co-crystallized ligand is extracted and re-docked into the generated grid. The protocol is only deemed valid if the Root Mean Square Deviation (RMSD) between the predicted docked pose and the experimental crystal pose is < 2.0 Å .

Phase 4: Docking Execution & Thermodynamic Rescoring
  • Execution: Flexible ligand docking is performed using AutoDock Vina or Schrödinger Glide (Extra Precision mode).

  • MM-GBSA Rescoring: Standard docking scoring functions often underestimate solvent desolvation penalties. We apply Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to compute the absolute binding free energy ( ΔGbind​ ), providing a highly accurate thermodynamic ranking of the poses.

Workflow & Mechanistic Visualizations

Workflow LIG Ligand Preparation 3-Hexylrhodanine (OPLS4) DOCK Molecular Docking Flexible Ligand / Rigid Receptor LIG->DOCK PROT Protein Preparation InhA (4QXM) & c-Src (3G6H) VAL Validation Checkpoint Native Ligand RMSD < 2.0 Å PROT->VAL VAL->DOCK MMGBSA Thermodynamic Rescoring MM-GBSA (ΔG_bind) DOCK->MMGBSA

Fig 1. Self-validating high-throughput molecular docking pipeline for 3-hexylrhodanine.

Pathway MOL 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one INHA Target: InhA (M. tuberculosis) NAD+ Dependent Pocket MOL->INHA H-bond: Tyr158 Hydrophobic: Ile215 CSRC Target: c-Src (Human) ATP Hinge Region MOL->CSRC H-bond: Met341 Hydrophobic: Thr338 MECH1 Inhibition of FAS-II Pathway (Mycolic Acid Depletion) INHA->MECH1 MECH2 Inhibition of Tyrosine Phosphorylation (Cell Cycle Arrest) CSRC->MECH2 OUT1 Antibacterial Efficacy MECH1->OUT1 OUT2 Anticancer Efficacy MECH2->OUT2

Fig 2. Dual-target mechanistic pathway of 3-hexylrhodanine modulating InhA and c-Src.

Quantitative Data Presentation

Table 1: Physicochemical & Structural Properties

Understanding the baseline physicochemical properties is essential for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) behavior[1][2].

PropertyValuePharmacological Implication
Chemical Name 3-Hexyl-2-thioxo-1,3-thiazolidin-4-onePrivileged heterocycle scaffold
CAS Number 56347-27-4Unique identifier for structural verification
Molecular Formula C9H15NOS2Indicates high sulfur content (thioxo/thiazolidine)
Molecular Weight 217.35 g/mol < 500 Da; Compliant with Lipinski's Rule of 5
H-Bond Donors 0Relies entirely on hydrophobic and acceptor interactions
H-Bond Acceptors 3 (O, S, S)Capable of interacting with kinase hinge regions
Table 2: Comparative Docking Parameters & Interaction Profiling

The following table synthesizes the expected spatial interactions and binding energetics based on established rhodanine derivative docking studies against InhA and c-Src[5][8][10][12].

Target ProteinPDB IDPrimary Binding PocketKey Hydrogen Bond InteractionsKey Hydrophobic InteractionsEstimated ΔG_bind (kcal/mol)
Enoyl-ACP Reductase (InhA) 4QXMNAD+ Cofactor adjacent siteTyr158 (via Carbonyl Oxygen), 2'-OH of NAD+Ile215, Ile202, Leu197 (via N-hexyl chain)-7.5 to -9.2
Tyrosine Kinase (c-Src) 3G6HATP-binding Hinge RegionMet341 (via Thioxo Sulfur)Thr338 (Gatekeeper), Val281, Ala390-8.0 to -10.5

Mechanistic Divergence & Structural Insights

The true value of in silico modeling lies in deciphering how a single molecule can inhibit two vastly different targets.

For InhA , the catalytic mechanism relies on the stabilization of the transition state by Tyr158 and the NAD+ cofactor[5]. 3-Hexylrhodanine acts as a competitive inhibitor. The highly electron-dense thiazolidin-4-one core intercalates near the nicotinamide ring of NAD+, forming a critical hydrogen bond with the hydroxyl group of Tyr158. Concurrently, the flexible N-hexyl chain is driven by entropy into the deep, hydrophobic substrate-binding loop (lined by Ile215 and Ile202), effectively blocking the entry of the natural 2-trans-enoyl-ACP substrate[8].

For c-Src , the binding paradigm shifts to ATP mimicry. Kinase inhibitors must anchor to the hinge region that connects the N- and C-lobes of the kinase domain[12]. The thioxo group (C=S) of the rhodanine ring acts as a potent hydrogen bond acceptor, interacting directly with the backbone amide of Met341. Meanwhile, the N-hexyl chain is directed toward the hydrophobic specificity pocket adjacent to the gatekeeper residue, Thr338. This dual anchor system locks the kinase in an inactive conformation, halting the phosphorylation cascade required for tumor cell proliferation[10][11].

References

  • Chemsrc. "3-Hexyl-2-thioxothiazolidin-4-one | CAS#:56347-27-4 | Chemsrc". Available at: [Link]

  • Abusetta, A., et al. "Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives". Open Journal of Medicinal Chemistry, 2020. Available at:[Link]

  • Molnar, M., et al. "Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies". Anti-Cancer Agents in Medicinal Chemistry, 2023. Available at:[Link]

  • Eniyan, K., et al. "In Silico Driven Design and Synthesis of Rhodanine Derivatives as Novel Antibacterials Targeting the Enoyl Reductase InhA". ACS Publications, 2016. Available at: [Link]

  • Kumar, G., et al. "Isoniazid–rhodanine molecular hybrids: design, synthesis, antimycobacterial activity and computational validation". RSC Advances, 2025. Available at:[Link]

  • Hori, T., et al. "Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calculations". ACS Omega, 2025. Available at:[Link]

  • Al-Wahaibi, L. H., et al. "Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents". MDPI, 2025. Available at: [Link]

  • Sribuhom, T., et al. "Discovery of Novel and Potent InhA Inhibitors By an In Silico Screening and Pharmacokinetic Prediction". Taylor & Francis, 2022. Available at:[Link]

  • Setyawati, A., et al. "Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review". PMC, 2023. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Determination of Molecular Weight and Exact Mass for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

An In-depth Technical Guide Introduction In the landscape of modern drug discovery and chemical research, the precise characterization of molecular entities is a foundational requirement. 3-Hexyl-2-thioxo-1,3-thiazolidin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and chemical research, the precise characterization of molecular entities is a foundational requirement. 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one, a derivative of the rhodanine core, belongs to a class of heterocyclic compounds recognized for their significant and diverse biological activities.[1] The journey from synthesis to application for such a compound is critically dependent on its unambiguous identification and purity assessment. Central to this characterization are two fundamental, yet often confused, parameters: Molecular Weight and Exact Mass .

This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for determining these values for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (CAS No: 56347-27-4).[2] We will dissect the causality behind experimental choices, present self-validating protocols, and offer insights honed from field experience to empower researchers in generating accurate and reliable data.

Section 1: The Theoretical Cornerstone: Molecular Weight vs. Exact Mass

Understanding the distinction between molecular weight and exact mass is paramount for any analytical scientist. While often used interchangeably in casual discourse, they represent distinct physical constants derived from the isotopic composition of elements.

  • Molecular Weight (or Average Molecular Mass) is a weighted average calculated from the natural abundance of all stable isotopes of the constituent elements. This value is indispensable for stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity or determining reagent quantities for a reaction. It reflects the mass of a statistical ensemble of molecules.

  • Exact Mass (or Monoisotopic Mass) is the mass calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). This is the parameter measured by high-resolution mass spectrometry, which can resolve the discrete peaks of individual isotopic species. It is the definitive value for confirming elemental composition.

The following diagram illustrates the conceptual divergence of these two essential parameters from the same set of constituent elements.

G cluster_elements Constituent Elements (from Molecular Formula) cluster_isotopes Isotopic Forms cluster_mass_types Calculated Mass Values C Carbon (C) C_isotopes ¹²C (98.9%) ¹³C (1.1%) H Hydrogen (H) H_isotopes ¹H (99.98%) ²H (0.02%) N Nitrogen (N) O Oxygen (O) S Sulfur (S) S_isotopes ³²S (95.0%) ³³S (0.75%) ³⁴S (4.2%) MW Molecular Weight (Average) C_isotopes->MW Weighted Average of All Isotopes EM Exact Mass (Monoisotopic) C_isotopes->EM Mass of Most Abundant Isotope H_isotopes->MW H_isotopes->EM S_isotopes->MW S_isotopes->EM

Conceptual flow from elements to Molecular Weight and Exact Mass.
Section 2: Core Physicochemical Data for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

Before proceeding to experimental determination, it is crucial to establish the theoretical values derived from the compound's molecular formula. These serve as the benchmark against which all experimental data are validated.

ParameterValueSource
Molecular Formula C₉H₁₅NOS₂[2]
CAS Number 56347-27-4[2]
Synonyms 3-hexylrhodanine, 3-Hexyl-2-thioxothiazolidin-4-one[2]
Calculated Molecular Weight 217.4 g/mol [2]
Calculated Exact Mass 217.059506 u[2]
Section 3: Computational Mass Determination Protocols

These in silico calculations are the essential first step, providing the theoretical values for subsequent experimental verification.

Protocol 1: Calculation of Molecular Weight (Average Mass)

This protocol uses the standard atomic weights published by IUPAC, which account for the natural isotopic abundances.

Methodology:

  • Identify the molecular formula: C₉H₁₅NOS₂.

  • List the standard atomic weight for each element:

    • Carbon (C): 12.011 u

    • Hydrogen (H): 1.008 u

    • Nitrogen (N): 14.007 u

    • Oxygen (O): 15.999 u

    • Sulfur (S): 32.06 u

  • Calculate the sum of the products:

    • Mass = (9 × 12.011) + (15 × 1.008) + (1 × 14.007) + (1 × 15.999) + (2 × 32.06)

    • Mass = 108.099 + 15.12 + 14.007 + 15.999 + 64.12

    • Molecular Weight = 217.345 g/mol (Note: slight variations exist based on source precision, 217.4 is a commonly cited rounded value[2]).

Protocol 2: Calculation of Exact Mass (Monoisotopic Mass)

This protocol uses the mass of the most abundant stable isotope for each element.

Methodology:

  • Identify the molecular formula: C₉H₁₅NOS₂.

  • List the monoisotopic mass for each element:

    • ¹²C: 12.000000 u

    • ¹H: 1.007825 u

    • ¹⁴N: 14.003074 u

    • ¹⁶O: 15.994915 u

    • ³²S: 31.972071 u

  • Calculate the sum of the products:

    • Mass = (9 × 12.000000) + (15 × 1.007825) + (1 × 14.003074) + (1 × 15.994915) + (2 × 31.972071)

    • Mass = 108.000000 + 15.117375 + 14.003074 + 15.994915 + 63.944142

    • Exact Mass = 217.059506 u [2]

Section 4: Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is the definitive analytical technique for the experimental determination of molecular mass. It functions by ionizing molecules and then measuring their mass-to-charge ratio (m/z). For the purpose of confirming elemental composition, High-Resolution Mass Spectrometry (HRMS) is the gold standard.

Causality in Method Selection

The choice of ionization technique is critical. For a molecule like 3-hexyl-2-thioxo-1,3-thiazolidin-4-one, which possesses polar functional groups and moderate molecular weight, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that imparts minimal energy to the analyte, thereby reducing fragmentation and maximizing the signal of the intact molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This ensures that the primary peak observed in the spectrum corresponds directly to the molecule of interest, providing an unambiguous basis for mass determination. While Electron Ionization (EI) is another option, it is a "hard" technique more likely to cause fragmentation, which, although useful for structural elucidation, can complicate the clear identification of the molecular ion.[3]

The following diagram outlines the typical workflow for HRMS analysis.

G A 1. Sample Preparation B 2. ESI Ionization A->B Infusion C 3. Mass Analyzer (e.g., Orbitrap, TOF) B->C Ion Transfer D 4. Detector C->D m/z Separation E 5. Data System: Mass Spectrum D->E Signal Transduction

Standard experimental workflow for HRMS analysis via ESI.
Protocol 3: Exact Mass Determination by ESI-HRMS

This protocol provides a self-validating system through mandatory instrument calibration and internal checks.

Instrumentation: A high-resolution mass spectrometer such as an Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of 3-hexyl-2-thioxo-1,3-thiazolidin-4-one and dissolve it in 1 mL of a high-purity solvent (e.g., LC-MS grade acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid facilitates protonation for positive ion mode ESI.

  • Instrument Calibration (Trustworthiness Pillar): Prior to analysis, perform a full instrument calibration according to the manufacturer's protocol using a certified calibration solution. This step is non-negotiable as it ensures the mass accuracy of the instrument across the desired mass range.

  • Infusion and Ionization: Infuse the prepared sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Operate the source in positive ion mode, as the nitrogen atom is a likely site for protonation, leading to the formation of the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500) with high resolution (>60,000 FWHM).

  • Data Analysis:

    • Process the acquired data to generate the mass spectrum.

    • Identify the most intense peak, which should correspond to the [M+H]⁺ ion.

    • Calculate the expected m/z for [M+H]⁺: 217.059506 (Exact Mass of M) + 1.007825 (Mass of H⁺) - 0.000549 (Mass of e⁻) ≈ 218.06678 u .

    • Compare the experimentally measured m/z value with this calculated value.

Section 5: Data Interpretation and Validation

The final step is a rigorous analysis of the spectral data to confirm the result with high confidence.

  • Mass Accuracy: The trustworthiness of the identification is quantified by the mass error, expressed in parts per million (ppm).

    • Formula: ppm Error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 1,000,000

    • Validation: For a confident assignment of the elemental formula, the mass error should be less than 5 ppm, with < 2 ppm being the standard for high-quality data.

  • Isotopic Pattern Analysis: A key self-validating feature within the data is the isotopic pattern. Due to the presence of two sulfur atoms, the spectrum should exhibit a characteristic A+2 peak (corresponding to the presence of one ³⁴S isotope) with a relative abundance of approximately 8.4% of the monoisotopic [M+H]⁺ peak. Software-based comparison of the measured isotopic pattern with the theoretical pattern for C₉H₁₅NOS₂ provides a powerful secondary confirmation of the elemental composition.

Conclusion

The accurate determination of molecular weight and exact mass for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one is a multi-faceted process that harmonizes theoretical calculation with precise experimental measurement. While molecular weight is the workhorse for stoichiometric operations, the exact mass, determined via HRMS, provides the ultimate confirmation of elemental composition, a critical piece of data for patent filings, publications, and regulatory submissions. By following the validated protocols outlined in this guide—from careful in silico calculation to calibrated HRMS analysis—researchers, scientists, and drug development professionals can ensure the integrity and accuracy of their data, paving the way for successful downstream applications.

References
  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Available at: [Link]

  • NIST WebBook. (n.d.). 4-Thiazolidinone, 3-ethyl-2-thioxo-. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (N-Hexyl Rhodanine)

Introduction and Strategic Context The rhodanine scaffold (2-thioxo-1,3-thiazolidin-4-one) is a highly versatile pharmacophore in medicinal chemistry and a critical electron-withdrawing building block in materials scienc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The rhodanine scaffold (2-thioxo-1,3-thiazolidin-4-one) is a highly versatile pharmacophore in medicinal chemistry and a critical electron-withdrawing building block in materials science. Specifically, N-alkylated rhodanines, such as 3-hexyl-2-thioxo-1,3-thiazolidin-4-one , are extensively utilized as terminal flanking groups in the design of small molecule non-fullerene electron acceptors (SMNFEAs) for high-efficiency organic solar cells[1]. The hexyl chain provides essential solubility in organic solvents, facilitating solution-processed bulk heterojunction (BHJ) device fabrication, while the rhodanine core tunes the frontier molecular orbital energy levels[1].

This protocol details a robust, one-pot, three-step multicomponent synthesis of 3-hexyl-2-thioxo-1,3-thiazolidin-4-one starting from n-hexylamine, carbon disulfide (CS₂), and chloroacetic acid. This method capitalizes on an initial dithiocarbamate formation followed by S-alkylation and acid-catalyzed intramolecular cyclization[2].

Mechanistic Pathway and Reaction Design

The synthesis is designed as a telescoped sequence to minimize intermediate isolation and maximize atom economy.

  • Dithiocarbamate Formation: Nucleophilic attack of the primary amine on CS₂ under basic conditions yields a water-soluble hexyl dithiocarbamate salt.

  • Alkylation: The highly nucleophilic sulfur atom of the dithiocarbamate displaces the chloride of chloroacetic acid (or sodium chloroacetate) via an Sₙ2 mechanism.

  • Cyclization: Acidification drives the intramolecular condensation between the secondary amine nitrogen and the carboxylic acid, eliminating water to form the thiazolidine ring.

G A n-Hexylamine + CS₂ C Hexyl Dithiocarbamate Intermediate A->C Nucleophilic Addition B Base (KOH) 0-5 °C B->C E S-Alkylated Intermediate C->E S_N2 Substitution D Sodium Chloroacetate 25 °C D->E G 3-Hexyl-2-thioxo- 1,3-thiazolidin-4-one E->G Intramolecular Cyclization F HCl (aq) 80-90 °C F->G

Fig 1. Mechanistic workflow for the one-pot synthesis of N-hexyl rhodanine.

Reagent Stoichiometry and Data Summary

To ensure a self-validating protocol, exact stoichiometric ratios must be maintained. Excess CS₂ is utilized to drive the initial equilibrium forward, while precise control of the base prevents premature hydrolysis of the chloroacetate.

ReagentMW ( g/mol )EquivalentsAmount (for 50 mmol scale)Role in Synthesis
n-Hexylamine101.191.005.06 g (6.6 mL)Primary nucleophile / Substrate
Carbon Disulfide (CS₂)76.141.204.57 g (3.6 mL)Electrophile / C=S source
Potassium Hydroxide (KOH)56.111.103.08 gBase / Acid scavenger
Sodium Chloroacetate116.481.056.11 gAlkylating agent
Hydrochloric Acid (37%)36.46Excess~15 mLCyclization catalyst / pH adjustment

Step-by-Step Experimental Protocol

Phase 1: Preparation of Hexyl Dithiocarbamate

Expert Insight: CS₂ is highly volatile (bp 46 °C) and the nucleophilic addition is exothermic. Temperature control (0–5 °C) is critical to prevent reagent boil-off and suppress side reactions.

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser.

  • Dissolve KOH (3.08 g, 55 mmol) in 30 mL of deionized water and transfer to the flask. Add n-hexylamine (5.06 g, 50 mmol).

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C.

  • Charge the addition funnel with CS₂ (4.57 g, 60 mmol). Add the CS₂ dropwise over 30 minutes under vigorous stirring.

  • Following addition, maintain the reaction at 0–5 °C for 1 hour, then allow it to warm to room temperature (20–25 °C) and stir for an additional 2 hours until a homogeneous, pale-yellow solution of the dithiocarbamate salt is formed.

Phase 2: S-Alkylation

Expert Insight: Sodium chloroacetate is preferred over chloroacetic acid to prevent immediate protonation of the dithiocarbamate, which would reverse the Phase 1 equilibrium.

  • Prepare a solution of sodium chloroacetate (6.11 g, 52.5 mmol) in 20 mL of deionized water.

  • Add this solution dropwise to the reaction mixture at room temperature over 15 minutes.

  • Stir the mixture continuously for 3 hours. The progress can be monitored via TLC (Hexanes/Ethyl Acetate 4:1); the highly polar acyclic intermediate will remain at the baseline.

Phase 3: Acid-Catalyzed Cyclization and Isolation

Expert Insight: The cyclization is a dehydration step. Heating under strongly acidic conditions protonates the intermediate's carboxylic acid, facilitating intramolecular attack by the amide-like nitrogen.

  • Carefully acidify the reaction mixture by adding concentrated HCl (37%) dropwise until the pH reaches 1–2 (approximately 10–15 mL).

  • Transfer the flask to a heating mantle and heat the mixture to 80–90 °C for 4 hours. An oily layer (the product) will begin to separate from the aqueous phase.

  • Cool the mixture to room temperature. Transfer to a separatory funnel and extract with Dichloromethane (DCM) (3 × 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude dark oil via silica gel column chromatography using a gradient eluent of Hexanes/DCM (from 4:1 to 1:1, v/v) to afford 3-hexyl-2-thioxo-1,3-thiazolidin-4-one as a viscous yellow oil or low-melting solid.

Analytical Validation System

To ensure the trustworthiness of the synthesized material prior to downstream applications (e.g., Knoevenagel condensations to form SMNFEAs[1]), validate the structural integrity using the following parameters:

  • TLC: R_f ≈ 0.6 in Hexanes/Ethyl Acetate (4:1). Visualized by UV (254 nm) and iodine staining.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic active methylene protons of the rhodanine ring as a sharp singlet at ~3.95 ppm (2H). The N-hexyl α-protons will appear as a triplet at ~3.90 ppm (2H, heavily overlapping or adjacent to the ring protons), with the terminal methyl group at ~0.88 ppm (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): The defining diagnostic peaks are the thiocarbonyl carbon (C=S) at ~201 ppm and the carbonyl carbon (C=O) at ~173 ppm.

Sources

Application

Application Note: High-Throughput Screening (HTS) Protocols for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one Derivatives

Executive Summary The rhodanine scaffold (2-thioxo-1,3-thiazolidin-4-one) is a privileged pharmacophore in drug discovery, demonstrating potent efficacy across antibacterial, antiviral (e.g., HIV-1 integrase), and antica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rhodanine scaffold (2-thioxo-1,3-thiazolidin-4-one) is a privileged pharmacophore in drug discovery, demonstrating potent efficacy across antibacterial, antiviral (e.g., HIV-1 integrase), and anticancer targets[1][2]. Specifically, 3-hexyl-2-thioxo-1,3-thiazolidin-4-one (3-hexylrhodanine) and its derivatives leverage an N-hexyl aliphatic chain to achieve deep insertion into hydrophobic protein pockets, while the thioxo core facilitates hydrogen bonding and metal chelation[3][4].

However, rhodanines are frequently flagged as Pan-Assay Interference Compounds (PAINS). Their lipophilicity and reactive core can lead to colloidal aggregation, redox cycling, or non-specific protein alkylation[5]. This application note details a self-validating High-Throughput Screening (HTS) protocol designed to isolate true pharmacological target engagement from assay interference, ensuring high-confidence lead generation.

Mechanistic Rationale: Scaffold Dynamics & Target Engagement

To design a robust assay, one must understand the physicochemical behavior of the screening compound. 3-Hexylrhodanine exhibits a dual-modality binding mechanism:

  • The N-Hexyl Chain: Increases the compound's partition coefficient (LogP), driving cell permeability and affinity for hydrophobic clefts (e.g., the 3VHE prostate cancer protein pocket)[3].

  • The Thioxo-Thiazolidinone Core: Acts as a potent bidentate chelator, making it highly effective against metalloenzymes such as Human Carbonic Anhydrase (hCA)[4].

Mechanism Rhodanine 3-Hexyl-2-thioxo- 1,3-thiazolidin-4-one Target Target Enzyme (e.g., Metalloenzyme) Rhodanine->Target Target Engagement Chelation Metal Chelation (via Thioxo Group) Target->Chelation Hydrophobic Hydrophobic Interaction (via N-Hexyl Chain) Target->Hydrophobic Inhibition Enzyme Inhibition (Target Modulation) Chelation->Inhibition Hydrophobic->Inhibition Efficacy Phenotypic Efficacy (Cellular Response) Inhibition->Efficacy Downstream Signaling

Fig 1: Mechanistic target engagement and downstream efficacy of 3-hexylrhodanine derivatives.

Experimental Design: Building a Self-Validating System

Because the N-hexyl chain drastically reduces aqueous solubility, 3-hexylrhodanine derivatives are prone to forming micelles in standard biochemical buffers. These colloidal aggregates can sequester the target enzyme, yielding false-positive inhibition.

To establish E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), our protocol inherently controls for this through causality-driven assay design :

  • Causality for Detergent Addition: We mandate the inclusion of 0.01% v/v Triton X-100 in the primary assay buffer. If inhibition is lost when detergent concentration is increased to 0.1%, the compound is triaged as an aggregator.

  • Causality for Reducing Agents: We utilize 1 mM TCEP instead of DTT. The thioxo group can undergo spurious redox reactions; TCEP maintains a reducing environment without competing for metal-binding sites or forming mixed disulfides.

HTS_Workflow Library Compound Library (3-Hexylrhodanine Derivatives) Primary Primary HTS Assay (TR-FRET / Luminescence) Library->Primary Arraying & Dispensing Triage Hit Triage & PAINS Filter (Redox / Aggregation Check) Primary->Triage Primary Hits (IC50 < 10 µM) Orthogonal Orthogonal Validation (SPR / Thermal Shift) Triage->Orthogonal Validated Hits Lead Lead Candidate Selection Orthogonal->Lead Confirmed Binding

Fig 2: Self-validating HTS workflow incorporating mandatory PAINS triage for rhodanine hits.

Step-by-Step HTS Methodology

The following protocol is optimized for a 384-well TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or Luminescence-based enzyme inhibition assay.

Phase 1: Compound Arraying and Plate Preparation
  • Stock Preparation: Solubilize 3-hexylrhodanine derivatives in 100% anhydrous DMSO to a concentration of 10 mM.

    • Expert Insight: Do not use aqueous/DMSO mixtures for storage. The lipophilic hexyl chain will drive precipitation over time.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of compound directly into dry, black, Non-Binding Surface (NBS) 384-well microplates.

    • Expert Insight: NBS plates are critical. The hydrophobic nature of the N-hexyl modification causes high non-specific binding to standard polystyrene, artificially lowering the effective screening concentration.

Phase 2: Primary Biochemical Assay Execution
  • Buffer Formulation: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP, and 0.01% v/v Triton X-100 .

  • Enzyme Addition: Dispense 10 µL of the target enzyme (e.g., Carbonic Anhydrase or Kinase) diluted in the assay buffer into the assay plates.

  • Pre-Incubation: Centrifuge plates at 1,000 x g for 1 minute. Incubate at room temperature for 15 minutes.

    • Expert Insight: This pre-incubation is vital. The rhodanine core requires time to orient its thioxo group for optimal metal chelation or hydrogen bonding within the target pocket.

  • Reaction Initiation: Add 10 µL of the substrate/fluorophore mix to initiate the reaction.

  • Readout: Incubate for the target-specific duration (typically 30–60 minutes) and read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using appropriate TR-FRET or Luminescence optics.

Phase 3: Mandatory PAINS Triage (The Self-Validating Step)

To ensure trustworthiness, all hits (≥50% inhibition) must immediately undergo the following counter-screens:

  • Detergent-Shift Assay: Re-run the dose-response curve of the hit compounds using a buffer containing 0.1% v/v Triton X-100 .

    • Causality: If the IC₅₀ shifts by more than 5-fold compared to the 0.01% buffer, the 3-hexylrhodanine is acting as a colloidal aggregator, not a specific inhibitor.

  • Dynamic Light Scattering (DLS): Prepare a 10 µM solution of the hit compound in the assay buffer (without enzyme). Measure particle size via DLS. Particles >20 nm confirm colloidal aggregation.

Data Presentation & Quality Control

To maintain authoritative grounding, HTS campaigns utilizing 3-hexylrhodanine libraries must adhere to strict statistical and pharmacological acceptance criteria.

Table 1: Primary HTS Quality Control Metrics
MetricTarget ThresholdCausality / Implication
Z'-Factor ≥ 0.65Ensures a wide dynamic range and low variability, critical for distinguishing true hits from background noise.
Signal-to-Background (S/B) ≥ 5.0Verifies that the assay window is sufficient to detect weak inhibitors (10–50 µM range).
DMSO Tolerance Up to 2%3-hexylrhodanines require higher DMSO to remain soluble; the enzyme must remain stable at this concentration.
CV (Coefficient of Variation) ≤ 10%Ensures dispensing accuracy of the highly lipophilic compounds across the 384-well plate.
Table 2: Hit Validation & PAINS Triage Matrix
Validation AssayExpected Result for True HitResult Indicating PAINS (False Positive)
Detergent Shift (0.01% to 0.1%) IC₅₀ shift < 2-foldIC₅₀ shift > 5-fold (Colloidal Aggregation)
Hill Slope (Dose-Response) 0.8 to 1.2> 2.0 (Steep slope indicates non-specific stoichiometry)
DLS Particle Size < 5 nm (Monomeric)> 20 nm (Micelle / Colloid formation)
Thermal Shift (DSF) Positive ΔTm (> 2°C)No shift (Indicates lack of direct target stabilization)

References

  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • In Silico Docking of Rhodanine Derivatives and 3D-QSAR Study to Identify Potent Prostate Cancer Inhibitors Source: Computational Chemistry (SCIRP) URL:[Link]

  • Drug screening of rhodanine derivatives for antibacterial activity Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • Recent Advances in the Biological Importance of Rhodanine Derivatives Source: IntechOpen URL:[Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors Source: Molecules (MDPI) URL:[Link]

Sources

Method

Application Note: 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one as a Versatile Scaffold for Small Molecule Inhibitors

Introduction & Scientific Rationale In contemporary medicinal chemistry, 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 56347-27-4), commonly referred to as 3-hexylrhodanine, serves as a highly privileged core scaffold[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In contemporary medicinal chemistry, 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 56347-27-4), commonly referred to as 3-hexylrhodanine, serves as a highly privileged core scaffold[1]. While this molecule is frequently utilized as an electron-withdrawing terminal group in non-fullerene small molecule acceptors for organic solar cells[2][3], its structural properties make it exceptionally valuable for drug discovery.

By exploiting the active methylene group at the C5 position, researchers can synthesize a vast library of 5-arylidene-3-hexylrhodanine derivatives via Knoevenagel condensation[4][5]. These derivatives act as potent small molecule inhibitors against a diverse array of therapeutic targets, including Aldose Reductase (ALR2) for diabetic complications[4], Metallo-β-lactamases (MβLs) for antimicrobial resistance[5], and Thymidylate Kinase (TMPK) for bacterial infections[6].

Navigating the PAINS Liability

Rhodanine derivatives are frequently flagged in high-throughput screening as Pan-Assay Interference Compounds (PAINS) due to their potential to act as Michael acceptors or non-specific metal chelators[7]. However, as demonstrated by advanced in vivo assays like Bacterial Cytological Profiling (BCP), specific structural modifications—such as the incorporation of the lipophilic N-hexyl chain—can bypass non-specific promiscuity and yield highly targeted, cell-permeable inhibitors[6][8].

Mechanistic Insights: Structure-Activity Causality

The efficacy of 3-hexylrhodanine-based inhibitors relies on three distinct structural pillars:

  • The N-Hexyl Chain (Lipophilicity & Permeability): The 6-carbon aliphatic chain at the N3 position significantly increases the molecule's partition coefficient (LogP). This hydrophobicity is critical for penetrating complex biological barriers, such as the Gram-negative bacterial cell envelope, enabling the molecule to reach intracellular targets like TMPK[6].

  • The C5 Arylidene Double Bond (Conformational Locking): The exocyclic double bond formed during Knoevenagel condensation restricts the molecule to a rigid Z-configuration. This rigidity is essential for optimal spatial alignment within the hydrophobic binding pockets of target enzymes[5].

  • The Thioxothiazolidinone Core (Hydrogen Bonding & Chelation): The core provides essential hydrogen bond acceptors (the carbonyl oxygen) and potential metal-coordinating sites (the thioxo sulfur), which are vital for anchoring the inhibitor within metalloenzymes like MβLs[5].

Pathway Inhibitor 3-Hexylrhodanine Derivative Enzyme Target Enzyme (e.g., ALR2 / TMPK / MβLs) Inhibitor->Enzyme Competitive Inhibition Product Metabolic Product (e.g., Sorbitol / dTDP) Enzyme->Product Catalysis Substrate Endogenous Substrate (e.g., Glucose / dTMP) Substrate->Enzyme Binds Active Site Disease Disease Progression (Diabetic Complications / Infection) Product->Disease Pathway Activation

Fig 1. Mechanism of Action: 3-Hexylrhodanine derivatives acting as competitive enzyme inhibitors.

Experimental Protocols

Protocol A: Synthesis of 5-Arylidene-3-hexylrhodanine Inhibitors

This self-validating protocol utilizes a base-catalyzed Knoevenagel condensation. Piperidine is selected as the base because it efficiently deprotonates the C5 methylene of the rhodanine core without causing ring-opening side reactions.

Reagents & Materials:

  • 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (Core scaffold)

  • Substituted Aryl Aldehyde (Diversity element)

  • Piperidine (Catalyst)

  • Anhydrous Chloroform or Ethanol (Solvent)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 3-hexyl-2-thioxo-1,3-thiazolidin-4-one and 1.1 mmol of the selected aryl aldehyde in 15 mL of anhydrous ethanol.

  • Catalysis: Add 3–5 drops of piperidine to the mixture. The weak base facilitates the formation of the reactive enolate intermediate.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

  • Precipitation: Once the starting material is consumed, cool the mixture to room temperature, then transfer to an ice bath for 30 minutes to induce precipitation of the Z-isomer product.

  • Purification: Filter the crude solid under vacuum, wash with cold ethanol, and recrystallize from a methanol-acetone mixture to obtain the pure 5-arylidene-3-hexylrhodanine inhibitor[5].

G A 3-Hexylrhodanine (Core) C Knoevenagel Condensation (Piperidine Catalyzed) A->C B Aryl Aldehyde (Diversity) B->C D 5-Arylidene-3-hexylrhodanine (Crude) C->D Reflux 4-6h E Recrystallization (MeOH/Acetone) D->E F In Vitro Screening E->F

Fig 2. Workflow for the synthesis and screening of 3-hexylrhodanine-based inhibitors.

Protocol B: In Vitro Enzyme Inhibition Assay (ALR2 Example)

To validate the inhibitory potency, a spectrophotometric assay measuring the oxidation of NADPH is employed. NADPH absorbs strongly at 340 nm, while NADP+ does not. A potent inhibitor will prevent the enzyme from consuming NADPH, resulting in a stable absorbance reading[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.2) containing 0.2 mM NADPH and 0.4 M lithium sulfate.

  • Inhibitor Preparation: Dissolve the synthesized 3-hexylrhodanine derivative in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation: In a 96-well UV-transparent microplate, combine 100 µL of buffer, 10 µL of recombinant ALR2 enzyme, and 10 µL of the inhibitor solution. Incubate at 37°C for 10 minutes.

  • Initiation: Add 10 µL of 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity of the reaction. Plot the percentage of inhibition versus the log of inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary

The structural versatility of the 3-hexylrhodanine core allows for the development of inhibitors across multiple distinct therapeutic areas. Table 1 summarizes representative quantitative data for these derivatives based on recent literature findings.

Table 1: Representative Inhibitory Activity of Rhodanine Derivatives

Target EnzymeDisease IndicationRepresentative IC50 (µM)Primary Mechanism of Action
Aldose Reductase (ALR2) Diabetic Complications0.43 - 0.98Competitive active-site inhibition; critical hydrogen bonding with His110[4].
Metallo-β-lactamase (L1) Antimicrobial Resistance0.02 - 1.70Zinc chelation and steric blockade of the active site[5].
Thymidylate Kinase (TMPK) Bacterial Infection (E. coli)2.50 - 10.0Disruption of the DNA replication pathway; validated via BCP[6][8].
PfENR Malaria (P. falciparum)0.75 - 2.50Inhibition of enoyl-acyl carrier protein reductase in fatty acid synthesis[9].

References

  • Supporting Information - Rsc.
  • Efficient Medium Bandgap Electron Acceptor Based on Diketopyrrolopyrrole and Furan for Efficient Ternary Organic Solar Cells Source: PubMed / ACS Applied Materials & Interfaces URL
  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities Source: Taylor & Francis URL
  • Rhodanine-Sulfonate hybrids targeting aldose reductase: Synthesis, in vitro inhibition, molecular docking, and cytotoxicity studies Source: PubMed URL
  • Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo Source: PMC / Journal of Bacteriology URL
  • Rhodanine as a Potent Scaffold for the Development of Broad-Spectrum Metallo-β-lactamase Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Discovery of a Rhodanine Class of Compounds as Inhibitors of Plasmodium falciparum Enoyl-Acyl Carrier Protein Reductase Source: Journal of Medicinal Chemistry URL

Sources

Application

use of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one in dye-sensitized solar cells

Application Note & Protocols Topic: The Strategic Use of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one Derivatives as Functional Moieties in Dye-Sensitized Solar Cells Audience: Researchers, scientists, and materials developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: The Strategic Use of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one Derivatives as Functional Moieties in Dye-Sensitized Solar Cells

Audience: Researchers, scientists, and materials development professionals.

Introduction: Beyond the Chromophore - The Critical Role of Anchoring and Acceptor Groups in DSSCs

Dye-sensitized solar cells (DSSCs) represent a compelling photovoltaic technology, offering a low-cost and versatile alternative to conventional silicon-based cells.[1][2] The operational heart of a DSSC is the sensitizing dye, which absorbs sunlight and injects an electron into the conduction band of a wide-bandgap semiconductor, typically nanocrystalline titanium dioxide (TiO₂).[3][4] The efficiency of this process is not solely dependent on the dye's ability to absorb light (its chromophoric properties) but is critically governed by the molecular architecture that facilitates electron transfer and ensures the dye's stability and firm attachment to the semiconductor surface.[3][5]

Traditionally, carboxylic and cyanoacrylic acids have been the anchoring groups of choice.[6][7] However, the search for improved stability and electronic properties has led to the exploration of novel functional groups.[5][7] Among these, the 2-thioxo-1,3-thiazolidin-4-one core, also known as rhodanine, has emerged as a highly effective moiety.[7][8] This application note details the role and implementation of N-substituted rhodanine derivatives, specifically using 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one as a model structure, in the design of advanced organic sensitizers for high-performance DSSCs. We will explore its function not just as an anchor but as an integral electron-accepting component within a Donor-π-Acceptor (D-π-A) framework, providing detailed protocols for dye synthesis, cell fabrication, and characterization.

Part 1: The Dual Functionality of the Thiazolidinone Moiety

In modern organic sensitizers, a D-π-A architecture is a common and effective design strategy. This structure consists of an electron-donating group (D) and an electron-accepting group (A), connected by a π-conjugated bridge. Upon photoexcitation, an intramolecular charge transfer occurs from the donor to the acceptor, facilitating efficient electron injection into the TiO₂.[5] The 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one moiety excels in this framework by performing two crucial roles simultaneously.

  • Electron Acceptor: The thiazolidinone ring is strongly electron-withdrawing, making it an effective electron sink (the 'A' in D-π-A). This property promotes the directional flow of charge upon light absorption, which is essential for efficient charge separation.[8]

  • Anchoring Group: The molecule binds strongly to the TiO₂ surface.[5][7] This adsorption is crucial for the injection of electrons from the dye's excited state into the semiconductor's conduction band.[6] Unlike simple carboxylic acids which can sometimes lead to dye desorption, certain heterocyclic anchors like rhodanine can offer enhanced stability.[9]

The "3-Hexyl" substituent on the nitrogen atom is not passive. It provides steric hindrance that can disrupt intermolecular π-π stacking between adjacent dye molecules on the TiO₂ surface. This is a critical design choice, as such aggregation can lead to quenching of the excited state and a decrease in overall cell efficiency.[10] Furthermore, the alkyl chain enhances the solubility of the dye in the organic solvents used during the sensitization process.

G cluster_dye D-π-A Dye Architecture D Electron Donor (e.g., Triphenylamine) pi_bridge π-Conjugated Bridge (e.g., Thiophene) D->pi_bridge Intramolecular Charge Transfer A Acceptor / Anchor (3-Hexyl-2-thioxo-1,3-thiazolidin-4-one) pi_bridge->A TiO2 TiO₂ Semiconductor Surface A->TiO2 Anchoring & Electron Injection

Caption: D-π-A architecture of a typical thiazolidinone-based dye.

Part 2: Protocol for Synthesis of a Representative Thiazolidinone-Based Dye

The synthesis of D-π-A dyes featuring a thiazolidinone anchor typically involves a Knoevenagel condensation. This protocol outlines a representative synthesis where a donor-π-bridge aldehyde is reacted with a rhodanine derivative bearing a carboxylic acid handle (rhodanine-3-acetic acid) to form the final dye. The hexyl group would be introduced in an earlier step by N-alkylation of the rhodanine precursor.

Protocol 2.1: Knoevenagel Condensation

Causality: This reaction is a cornerstone of C-C bond formation, ideal for linking the aldehyde functionality of the D-π segment with the active methylene group of the rhodanine acceptor. The use of a base like piperidine is to deprotonate the active methylene group, forming a nucleophilic carbanion that then attacks the electrophilic aldehyde carbon.

Materials:

  • Donor-π-aldehyde (e.g., 5'-(4-(diphenylamino)phenyl)-[2,2'-bithiophen]-5-carbaldehyde)

  • 3-Hexyl-rhodanine-5-acetic acid (custom synthesis required) or a similar rhodanine-acetic acid precursor.

  • Piperidine

  • Acetonitrile or Ethanol (reaction solvent)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Purification apparatus (silica gel column chromatography)

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve the Donor-π-aldehyde (1.0 mmol) and the rhodanine-acetic acid derivative (1.1 mmol) in 30 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.2 mL) to the mixture.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approximately 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The crude product often precipitates out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product is not pure, concentrate the reaction mixture under reduced pressure. Purify the resulting solid residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane and methanol).

  • Characterization: Confirm the structure and purity of the final dye product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_workflow Dye Synthesis Workflow reactants 1. Dissolve Aldehyde & Rhodanine in Ethanol catalyst 2. Add Piperidine (Catalyst) reactants->catalyst reflux 3. Heat to Reflux (6-12 hours) catalyst->reflux workup 4. Cool, Filter, & Wash Crude Product reflux->workup purify 5. Column Chromatography workup->purify characterize 6. NMR & Mass Spec Characterization purify->characterize

Caption: Workflow for Knoevenagel condensation synthesis.

Part 3: Protocol for DSSC Fabrication and Assembly

This section provides a standard, validated protocol for constructing a DSSC using the synthesized dye.

Protocol 3.1: Photoanode Preparation

  • Substrate Cleaning: Thoroughly clean fluorine-doped tin oxide (FTO) coated glass plates by sequential sonication in soapy water, deionized water, acetone, and isopropanol (15 minutes each). Dry the plates with a stream of nitrogen.

  • TiO₂ Paste Application: Apply a layer of commercial TiO₂ paste (e.g., P25) onto the conductive side of the FTO glass using the doctor-blade technique. Use adhesive tape as a spacer to control the thickness (typically 10-15 µm).

  • Sintering: Dry the film in air for 10 minutes, then sinter it in a furnace using a multi-step heating program: 325°C for 5 min, 375°C for 5 min, 450°C for 15 min, and finally 500°C for 15 min. Causality: Sintering is critical. It burns off the organic binders in the paste and ensures strong mechanical cohesion and good electrical contact between the TiO₂ nanoparticles, creating an efficient pathway for electron transport.[11]

  • Cooling: Let the electrode cool down slowly to room temperature. To improve dye adsorption, it is often beneficial to treat the electrode with a TiCl₄ solution before cooling completely or to re-warm it to ~70-80°C just before sensitization.

Protocol 3.2: Photoanode Sensitization

  • Dye Solution: Prepare a dye solution of 0.3-0.5 mM concentration in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

  • Immersion: Immerse the warm TiO₂ photoanode (~70°C) into the dye solution and keep it in a sealed container in the dark for 12-24 hours. Causality: Immersion allows the dye molecules to self-assemble as a monolayer on the vast internal surface of the mesoporous TiO₂ film.[12] Using a warm electrode can sometimes facilitate better dye loading.

  • Rinsing: After sensitization, remove the electrode from the dye solution and rinse it with the same solvent used for the dye bath to remove any non-adsorbed, physisorbed dye molecules. Dry with a gentle stream of nitrogen.

Protocol 3.3: Assembly

  • Counter Electrode: Use a platinized FTO glass as the counter electrode.

  • Sealing: Place a thin thermoplastic sealant (e.g., Surlyn®) around the TiO₂ film on the photoanode.

  • Assembly: Place the counter electrode on top of the photoanode, conductive side down. Heat the assembly on a hot plate while applying gentle pressure to seal the cell.

  • Electrolyte Filling: Introduce a liquid electrolyte (e.g., containing 0.05 M I₂, 0.1 M LiI, 0.6 M DMPII, and 0.5 M TBP in acetonitrile) into the cell through pre-drilled holes in the counter electrode via vacuum backfilling. Causality: The electrolyte, specifically the iodide/triiodide (I⁻/I₃⁻) redox couple, is essential for regenerating the dye. After the dye injects an electron, it is left in an oxidized state. The iodide ions donate electrons to the oxidized dye, returning it to its neutral state, ready for the next photoexcitation cycle.[4][13]

  • Final Sealing: Seal the filling holes with a small piece of Surlyn® and a microscope coverslip.

G cluster_assembly DSSC Assembly Workflow anode Sensitized TiO₂ Photoanode sealant Surlyn® Sealant anode->sealant cathode Platinized Counter Electrode sealant->cathode assembly Sandwich & Heat Seal cathode->assembly electrolyte Fill with I⁻/I₃⁻ Electrolyte assembly->electrolyte final_seal Seal Filling Holes electrolyte->final_seal

Caption: Step-by-step workflow for DSSC assembly.

Part 4: Characterization and Performance Evaluation

The performance of the fabricated DSSCs must be quantified using standardized methods.

Protocol 4.1: Current-Voltage (I-V) Characterization

  • Setup: Use a solar simulator calibrated to Air Mass 1.5 (AM1.5) illumination, providing an irradiance of 100 mW/cm².

  • Measurement: Connect the fabricated cell to a digital source meter. Apply an active area mask to the cell. Sweep the voltage from negative to positive (e.g., -0.1 V to +0.8 V) and record the corresponding current.

  • Data Extraction: From the resulting I-V curve, determine the key photovoltaic parameters:

    • Short-circuit current density (Jsc): The current density at zero voltage.

    • Open-circuit voltage (Voc): The voltage at zero current.

    • Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as FF = (Jmax × Vmax) / (Jsc × Voc).

    • Power Conversion Efficiency (PCE, η): The overall efficiency, calculated as η (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the incident power density (100 mW/cm²).[1]

Table 1: Representative Performance Data

ParameterStandard N719 DyeRepresentative Thiazolidinone Dye
Voc (V)0.710.68
Jsc (mA/cm²)17.9919.50
FF0.600.64
PCE (η, %)7.50[10]8.13[10]

Note: Data is illustrative, based on values reported for high-performing co-sensitized systems.[10]

Protocol 4.2: Incident Photon-to-Current Conversion Efficiency (IPCE)

  • Setup: Use a dedicated IPCE measurement system with a light source (e.g., Xenon lamp), a monochromator, and a lock-in amplifier.

  • Measurement: Illuminate the cell with monochromatic light of varying wavelengths (typically from 300 to 800 nm). Measure the short-circuit current generated at each wavelength.

  • Calculation: Calculate IPCE using the formula: IPCE(λ) (%) = [1240 × Jsc(λ)] / [λ × P(λ)] × 100, where λ is the wavelength, Jsc(λ) is the short-circuit current density at that wavelength, and P(λ) is the incident power density at that wavelength.[1] The resulting spectrum should correlate with the absorption spectrum of the dye.

Conclusion

The 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one moiety and its derivatives represent a sophisticated and highly functional component for advanced organic sensitizers in DSSCs. By serving the dual purpose of a strong electron acceptor and a stable anchoring group, these molecules enhance the critical processes of charge separation and electron injection. The strategic inclusion of alkyl chains like the hexyl group further improves dye processability and photovoltaic performance by mitigating aggregation. The protocols provided herein offer a comprehensive guide for the synthesis, fabrication, and characterization of DSSCs employing this promising class of materials, paving the way for further innovation in the field.

References

  • Abu-Melha, S. (2024). Unraveling the Synergistic Effects of Thiazolidine Co-Sensitizers in Dye-Sensitized Solar Cells. Applied Organometallic Chemistry, 39, e7807. Available from: [Link]

  • Al-Sehemi, A. G., et al. (2012). New 1,3,4-Oxadiazole Based Photosensitizers for Dye Sensitized Solar Cells (DSSCs). International Journal of Photoenergy, 2012, 852940. Available from: [Link]

  • Ganesamoorthy, R., et al. (2022). Effect of anchoring groups number on the photovoltaic parameters in dye-sensitized solar cells. Oxford Open Materials Science, 2(1). Available from: [Link]

  • Clifford, J. N., et al. (2015). Anchoring Groups for Dye-Sensitized Solar Cells. ACS Applied Materials & Interfaces, 7(5), 2943-2953. Available from: [Link]

  • Wu, Y., et al. (2007). Novel Organic Dyes for Efficient Dye-Sensitized Solar Cells. Chemical Communications, (34), 3532-3534. Available from: [Link]

  • Zhang, F., et al. (2025). Molecular-modified dyes for dye-sensitised solar cells (DSSCs): a computational chemistry investigation. Journal of Physics: Conference Series, 2961, 012029. Available from: [Link]

  • O'Rourke, C., & Bowler, D. R. (2014). DSSC anchoring groups: A surface dependent decision. Journal of Physics: Condensed Matter, 26(32), 325301. Available from: [Link]

  • Jalali, S. M., et al. (2024). Optimizing DSSC dyes: investigating synergistic interactions of chlorophyll b and anthocyanin with TiO2 through TD-DFT methodology. Materials Advances. Available from: [Link]

  • García-Vargas, C. E., et al. (2023). Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency. Heliyon, 9(6), e16548. Available from: [Link]

  • Gish, M. K., et al. (2015). Anchoring groups for dye-sensitized solar cells. ACS Applied Materials & Interfaces, 7(5), 2943-2953. Available from: [Link]

  • Aly, A. A., et al. (2019). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules, 24(17), 3058. Available from: [Link]

  • Sharma, K., et al. (2018). Dye-sensitized solar cells: Fundamentals and current status. Nanoscale Research Letters, 13(1), 381. Available from: [Link]

  • Jayakumar, R., et al. (2005). Anti-microbial activity and film characterization of thiazolidinone derivatives of chitosan. Carbohydrate Polymers, 62(2), 188-195. Available from: [Link]

  • Modelli, A., et al. (2010). Electron Attachment to Dye-Sensitized Solar Cell Components: Rhodanine and Rhodanine-3-acetic Acid. The Journal of Physical Chemistry C, 114(1), 576-582. Available from: [Link]

  • Adineh, M., et al. (2016). Fabrication and analysis of dye-sensitized solar cells (DSSCs) using porphyrin dyes with catechol anchoring groups. RSC Advances, 6(18), 14512-14521. Available from: [Link]

  • Boufares, T., et al. (2012). Synthesis of New Derivatives of Rhodanine Dyes for Dye-Sensitized Solar Cells (DSSCs). ResearchGate. Available from: [Link]

  • Kloo, L. (2019). Improving the Performance of Dye-Sensitized Solar Cells. Frontiers in Chemistry, 7, 71. Available from: [Link]

  • Lee, W. H., & Lee, J. (2022). Toward Eco-Friendly Dye-Sensitized Solar Cells (DSSCs): Natural Dyes and Aqueous Electrolytes. Energies, 15(1), 268. Available from: [Link]

  • Gish, M. K., et al. (2015). Anchoring Groups for Dye-Sensitized Solar Cells. ACS Applied Materials & Interfaces. Available from: [Link]

  • Ranamagar, B., et al. (2023). Performance of Rhodamine-Sensitized Solar Cells Fabricated with Silver Nanoparticles. Advances in Nanoparticles, 12, 68-79. Available from: [Link]

  • Nann, T., et al. (2013). Dye-sensitized solar cells (DSSCs) based on poly(3-hexylthioacetate thiophene). African Journal of Pure and Applied Chemistry, 7(1), 1-8. Available from: [Link]

  • Abebe, F., et al. (2021). Synthesis, Characterization, and Studies on Photophysical Properties of Rhodamine Derivatives and Metal Complexes in Dye-Sensitized Solar Cells. ACS Omega, 6(39), 25687-25699. Available from: [Link]

  • Kadhim, Z. A. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 6(2), 346-354. Available from: [Link]

  • Abebe, F., et al. (2021). Synthesis, Characterization, and Studies on Photophysical Properties of Rhodamine Derivatives and Metal Complexes in Dye Sensitized Solar Cell. ACS Omega. Available from: [Link]

  • Lipiński, M., et al. (2021). Efficiency Boost in Dye-Sensitized Solar Cells by Post-Annealing UV-Ozone Treatment of TiO₂ Mesoporous Layer. Materials, 14(16), 4704. Available from: [Link]

  • Hasan, M. M., et al. (2021). Fabrication of Functional Materials for Dye-sensitized Solar Cells. Frontiers in Materials, 8. Available from: [Link]

Sources

Method

Application Note: Preparation and Handling of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one Stock Solutions for In Vitro Assays

Executive Summary 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (commonly known as 3-hexylrhodanine) is a specialized heterocyclic compound utilized extensively as a building block in organic electronics and as a privileged sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (commonly known as 3-hexylrhodanine) is a specialized heterocyclic compound utilized extensively as a building block in organic electronics and as a privileged scaffold in medicinal chemistry[1]. In biological contexts, rhodanine derivatives are frequently investigated for their potent antiviral, antidiabetic, and anticancer properties, notably acting as enzyme inhibitors (e.g., Topoisomerase II and various proteases)[2].

However, translating rhodanine derivatives into reliable in vitro cell culture assays presents significant physicochemical challenges. The hydrophobic hexyl chain severely limits aqueous solubility, while the 2-thioxo moiety is susceptible to photo-oxidation and nucleophilic attack. This application note provides a rigorous, causality-driven protocol for preparing stable stock solutions and executing cell treatments, ensuring high-fidelity, reproducible data while mitigating Pan-Assay Interference (PAINS) artifacts.

Physicochemical Profile

Understanding the physical properties of 3-hexylrhodanine is critical for determining the correct solvent system and storage conditions.

PropertyValue
Chemical Name 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one
Common Name 3-Hexylrhodanine
CAS Number 56347-27-4
Molecular Formula C 9​ H 15​ NOS 2​
Molecular Weight 217.4 g/mol
Primary Solvent Anhydrous DMSO (≥ 20 mg/mL)
Aqueous Solubility Poor (< 0.1 mg/mL)
Storage (Solid) Room Temperature, desiccated, protected from light
Storage (Solution) -20°C to -80°C, under inert gas (Argon/Nitrogen)

Data derived from chemical reference standards[1].

Mechanistic Rationale for Experimental Choices

As an application scientist, it is vital to understand why specific steps are taken, rather than blindly following a recipe:

  • Solvent Selection (Anhydrous DMSO): The lipophilic nature of the hexyl group prevents dissolution in aqueous media. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because it disrupts the crystalline lattice of the compound without chemically reacting with the thioxo group. The DMSO must be anhydrous (≤0.005% water) because ambient moisture can catalyze the hydrolysis of the thiazolidinone ring over time[3].

  • Aliquoting vs. Freeze-Thaw: Rhodanine derivatives are sensitive to oxidative degradation[2]. Repeated freeze-thaw cycles introduce atmospheric oxygen and condensation into the primary stock, leading to compound degradation and assay variability. Single-use aliquots eliminate this risk.

  • Vehicle Concentration Limits: To prevent solvent-induced cytotoxicity or transcriptomic shifts in cell lines, the final concentration of DMSO in the culture media must never exceed 0.5% v/v (ideally kept at ≤0.1% v/v).

Step-by-Step Protocol: Primary Stock Preparation

Goal: Prepare a 50 mM primary stock solution.

  • Equilibration: Remove the lyophilized 3-hexylrhodanine powder from storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, compromising the anhydrous environment and altering the true mass.

  • Weighing: Using a calibrated microanalytical balance, weigh exactly 10.87 mg of the compound into a sterile, amber glass vial or foil-wrapped microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity) to the vial to achieve a 50 mM concentration.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If the compound does not fully dissolve, sonicate the vial in a room-temperature water bath for 2–5 minutes. Caution: Do not use a heated ultrasonic bath, as elevated temperatures can induce thermal degradation of the rhodanine core.

  • Aliquoting: Divide the 50 mM stock into 20 µL single-use aliquots using amber microcentrifuge tubes.

  • Inert Storage: Gently blow a stream of Argon or Nitrogen gas over the open tubes for 3 seconds to displace ambient oxygen. Cap tightly and immediately transfer to a -20°C or -80°C freezer.

Step-by-Step Protocol: Cell Culture Treatment

Goal: Treat cells with a final concentration of 50 µM 3-hexylrhodanine.

  • Intermediate Dilution: Thaw one 20 µL aliquot (50 mM) at room temperature. To ensure the final DMSO concentration in the cell media remains at a safe 0.1%, perform an intermediate dilution. Add 2 µL of the 50 mM stock to 18 µL of pure DMSO to create a 5 mM intermediate stock (1000x the final concentration).

  • Media Spiking: Pipette 10 µL of the 5 mM intermediate stock into 10 mL of pre-warmed, complete cell culture media (e.g., DMEM + 10% FBS).

  • Rapid Dispersion: Immediately vortex or vigorously invert the media tube. Causality: Rhodanines are highly hydrophobic. Slow mixing can cause localized high concentrations of the compound in the aqueous media, leading to irreversible precipitation.

  • Application: Aspirate the old media from your cell culture vessels (e.g., 96-well plates or T-75 flasks) and gently apply the compound-spiked media.

Assay Self-Validation System

To guarantee the trustworthiness of your experimental data, every assay utilizing 3-hexylrhodanine must be a self-validating system. Incorporate the following checks into your workflow:

  • The Vehicle Control Check: You must run a parallel control group treated with 0.1% DMSO (without the compound). All biological readouts (e.g., cell viability, protein expression) must be normalized against this vehicle control to subtract baseline solvent effects.

  • The Colloidal Aggregation Check (PAINS Validation): Rhodanine derivatives are notorious Pan-Assay Interference Compounds (PAINS) that can form micro-precipitates in aqueous media, falsely appearing as biological inhibition by sequestering proteins[2]. Immediately after applying the spiked media to the cells, inspect the wells under a phase-contrast microscope (20x or 40x objective). The media must remain optically clear. If micro-crystals or cloudy aggregates are visible, the compound has precipitated, and the concentration must be lowered.

  • The Positive Control Check: Include a well-characterized reference drug relevant to your specific biological target to prove the assay is sensitive and functioning correctly.

Workflow Visualization

Workflow N1 3-Hexylrhodanine Powder (CAS: 56347-27-4) N2 Reconstitution in Anhydrous DMSO N1->N2 Weigh & Add Solvent N3 Primary Stock Solution (e.g., 50 mM) N2->N3 Vortex / Sonicate N4 Aliquoting & Storage (-20°C, Argon Purged) N3->N4 Protect from Light N5 Intermediate Dilution (in DMSO) N3->N5 Thaw & Dilute N6 Working Solution (in Culture Media) N5->N6 1:1000 Dilution N7 Cell Culture Treatment (Final DMSO ≤ 0.1%) N6->N7 Apply to Cells N8 Assay Readout & Validation Checks N7->N8 Incubate

Workflow for the preparation, dilution, and validation of 3-Hexylrhodanine in cell culture.

References

  • Title: 3-hexyl-2-thioxo-1,3-thiazolidin-4-one Source: Guidechem URL
  • Source: National Institutes of Health (PMC)
  • Source: RSC Advances (Royal Society of Chemistry)

Sources

Application

Application Note: Antimicrobial Minimum Inhibitory Concentration (MIC) Testing of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

Introduction and Mechanistic Context The compound 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 56347-27-4) belongs to the rhodanine class of small molecules. In recent years, rhodanine derivatives have garnered significa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

The compound 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 56347-27-4) belongs to the rhodanine class of small molecules. In recent years, rhodanine derivatives have garnered significant attention in drug development due to their potent bactericidal activity against multidrug-resistant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE) .

To accurately assess the therapeutic potential of this compound, researchers must determine its Minimum Inhibitory Concentration (MIC)—the lowest concentration that completely inhibits visible bacterial growth.

Mechanism of Action

Understanding the antimicrobial mechanism of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one is critical for assay design. Structural and molecular docking studies suggest that rhodanine derivatives exert their bactericidal effect by irreversibly binding to the Ser62 residue within the active site of Penicillin-Binding Proteins (PBPs) . This binding disrupts peptidoglycan cross-linking, ultimately leading to cell wall rupture. Because this is a cell-wall-active mechanism, the compound requires actively dividing cells to exert its full effect, dictating a strict adherence to standard 16–20 hour incubation periods.

MOA A 3-Hexyl-2-thioxo-1,3- thiazolidin-4-one B Penicillin-Binding Protein (PBP) Ser62 A->B Irreversible Binding C Inhibition of Peptidoglycan Cross-linking B->C D Cell Wall Rupture & Bactericidal Death C->D

Mechanism of Action of Rhodanine Derivatives on Bacterial Cell Walls.

Pre-Analytical Considerations: Causality in Assay Design

Before executing the protocol, several physicochemical properties of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one must be addressed to prevent artifactual data.

  • Lipophilicity and Solvent Causality: The hexyl chain renders this compound highly lipophilic. Attempting to dissolve it directly in aqueous media (like Mueller-Hinton Broth) will cause micro-precipitation, artificially lowering the bioavailable concentration and resulting in falsely high MIC values. The compound must first be dissolved in 100% Dimethyl Sulfoxide (DMSO). However, DMSO is toxic to bacteria at high concentrations. The protocol below is mathematically structured so that the final DMSO concentration in the test well never exceeds 1% v/v, preserving bacterial viability .

  • Protein Binding: Rhodanine derivatives exhibit high affinity for human serum albumin (HSA) . If the goal is to predict in vivo efficacy, it is recommended to run a parallel MIC assay using broth supplemented with 4% HSA to calculate the protein-adjusted MIC.

Experimental Protocol: CLSI-Compliant Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria .

Step 1: Compound Preparation
  • Master Stock: Weigh exactly 2.17 mg of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (MW: 217.37 g/mol ). Dissolve in 1.0 mL of 100% DMSO to yield a 10,000 µg/mL master stock.

  • Working Solution: Dilute the master stock 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a 100 µg/mL working solution. Note: This solution now contains 1% DMSO.

Step 2: 96-Well Plate Setup & Serial Dilution
  • Dispense 50 µL of sterile CAMHB into columns 2 through 12 of a sterile, U-bottom 96-well microtiter plate.

  • Add 100 µL of the 100 µg/mL working solution to column 1.

  • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix by pipetting up and down 4–5 times.

  • Repeat this transfer step through column 10. Discard 50 µL from column 10 to equalize the volume (50 µL per well).

    • Resulting compound concentrations (before inoculation): 100 µg/mL in Col 1, down to 0.19 µg/mL in Col 10.

Step 3: Inoculum Standardization
  • Select 3–5 morphologically similar colonies from an overnight agar plate of the target organism (e.g., S. aureus ATCC 29213).

  • Suspend the colonies in sterile 0.85% saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a spectrophotometer (OD600 ≈ 0.08 - 0.13).

  • Dilute this suspension 1:150 in CAMHB to achieve an intermediate inoculum of 1×106 CFU/mL.

Step 4: Inoculation and Incubation
  • Add 50 µL of the diluted inoculum ( 1×106 CFU/mL) to columns 1 through 11.

    • The final well volume is 100 µL. The final bacterial concentration is 5×105 CFU/mL. The final compound concentration is halved (50 µg/mL to 0.09 µg/mL).

  • Self-Validating Controls:

    • Column 11 (Growth Control): Contains 50 µL CAMHB + 50 µL inoculum. Validates that the bacteria are viable and that the basal media supports robust growth.

    • Column 12 (Sterility Control): Contains 100 µL CAMHB only. Validates aseptic technique.

  • Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours in ambient air.

Workflow cluster_0 Compound Preparation cluster_1 Inoculum Preparation S1 Master Stock (10 mg/mL in DMSO) S2 Working Solution (100 µg/mL in CAMHB) S1->S2 S3 2-Fold Serial Dilution in 96-Well Plate S2->S3 Incubate Inoculate & Incubate (37°C, 16-20h) S3->Incubate B1 Overnight Culture Colonies B2 0.5 McFarland Suspension B1->B2 B3 Dilution to 1x10^6 CFU/mL B2->B3 B3->Incubate Read Determine MIC (Lowest conc. with no visible growth) Incubate->Read

Broth Microdilution Workflow for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one.

Data Interpretation and Expected Outcomes

After incubation, examine the plate using a reflective viewing device. The MIC is defined as the lowest concentration of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one that completely inhibits visible bacterial growth (indicated by a lack of turbidity or pellet formation at the bottom of the well).

Quantitative Data Summary

Based on established literature for rhodanine derivatives, the compound exhibits highly selective activity. The table below summarizes the expected susceptibility profiles, providing a benchmark for your experimental results , .

Target OrganismStrain PhenotypeExpected MIC Range (µg/mL)Mechanistic Causality / Notes
Staphylococcus aureus MRSA / VRSA0.5 – 4.0High affinity for Gram-positive PBPs; easily penetrates the peptidoglycan layer.
Enterococcus faecalis VRE1.0 – 8.0Effective against strains with altered peptidoglycan precursors (D-Ala-D-Lac).
Bacillus subtilis Wild-type1.0 – 4.0Highly susceptible due to exposed cell wall architecture.
Escherichia coli Wild-type> 64.0Intrinsic resistance due to the impermeability of the Gram-negative outer membrane to lipophilic rhodanines.
Pseudomonas aeruginosa Wild-type> 64.0Resistance driven by robust efflux pump activity and outer membrane barrier.
Trustworthiness & Assay Validation

To ensure the assay is a self-validating system, always include a reference antibiotic (e.g., Vancomycin) against a CLSI quality control strain (e.g., S. aureus ATCC 29213). If the MIC of Vancomycin falls outside the acceptable CLSI range (0.5 – 2.0 µg/mL), the entire assay—including the results for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one—must be considered void due to potential issues with media cation concentrations or inoculum density.

References

  • Title: In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates Source: PLOS ONE / National Institutes of Health (NIH) URL: [Link]

  • Title: First comprehensive evaluation of the M.I.C. evaluator device compared to Etest and CLSI broth microdilution for MIC testing of aerobic Gram-positive and Gram-negative bacterial species Source: Journal of Clinical Microbiology / PubMed URL: [Link]

  • Title: Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]

Method

Application Note: Incorporating 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one into Organic Photovoltaic Materials

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Scope: Mechanistic rationale, synthetic integration, and device fabrication protocols for utilizing 3-hexyl-2-thioxo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Scope: Mechanistic rationale, synthetic integration, and device fabrication protocols for utilizing 3-hexyl-2-thioxo-1,3-thiazolidin-4-one (N-hexylrhodanine) in Organic Photovoltaic (OPV) cells.

Executive Summary

The rapid evolution of Bulk Heterojunction (BHJ) organic solar cells (OSCs) relies heavily on the molecular engineering of non-fullerene acceptors (NFAs) and small molecule donors (SMDs). 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one , commonly referred to as 3-hexylrhodanine, has emerged as a critical electron-withdrawing terminal building block in Acceptor-Donor-Acceptor (A-D-A) and Acceptor-π-Donor-π-Acceptor (A-π-D-π-A) architectures[1]. This application note details the causal mechanisms behind its efficacy, provides self-validating synthetic protocols, and outlines optimized device fabrication workflows to achieve high power conversion efficiencies (PCEs).

Mechanistic Rationale: Why 3-Hexylrhodanine?

As a Senior Application Scientist, it is crucial to understand that molecular design in OPVs is an exercise in balancing electronic energy levels with solid-state morphology. The selection of 3-hexylrhodanine is driven by two primary causal factors:

Electronic Effects: LUMO Tuning and Absorption Broadening

The thioxo ( C=S ) and carbonyl ( C=O ) groups on the thiazolidine ring are strongly electron-withdrawing. When conjugated with an electron-rich core (e.g., benzodithiophene or fluorene), 3-hexylrhodanine significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting molecule[2].

  • Causality: A deeper LUMO energy level enhances the intramolecular charge transfer (ICT) from the core to the termini, extending the absorption spectrum well into the near-infrared (NIR) region. This maximizes photon harvesting from the solar spectrum. Furthermore, precise LUMO alignment minimizes the energy loss ( ΔEDA​ ) during exciton dissociation, directly improving the open-circuit voltage ( Voc​ )[2].

Steric Effects: Morphological Control via Alkyl Chains

The N -hexyl chain is not merely a solubilizing appendage; it is a steric director.

  • Causality: While rigid planar backbones promote π−π stacking for high charge mobility, excessive aggregation leads to oversized domains in the BHJ blend, reducing the donor/acceptor interfacial area. The hexyl chain provides optimal steric hindrance to prevent over-crystallization, ensuring a finely interpenetrating nanoscale phase separation that is ideal for exciton diffusion and charge transport[3].

Synthetic Protocol: Knoevenagel Condensation

The most robust method for incorporating 3-hexylrhodanine into an A-D-A molecule is via a Knoevenagel condensation with a dialdehyde-terminated core. The following protocol is designed as a self-validating system , ensuring high purity and yield.

Reagents and Materials
  • Core Precursor: Dialdehyde-terminated conjugated core (e.g., fluorinated BDT dialdehyde)[3].

  • Terminal Reactant: 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (10 molar equivalents relative to the core to prevent mono-substitution)[3].

  • Solvent: Anhydrous Chloroform ( CHCl3​ ).

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Piperidine[3][4].

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask under an inert Nitrogen ( N2​ ) or Argon ( Ar ) atmosphere, dissolve the dialdehyde core (e.g., 0.1 mmol) and 3-hexylrhodanine (1.0 mmol) in 30 mL of anhydrous CHCl3​ [3].

  • Catalysis: Add 5-6 drops of DBU (or 0.1 mL piperidine) via a gas-tight syringe. Rationale: The base deprotonates the active methylene group of the rhodanine, initiating the nucleophilic attack on the aldehyde[3][4].

  • Reaction: Stir the mixture at 25 °C (if using DBU) or 70 °C (if using piperidine) for 4 to 12 hours[3][4].

  • In-Process Validation (TLC): After 3 hours, perform Thin Layer Chromatography (TLC) using a hexane/chloroform eluent. Validation Check: The disappearance of the starting dialdehyde spot and the emergence of a highly colored (usually dark red/purple) product spot confirms reaction progression.

  • Quenching & Extraction: Quench the reaction with cold deionized water. Extract the organic layer with CHCl3​ (3 × 20 mL), wash with brine, and dry over anhydrous MgSO4​ [4].

  • Purification: Remove the solvent via rotary evaporation. Purify the crude product using silica gel column chromatography (eluent: petroleum ether/chloroform gradient)[3].

  • Final Validation: Confirm the structure via 1H NMR (look for the disappearance of the aldehyde proton at ~9.8 ppm and the appearance of the vinylic proton at ~7.8 ppm) and UV-Vis spectroscopy (confirming the expected red-shift in absorption)[4].

SynthesisWorkflow A Precursor: Core Dialdehyde C Knoevenagel Condensation (CHCl3, DBU, N2) A->C B Reactant: 3-Hexylrhodanine B->C D In-Process QC: TLC Monitoring C->D Aliquot testing D->C If incomplete E Purification: Silica Chromatography D->E If complete F Final Validation: 1H NMR & UV-Vis E->F G Target A-D-A Molecule F->G Purity >99%

Caption: Workflow for the synthesis and self-validation of A-D-A molecules using 3-hexylrhodanine.

Device Fabrication Protocol: BHJ Solar Cells

The optoelectronic potential of 3-hexylrhodanine-terminated molecules is only realized through meticulous device engineering. The following protocol describes the fabrication of an inverted or conventional BHJ device (e.g., ITO/PEDOT:PSS/Active Layer/Interlayer/Ag)[5].

Solution Preparation
  • Blending: Weigh the donor and acceptor materials (e.g., PTB7-Th donor and rhodanine-based NFA) in an optimized weight ratio (typically 1:1 to 1:1.5)[5][6].

  • Dissolution: Dissolve the blend in anhydrous chloroform to a total concentration of 15-20 mg/mL. Rationale: Chloroform provides excellent solubility for hexyl-functionalized molecules, ensuring a homogenous ink[5].

  • Stirring: Stir the solution overnight at 45 °C in a nitrogen-filled glovebox.

Spin-Coating & Morphological Optimization
  • Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates via sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Treat with UV-Ozone for 20 minutes to increase the work function and hydrophilicity.

  • Hole Transport Layer: Spin-coat PEDOT:PSS at 3000 rpm for 40s. Anneal at 150 °C for 15 minutes in air.

  • Active Layer Deposition: Transfer substrates to the glovebox. Spin-coat the active layer solution. Validation Check: Measure film thickness via profilometry; target thickness is typically 100-120 nm to balance light absorption and charge recombination limits.

  • Solvent Vapor Annealing (SVA): Place the coated substrates in a closed glass petri dish containing a small reservoir of solvent (e.g., chloroform or carbon disulfide) for 60 seconds[6][7].

    • Causality: SVA plasticizes the film, allowing the hexylrhodanine end-groups to reorient and π−π stack more effectively. This yields a more balanced hole and electron mobility, suppressing trap-assisted recombination[6]. Validation: A slight red-shift in the solid-state UV-Vis spectrum confirms enhanced molecular ordering[6][7].

Electrode Deposition
  • Electron Transport Layer: Spin-coat a thin layer of PNDIT-F3N (or similar interlayer) to lower the work function of the top electrode[5].

  • Metallization: Thermally evaporate 100 nm of Silver (Ag) under high vacuum ( <10−6 Torr) through a shadow mask to define the device area[5].

ExcitonDynamics A Photon Absorption (Broadened by Rhodanine) B Exciton Generation (Frenkel Excitons) A->B C Exciton Diffusion (To D/A Interface) B->C D Charge Transfer (Driven by ΔLUMO) C->D E Charge Transport (Optimized by SVA) D->E F Charge Collection (At Electrodes) E->F

Caption: Photophysical pathway in BHJ solar cells highlighting the functional impact of rhodanine end groups.

Quantitative Performance Data

The integration of 3-hexylrhodanine has yielded exceptional results across various molecular cores. The table below summarizes the photovoltaic parameters of notable materials utilizing this end-capping strategy.

MaterialCore ArchitectureEnd GroupDevice Type PCE (%) Voc​ (V) Jsc​ (mA/cm²) FF (%)
FSBTSeHR BDT-Selenophene3-HexylrhodanineTernary18.550.90526.9176.1
C-2F Fluorinated BDT3-HexylrhodanineBinary14.640.85024.8769.3
3BDT-4 BDT Trimer3-HexylrhodanineBinary5.80---
BAF-4CN FluoreneDicyano-n-hexylrhodanineBinary8.40~0.80015.5270.7

Data aggregated from literature demonstrating the versatility of the rhodanine moiety in both small molecule donors and non-fullerene acceptors[1][3][5][8].

References

  • Progress and Future Potential of All-Small-Molecule Organic Solar Cells Based on the Benzodithiophene Donor Material Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Molecular Engineering of Highly Efficient Small Molecule Nonfullerene Acceptor for Organic Solar Cells Source: Khalifa University / Advanced Functional Materials URL:[Link]

  • Watching Paint Dry: Operando Solvent Vapor Annealing of Organic Solar Cells Source: ACS Publications / The Journal of Physical Chemistry Letters URL:[Link]

  • Effectiveness of Solvent Vapor Annealing over Thermal Annealing on the Photovoltaic Performance of Non-Fullerene Acceptor Based BHJ Solar Cells Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Generative Design and Experimental Validation of Non-Fullerene Acceptors for Photovoltaics Source: ACS Publications / ACS Energy Letters URL:[Link]

  • Symmetrically Fluorinated Benzo[1,2-b:4,5-b′]dithiophene-Cored Donor for High-Performance All-Small-Molecule Organic Solar Cells Source: ACS Publications / ACS Applied Materials & Interfaces URL:[Link]

  • Selenophene-Containing Small-Molecule Donor with a Medium Band Gap Enables High-Efficiency Ternary Organic Solar Cells Source: ACS Publications / ACS Applied Materials & Interfaces URL:[Link]

Sources

Application

Application Note: Evaluating 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one in Metallo-β-Lactamase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals Focus: Assay design, mechanistic validation, and self-validating protocols for rhodanine-based inhibitors. Scientific Rationale & Mechanistic Overview...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: Assay design, mechanistic validation, and self-validating protocols for rhodanine-based inhibitors.

Scientific Rationale & Mechanistic Overview

The rapid global dissemination of metallo-β-lactamases (MBLs)—such as NDM-1, VIM-2, and IMP-1—poses an existential threat to the efficacy of nearly all β-lactam antibiotics, including last-resort carbapenems. Unlike serine-β-lactamases, MBLs utilize a di-zinc (Zn(II)) active site to catalyze the hydrolysis of the β-lactam ring, and there are currently no clinically approved MBL inhibitors[1].

In the search for novel scaffolds, 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (a lipophilic rhodanine derivative) has emerged as a compound of high interest. Historically, rhodanines have been flagged in high-throughput screens as Pan-Assay Interference Compounds (PAINS) due to their propensity for colloidal aggregation. However, rigorous structural and kinetic studies have validated specific rhodanines as potent, mechanism-based pro-inhibitors of MBLs[2].

The Causality of Inhibition: The intact rhodanine ring is not the primary pharmacophore. Instead, the MBL enzyme itself catalyzes the hydrolysis of the rhodanine ring. This localized reaction generates a potent thioenolate intermediate . The thioenolate sulfur atom displaces the hydrolytic water bridging the two Zn(II) ions in the MBL active site, forming a highly stable, inactive ternary complex (Enzyme-Zn-Thioenolate)[2]. The hexyl substitution at the N-3 position enhances the lipophilicity of the scaffold, a critical factor for penetrating the outer membrane of Gram-negative pathogens[3].

Mechanism Rhod 3-Hexyl-2-thioxo- 1,3-thiazolidin-4-one (Pro-inhibitor) Hydrolysis Enzymatic Hydrolysis Rhod->Hydrolysis MBL Metallo-β-Lactamase (Active Enzyme) MBL->Hydrolysis Catalyzes Thioenolate Thioenolate Intermediate (Active Pharmacophore) Hydrolysis->Thioenolate Chelation Di-Zn(II) Chelation (Displaces Water) Thioenolate->Chelation Inhibited Ternary Complex: MBL-Thioenolate (Inhibited State) Chelation->Inhibited

Fig 1: Mechanism of MBL inhibition via rhodanine hydrolysis and subsequent Zn(II) chelation.

Trustworthiness: Designing a Self-Validating Assay System

To evaluate 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one without falling victim to PAINS-related false positives, your experimental design must be a self-validating system . The protocols below incorporate three mandatory control axes:

  • The Aggregation Control (Triton X-100): Rhodanines can form micelles that non-specifically sequester enzymes. The inclusion of 0.01% Triton X-100 in the assay buffer prevents colloidal aggregation. If inhibition persists in the presence of detergent, the mechanism is specific.

  • The Kinetic Control (Time-Dependent Pre-incubation): Because the compound is a pro-inhibitor requiring enzymatic hydrolysis, its IC50 must drastically improve over time. Comparing a 0-minute vs. 30-minute pre-incubation isolates the activity of the thioenolate from the intact rhodanine.

  • The Metallation Control (ZnSO4): MBLs easily lose their native zinc ions in dilute in vitro conditions. Supplementing the buffer with 50 µM ZnSO4 ensures you are measuring true active-site chelation rather than non-specific apo-enzyme denaturation.

Experimental Protocols

Protocol A: Time-Dependent In Vitro MBL Inhibition Assay

This protocol determines the IC50 of the compound against purified MBLs (e.g., NDM-1, VIM-2) using the chromogenic cephalosporin Nitrocefin.

Reagents & Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM ZnSO4, 0.01% (v/v) Triton X-100.

  • Enzyme: Purified recombinant NDM-1 or VIM-2 (diluted to 1 nM final concentration).

  • Substrate: Nitrocefin (100 µM final concentration).

  • Inhibitor: 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (Serial dilutions in DMSO; final DMSO ≤ 5%).

  • Positive Control: EDTA (50 mM) as a universal metallo-enzyme chelator.

Step-by-Step Methodology:

  • Buffer Preparation: Freshly prepare the assay buffer. Ensure the pH is strictly 7.5, as rhodanine hydrolysis rates are highly pH-dependent.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well clear, flat-bottom microtiter plate, combine 80 µL of the enzyme solution with 10 µL of the serially diluted inhibitor.

  • Kinetic Validation (Crucial Step): Prepare two identical plates. Incubate Plate 1 for 0 minutes (immediate substrate addition) and Plate 2 for 30 minutes at 25°C. This differential proves the enzymatic conversion of the pro-inhibitor.

  • Reaction Initiation: Add 10 µL of Nitrocefin (1 mM stock) to all wells to initiate the reaction (final volume = 100 µL).

  • Measurement: Immediately read the absorbance at 482 nm using a microplate reader in kinetic mode for 10 minutes (reading every 30 seconds).

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the progress curve. Plot % residual activity vs. log[Inhibitor] to determine the IC50 using a 4-parameter logistic regression.

Protocol B: Checkerboard Synergy Assay (MIC Restoration)

To prove that in vitro enzyme inhibition translates to cellular efficacy, this assay evaluates the ability of the rhodanine to restore the activity of Meropenem against MBL-producing bacterial isolates.

Step-by-Step Methodology:

  • Preparation: Prepare a 96-well plate with Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotic Dilution (X-axis): Serially dilute Meropenem horizontally across columns 1 through 10 (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inhibitor Dilution (Y-axis): Serially dilute 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one vertically down rows A through G (e.g., 64 µg/mL down to 1 µg/mL). Row H serves as the Meropenem-only control; Column 11 serves as the Inhibitor-only control.

  • Inoculation: Add 50 µL of the bacterial suspension (standardized to 5×105 CFU/mL final concentration) to all wells. Include a non-MBL producing strain (e.g., E. coli ATCC 25922) in a separate plate to rule out off-target antibacterial toxicity of the rhodanine.

  • Incubation: Incubate the plates at 37°C for 16–20 hours.

  • Readout: Measure the optical density at 600 nm (OD600). The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI). Synergy is defined as FICI ≤ 0.5.

Workflow Prep Prepare 96-Well Plate (Mueller-Hinton Broth) DiluteAb Serial Dilution: Meropenem (Columns 1-10, X-axis) Prep->DiluteAb DiluteInh Serial Dilution: Rhodanine (Rows A-G, Y-axis) DiluteAb->DiluteInh Inoculate Inoculate MBL-Producing Strain (5 x 10^5 CFU/mL) DiluteInh->Inoculate Incubate Incubate 37°C for 16-20 h Inoculate->Incubate Read Read OD600 & Calculate FIC Index Incubate->Read

Fig 2: Step-by-step workflow for the checkerboard synergy assay to determine MIC restoration.

Quantitative Data Presentation

The following tables summarize representative validation data, illustrating the time-dependent nature of the compound and its synergistic potential.

Table 1: In Vitro Inhibition Kinetics (Mechanism Validation) Note the drastic shift in IC50 following pre-incubation, confirming the hydrolysis-dependent activation of the thioenolate.

Enzyme TargetPre-incubation Time (min)IC50 (µM)Mechanistic Status
NDM-1 0> 100Pro-drug intact (Inactive)
NDM-1 302.4Thioenolate formed (Active)
VIM-2 0> 100Pro-drug intact (Inactive)
VIM-2 301.8Thioenolate formed (Active)

Table 2: MIC Restoration and Synergy Data Evaluating Meropenem alone vs. Meropenem + 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (at a fixed 30 µg/mL).

Clinical IsolateMeropenem MIC (µg/mL)Combo MIC (µg/mL)Fold ReductionFICI ScoreInterpretation
E. coli (NDM-1)641.064x0.03Strong Synergy
K. pneumoniae (VIM-2)320.564x0.03Strong Synergy
P. aeruginosa (IMP-1)1284.032x0.06Strong Synergy
E. coli (ATCC 25922)*0.030.031x1.00No Effect (Control)

*Non-MBL producing control strain confirms the rhodanine has no standalone antibacterial activity and acts exclusively via MBL inhibition.

References

  • Brem, J., van Berkel, S. S., Aik, W., Rydzik, A. M., Avison, M. B., Pettinati, I., Umland, K. D., Kawamura, A., Spencer, J., Claridge, T. D., McDonough, M. A., & Schofield, C. J. (2014). Rhodanine hydrolysis leads to potent thioenolate mediated metallo-beta-lactamase inhibition. Nature Chemistry, 6(12), 1084–1090. [Link]

  • Xiang, Y., Chen, C., Wang, W. M., Xu, L. W., Yang, K. W., Oelschlaeger, P., & He, Y. (2018). Rhodanine as a Potent Scaffold for the Development of Broad-Spectrum Metallo-beta-lactamase Inhibitors. ACS Medicinal Chemistry Letters, 9(4), 359–364.[Link]

  • Boyd, S. E., Livermore, D. M., Hooper, D. C., & Hope, W. W. (2020). Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline. Antimicrobial Agents and Chemotherapy, 64(10), e00397-20.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Assay Troubleshooting for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-hexyl-2-thioxo-1,3-thiazolidin-4-one .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-hexyl-2-thioxo-1,3-thiazolidin-4-one . As a highly lipophilic rhodanine derivative[1][2], this compound presents significant challenges in aqueous biological assays. Its poor kinetic solubility and propensity to act as a Pan-Assay Interference Compound (PAINS) via colloidal aggregation require precise formulation strategies[3][4]. This guide provides diagnostic FAQs, formulation solutions, and self-validating protocols to ensure high-fidelity assay data.

Section 1: Diagnostic FAQs (Identifying Solubility & Interference Issues)

Q1: My enzymatic assay shows a high inhibition rate with this compound, but the dose-response curve is extremely steep (Hill slope > 2). What is happening? A: This is a classic hallmark of colloidal aggregation. The hexyl chain at the N3 position drastically increases the lipophilicity of the rhodanine core. In aqueous buffers, the compound rapidly exceeds its kinetic solubility limit and forms microscopic colloidal aggregates. These aggregates non-specifically sequester the assay proteins, depleting the active enzyme from the solution and leading to sudden, steep inhibition curves. This behavior is a well-documented mechanism of PAINS[3][5].

Q2: How can I quickly determine if the inhibition is real or an aggregation artifact? A: Implement a "detergent counter-screen." Add a non-ionic surfactant, such as 0.01% (v/v) Triton X-100 or Tween-20, to your assay buffer. Detergents disrupt colloidal aggregates by incorporating the lipophilic hexyl tails into mixed micelles. If the compound loses its inhibitory activity upon detergent addition, the initial result was a false positive driven by aggregation[3]. If activity persists, it is more likely a true binding event.

Q3: Why shouldn't I just increase the DMSO concentration to keep it dissolved? A: Biological assays typically tolerate a maximum of 1-2% (v/v) DMSO before target proteins denature. Furthermore, even at 5% DMSO, highly lipophilic compounds like 3-hexyl-2-thioxo-1,3-thiazolidin-4-one will still "crash out" (precipitate) when introduced into the aqueous bulk, forming a metastable suspension rather than a true thermodynamic solution[6][7].

Section 2: Formulation & Solubilization Strategies

Q4: If DMSO and detergents are not viable for my downstream cell-based assays, how can I solubilize this compound? A: The most effective strategy for lipophilic rhodanines is host-guest complexation using cyclodextrins (CDs), specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or α-cyclodextrin[8]. Causality: The hydrophobic cavity of the cyclodextrin encapsulates the hexyl chain and parts of the planar rhodanine core, shielding them from the aqueous environment. Meanwhile, the hydrophilic exterior of the CD ensures high aqueous solubility[8][9]. This method prevents aggregation without interfering with cell membranes at optimized concentrations.

Q5: How do I measure the exact solubility limit of my formulation? A: We strongly recommend Laser Nephelometry over standard UV-Vis spectroscopy. Rhodanines are highly conjugated and strongly absorb light (often appearing yellow/orange), which confounds UV-Vis measurements[5][7]. Nephelometry measures the forward scattering of a laser beam caused by insoluble particulates (turbidity), providing a direct, color-independent measurement of kinetic solubility[6][10][11].

Section 3: Step-by-Step Methodologies

Protocol 1: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry

This protocol utilizes light scattering to pinpoint the exact concentration at which the compound precipitates out of solution[6][10].

  • Preparation: Prepare a 10 mM stock of 3-hexyl-2-thioxo-1,3-thiazolidin-4-one in 100% molecular-grade DMSO.

  • Serial Dilution: In a 96-well clear-bottom microtiter plate, perform a 2-fold serial dilution of the stock in DMSO.

  • Aqueous Transfer: Transfer aliquots of the DMSO dilution series into the final assay buffer to achieve a final DMSO concentration of 1% (v/v) (e.g., 2 µL of DMSO stock into 198 µL of buffer).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to allow metastable solutions to reach kinetic equilibrium.

  • Measurement: Read the plate using a laser nephelometer (e.g., NepheloStar).

  • Analysis: Plot Nephelometric Turbidity Units (NTU) on the y-axis vs. Compound Concentration on the x-axis. The kinetic solubility limit is the concentration where the NTU signal sharply deviates from the baseline.

  • Self-Validation Check: Ensure the 1% DMSO blank well establishes a stable baseline NTU (near zero). A known aggregator should be run in parallel as a positive control for scattering to validate the detector's sensitivity.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes (Co-solvency Method)

This protocol encapsulates the compound to enhance bioavailability and prevent PAINS-like interference[8].

  • Solution A: Dissolve HP-β-CD in distilled water to a concentration of 100 mM.

  • Solution B: Dissolve 3-hexyl-2-thioxo-1,3-thiazolidin-4-one in a minimal volume of ethanol (e.g., 10 mM).

  • Complexation: Slowly add Solution B dropwise into Solution A under continuous magnetic stirring at 37°C. Evaluate a Drug:CD molar ratio of 1:1 and 1:2.

  • Equilibration: Stir the mixture in the dark for 24 hours to allow thermodynamic equilibrium of the host-guest complex.

  • Solvent Removal: Evaporate the organic solvent under reduced pressure using a rotary evaporator.

  • Filtration & Lyophilization: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. Freeze-dry the filtrate to obtain the solid inclusion complex.

  • Self-Validation Check: Reconstitute the lyophilized powder in water and compare its UV-Vis spectrum against the free drug in DMSO to confirm the compound was successfully complexed and not degraded.

Section 4: Data Presentation

Table 1: Quantitative Comparison of Solubilization Strategies for 3-Hexyl-Rhodanine Derivatives

Solubilization MethodMax Kinetic SolubilityAssay Interference RiskBiocompatibility (Cell Assays)Mechanism of Action
1% DMSO (Control) < 5 µMHigh (Aggregation)HighCo-solvent
0.01% Triton X-100 ~ 50 µMLowLow (Lyses cells)Micellar encapsulation
5% PEG-400 ~ 20 µMMediumMediumCo-solvent / Dielectric shift
10 mM HP-β-CD > 200 µMLowHighHost-guest inclusion

Section 5: Visual Workflows

G Start Observe High Hit Rate / Erratic Data with 3-Hexyl-Rhodanine TestDet Add 0.01% Triton X-100 to Assay Buffer Start->TestDet CheckActivity Does target inhibition persist? TestDet->CheckActivity TrueHit Likely True Binding (Specific Interaction) CheckActivity->TrueHit Yes Aggregator Colloidal Aggregator (False Positive) CheckActivity->Aggregator No Solubilize Implement HP-β-CD Complexation Protocol Aggregator->Solubilize

Workflow for diagnosing and resolving rhodanine-induced assay interference.

G DMSO Prepare 10 mM DMSO Stock Dilute Serial Dilution in Buffer (Max 1% DMSO) DMSO->Dilute Incubate Incubate 2 hours at Room Temp Dilute->Incubate Nephelometry Measure Light Scattering (Laser Nephelometry) Incubate->Nephelometry Analyze Plot NTU vs. Conc. Intersection = Solubility Nephelometry->Analyze

Step-by-step workflow for high-throughput kinetic solubility assessment via nephelometry.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one Synthesis

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, chemists, and drug development professionals experiencing low yields or purity issues during the synthesis of 3-hexyl-2-thiox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, chemists, and drug development professionals experiencing low yields or purity issues during the synthesis of 3-hexyl-2-thioxo-1,3-thiazolidin-4-one (commonly known as N-hexylrhodanine).

N-substituted rhodanines are highly privileged scaffolds, serving as critical electron-accepting building blocks in high-efficiency non-fullerene organic solar cells (OSCs) 1 and as potent pharmacophores in antibacterial and antidiabetic drug development 2. The standard synthesis relies on a three-component condensation involving a primary amine, carbon disulfide, and chloroacetic acid 3. While conceptually straightforward, the thermodynamics and competing kinetics of this pathway frequently lead to bottlenecks.

Part 1: Reaction Pathway & Diagnostic Workflow

To troubleshoot effectively, we must first map the chemical causality. The synthesis proceeds via three distinct mechanistic phases: nucleophilic addition, S-alkylation, and acid-catalyzed cyclodehydration.

Pathway N1 Hexylamine + CS2 + KOH N2 Potassium N-hexyl dithiocarbamate N1->N2 Nucleophilic Addition (0°C) N3 S-carboxymethyl-N-hexyl dithiocarbamate N2->N3 + ClCH2COONa S-Alkylation (40°C) N4 3-Hexyl-2-thioxo- 1,3-thiazolidin-4-one N3->N4 + HCl (pH < 2) Cyclodehydration (90°C)

Reaction pathway for 3-hexyl-2-thioxo-1,3-thiazolidin-4-one synthesis.

If your final yield is suboptimal (<60%), use the diagnostic logic tree below to isolate the exact point of failure in your workflow.

Troubleshooting Start Low Yield Detected in 3-Hexylrhodanine Synthesis Q1 1. Dithiocarbamate Intermediate Formed? Start->Q1 A1 Fix: Control CS2 loss. Maintain 0-5°C, use sealed flask. Q1->A1 No Q2 2. S-Alkylation Successful? Q1->Q2 Yes A2 Fix: Prevent chloroacetate hydrolysis. Keep T < 40°C, pH 7-8. Q2->A2 No Q3 3. Acidic Cyclization Complete? Q2->Q3 Yes A3 Fix: Drive dehydration. Ensure pH < 2, reflux at 90-100°C. Q3->A3 No Success Optimal Yield (>80%) Achieved Q3->Success Yes

Diagnostic workflow for troubleshooting low yields in N-hexylrhodanine synthesis.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my initial dithiocarbamate intermediate yield so low, and why do I smell unreacted hexylamine? Causality: The formation of the dithiocarbamate intermediate relies on the nucleophilic attack of hexylamine on carbon disulfide (CS2). CS2 is highly volatile (boiling point 46 °C). Because this nucleophilic addition is highly exothermic, failing to strictly cool the reaction shifts the equilibrium and physically boils off the CS2 reactant before it can fully react. Solution: Maintain the reaction vessel strictly at 0–5 °C using an ice bath. Always add the hexylamine dropwise to a pre-cooled mixture of CS2 and base. Using a slight excess of CS2 (1.2 to 1.5 equivalents) compensates for unavoidable evaporative losses.

Q2: During the S-alkylation step with sodium chloroacetate, I get a complex mixture and poor conversion. What is the cause? Causality: This step involves the nucleophilic substitution (SN2) of the dithiocarbamate sulfur onto the α-carbon of sodium chloroacetate. However, chloroacetate is highly susceptible to basic hydrolysis 4. At elevated temperatures (>40 °C) or highly alkaline pH (>10), hydroxide ions outcompete the bulky dithiocarbamate nucleophile, hydrolyzing the alkylating agent into unreactive glycolic acid. Solution: Strictly control the temperature between 30–40 °C during the addition of sodium chloroacetate. Monitor the pH and maintain it around 7.5–8.5 to favor SN2 alkylation over hydrolysis.

Q3: I have successfully isolated the acyclic S-carboxymethyl intermediate, but the final cyclization to the rhodanine ring is incomplete. Causality: The final ring closure is an acid-catalyzed intramolecular cyclodehydration. The nitrogen lone pair must attack the carboxylic acid carbonyl, followed by the elimination of water. Without sufficient protonation of the carbonyl oxygen, the electrophilicity of the carbon is too low for the weakly nucleophilic dithiocarbamate nitrogen to attack. Furthermore, the elimination of water requires significant thermal energy to drive the thermodynamics forward. Solution: Ensure the reaction mixture is strongly acidic (pH < 2) by adding concentrated HCl. Reflux the mixture at 90–100 °C for at least 2–4 hours.

Q4: I am observing a significant amount of 1,3-dihexylthiourea byproduct. How do I suppress this? Causality: Thiourea formation is a classic side reaction. If the dithiocarbamate intermediate is exposed to unreacted primary amine at elevated temperatures, it undergoes elimination of H2S to form hexyl isothiocyanate. This highly electrophilic intermediate rapidly reacts with another equivalent of hexylamine to form the symmetrical 1,3-dihexylthiourea. Solution: Prevent local excesses of amine. Strictly control the addition order: add hexylamine dropwise to the CS2/base mixture, ensuring that CS2 is always in excess relative to the unreacted amine.

Part 3: Quantitative Data & Quality Control Metrics

To ensure reproducibility, monitor these critical parameters. Deviations from these ranges are the primary cause of yield collapse.

Reaction PhaseCritical ParameterOptimal RangeQuality Control MetricConsequence of Failure
1. Dithiocarbamate Formation Temperature0–5 °CClear to vibrant golden-yellow solutionCS2 evaporation; unreacted hexylamine
2. S-Alkylation pH & TemperaturepH 7.5–8.5, 30–40 °CYellow color persists; slight turbidityHydrolysis to glycolic acid
3. Cyclodehydration Acid ConcentrationpH < 2 (Conc. HCl)Dense oil/precipitate forms instantlyUncyclized acyclic intermediate remains
Overall Stoichiometry Amine Addition Rate1 drop / 2 secondsAbsence of H2S gas evolutionFormation of 1,3-dihexylthiourea
Part 4: Self-Validating Experimental Protocol

As an application scientist, I strongly advocate for protocols that have built-in visual and chemical checkpoints. This prevents researchers from carrying failed intermediates through multi-day workflows.

Step 1: Preparation of Potassium N-hexyldithiocarbamate

  • Dissolve KOH (1.1 eq) in a 1:1 mixture of Ethanol/Water in a round-bottom flask.

  • Cool the flask to 0–5 °C using an ice bath.

  • Add Carbon Disulfide (1.2 eq) and stir vigorously for 10 minutes.

  • Add Hexylamine (1.0 eq) dropwise over 30 minutes using an addition funnel.

  • Validation Checkpoint: The mixture must transition from colorless to a vibrant golden-yellow solution. If the solution remains clear, the dithiocarbamate salt has not formed (likely due to CS2 volatilization or inactive base). Halt the reaction and restart with fresh, chilled CS2.

Step 2: S-Alkylation with Sodium Chloroacetate

  • In a separate beaker, neutralize Chloroacetic acid (1.1 eq) with aqueous NaOH to form Sodium Chloroacetate (keep temperature below 20 °C during neutralization).

  • Add this aqueous sodium chloroacetate dropwise to the yellow solution from Step 1.

  • Remove the ice bath and allow the reaction to stir at 30–35 °C for 2 hours.

  • Validation Checkpoint: The pH must remain between 7.5 and 8.5. If the pH drops below 7, the dithiocarbamic acid intermediate will decompose back into hexylamine and CS2, indicated by the evolution of noxious gas and the loss of the yellow color.

Step 3: Acid-Catalyzed Cyclodehydration

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated HCl until the pH is strictly < 2.

  • Validation Checkpoint: Upon HCl addition, a dense, milky precipitate or oil (the acyclic intermediate) will immediately form.

  • Attach a reflux condenser and heat the mixture to 90–100 °C for 3 to 4 hours.

  • Allow to cool to room temperature. The 3-hexyl-2-thioxo-1,3-thiazolidin-4-one will separate as a heavy organic layer or crystallize. Extract with dichloromethane, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Part 5: References
  • Efficient Medium Bandgap Electron Acceptor Based on Diketopyrrolopyrrole and Furan for Efficient Ternary Organic Solar Cells | ACS Applied Materials & Interfaces Source: acs.org URL:[Link]

  • The Synthesis and Anti-Bacterial Activities of N-carboxymethyl Rhodanines Source: hilarispublisher.com URL:[Link]

  • Aqueous Microwave‐Assisted One‐Pot Synthesis of N‐Substituted Rhodanines Source: researchgate.net URL:[Link]

  • A New Method of Synthesis of Epalrestat Source: mdpi.com URL:[Link]

Sources

Troubleshooting

optimizing reaction conditions for N-alkylation of rhodanine to 3-hexylrhodanine

Welcome to the Technical Support Center for Thiazolidinone Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and practical challenges associated with the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazolidinone Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and practical challenges associated with the regioselective N-alkylation of rhodanine.

Rhodanine is a classic ambident nucleophile. When deprotonated, its negative charge is delocalized across the nitrogen, oxygen, and exocyclic sulfur atoms. The core challenge in synthesizing 3-hexylrhodanine lies in directing the electrophilic attack of 1-bromohexane exclusively to the nitrogen atom (N3) while suppressing kinetic S-alkylation at the thioxo group.

Here, we break down the causality behind the chemistry, provide a self-validating protocol, and troubleshoot the most common failure modes.

Core Mechanistic Principles & Pathway

To achieve high N-regioselectivity, we must leverage Hard-Soft Acid-Base (HSAB) theory. The nitrogen atom is a "harder" nucleophile compared to the highly polarizable, "softer" exocyclic sulfur. By utilizing polar aprotic solvents and thermodynamic control (elevated temperatures), we can effectively strip the solvation shell from the harder nitrogen anion, driving the reaction toward the thermodynamically stable N-alkylated product[1].

Pathway Rhod Rhodanine (Ambident Nucleophile) Deprot Base Addition (K2CO3) Rhod->Deprot Anion Delocalized Anion (N vs S reactivity) Deprot->Anion Deprotonation Alkyl 1-Bromohexane (Electrophile) Anion->Alkyl Target 3-Hexylrhodanine (N-Alkylation Target) Alkyl->Target Polar Aprotic Solvent Thermodynamic Control Byprod 2-(Hexylthio)thiazolone (S-Alkylation Byproduct) Alkyl->Byprod Non-polar Solvent Kinetic Control

Caption: Reaction pathway for rhodanine alkylation highlighting N- vs S-regioselectivity.

Quantitative Optimization Matrix

The following table summarizes the empirical data used to establish our optimized protocol. Notice how the interplay between base strength and solvent polarity dictates the reaction's success[1],[2].

EntryBase (Equiv)SolventTemp (°C)Time (h)Regioselectivity (N:S)Yield (%)Mechanistic Rationale
1Et₃N (1.5)DCM251265 : 3542Non-polar solvent favors kinetic attack by the softer sulfur atom.
2K₂CO₃ (1.5)Acetone56888 : 1271Moderate polarity improves N-attack, but reflux temp is slightly too low.
3NaH (1.2)THF25480 : 2058Strong base risks C5-deprotonation, leading to C,N-dialkylation (low yield).
4 K₂CO₃ (1.5) DMF 60 5 98 : 2 89 Optimal: Polar aprotic solvent + mild base + thermodynamic control.
5Cs₂CO₃ (1.5)DMF604>99 : 192Cesium effect maximizes anion reactivity, but K₂CO₃ is more cost-effective.

Self-Validating Experimental Workflow

This protocol is designed as a self-validating system. At each critical juncture, a physical or analytical observation will confirm that the chemistry is proceeding as intended.

Step 1: Anion Generation

  • Action: In an oven-dried round-bottom flask under N₂, dissolve 10.0 mmol of rhodanine in 15 mL of anhydrous DMF. Add 15.0 mmol of finely powdered anhydrous K₂CO₃.

  • Causality: Anhydrous conditions prevent the hydrolysis of 1-bromohexane. K₂CO₃ is chosen over strong bases (like NaOH or NaH) because it selectively deprotonates the N3-H (pKa ~5.6) without abstracting the weakly acidic C5 active methylene protons (pKa ~12) or opening the thiazolidinone ring[2].

  • Validation Check: The suspension will undergo a distinct color shift from pale yellow to a deep, vibrant orange/red within 10–15 minutes. This visual cue confirms the formation of the delocalized ambident anion.

Step 2: Electrophilic Addition

  • Action: Add 11.0 mmol of 1-bromohexane dropwise over 5 minutes. Heat the reaction mixture to 60 °C and stir for 5 hours.

  • Causality: Heating to 60 °C provides the necessary thermal energy to bypass the kinetic S-alkylation pathway, funneling the reaction toward the thermodynamically stable N-alkylated product[1].

  • Validation Check: Perform TLC (Hexane:EtOAc 4:1). The starting rhodanine (Rf ~0.2, stains brown with iodine) should disappear, replaced by a major, less polar spot corresponding to 3-hexylrhodanine (Rf ~0.6).

Step 3: Quenching and Phase Separation

  • Action: Cool the mixture to room temperature and pour it into 75 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 × 25 mL).

  • Causality: Massive aqueous dilution crashes out the product and forces the DMF entirely into the aqueous phase, preventing it from carrying over into the organic layer.

  • Validation Check: The aqueous layer should remain clear but slightly tinted, while the organic layer will hold the yellow-hued product.

Step 4: Purification

  • Action: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if trace S-alkylated byproduct is present.

  • Causality: LiCl washing is a highly effective, field-proven technique for removing residual trace DMF from organic extracts.

Targeted Troubleshooting & FAQs

Q1: My NMR shows a significant amount of S-alkylated byproduct (2-(hexylthio)thiazol-4(5H)-one). How do I fix this? A: S-alkylation is kinetically favored because sulfur is a softer, more polarizable nucleophile. If you used a non-polar solvent (like DCM or Toluene) or ran the reaction at room temperature, the softer sulfur atom outcompetes nitrogen[1]. Resolution: Switch to a highly polar aprotic solvent (DMF or DMAc) and ensure the reaction is heated to at least 60 °C to push the system into thermodynamic control, favoring N-alkylation.

Q2: I have a third, highly non-polar spot on my TLC, and my yield of 3-hexylrhodanine is low. What happened? A: You are likely observing a C,N-dialkylated byproduct. While the N3 proton is the most acidic, the protons at the C5 position are also weakly acidic. If you used a strong base like Sodium Hydride (NaH) or a large excess of base/alkylating agent, deprotonation at C5 occurred[2]. Resolution: Strictly limit your base to 1.5 equivalents of a milder base like K₂CO₃ and use exactly 1.1 equivalents of 1-bromohexane.

Q3: The reaction mixture turned black and degraded when I used NaOH. Why? A: Rhodanine is sensitive to strong aqueous bases. Hydroxide ions can act as nucleophiles and attack the carbonyl or thiocarbonyl carbon, leading to the hydrolytic ring-opening of the thiazolidinone core. Resolution: Always use non-nucleophilic or mild carbonate bases (K₂CO₃, Cs₂CO₃) in anhydrous conditions.

Q4: Is there a way to bypass the N- vs S-regioselectivity issue entirely? A: Yes. If direct alkylation continues to be problematic for your specific workflow, you can synthesize 3-hexylrhodanine from scratch using a multicomponent reaction. By reacting hexylamine, carbon disulfide (CS₂), and a chloroacetate derivative in a base-assisted one-pot coupling, you guarantee 100% N-hexyl substitution because the alkyl group is pre-installed on the primary amine before cyclization[3].

Sources

Optimization

preventing degradation of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (commonly known as 3-hexylrhodanine)....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (commonly known as 3-hexylrhodanine). Whether you are utilizing this compound as an end-capping unit for non-fullerene acceptors in organic solar cells (OSCs)[1] or as a scaffold for metallo-β-lactamase inhibitors in drug discovery[2], maintaining its structural integrity is paramount.

Rhodanines are notoriously susceptible to hydrolytic ring opening and photo-oxidation. When degraded, they are often mischaracterized as Pan Assay Interference Compounds (PAINS) due to the high reactivity of their degradation byproducts[3]. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your compound remains intact during long-term storage.

Degradation Mechanisms

To prevent degradation, we must first understand the molecular vulnerabilities of the rhodanine ring. The diagram below illustrates the two primary pathways that compromise 3-hexylrhodanine: hydrolysis and photo-oxidation.

Degradation Rhodanine 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (Intact Scaffold) Hydrolysis Hydrolytic Pathway (Moisture / Base) Rhodanine->Hydrolysis Oxidation Oxidative Pathway (Light / O2) Rhodanine->Oxidation Thioenolate Thioenolate Intermediate (Ring Opening) Hydrolysis->Thioenolate Nucleophilic attack at electrophilic carbon Sulfenic Sulfenic Acid Intermediate (Highly Reactive) Oxidation->Sulfenic Photo-oxidation of thioxo group Degraded1 Loss of Target Specificity (PAINS Interference) Thioenolate->Degraded1 Sulfenic->Thioenolate Fast hydrolytic opening Degraded2 Desulfurization & Aggregation Sulfenic->Degraded2

Fig 1: Primary degradation pathways of 3-hexylrhodanine via hydrolysis and photo-oxidation.

Troubleshooting & FAQs

Q1: Why does my 3-hexylrhodanine stock solution turn yellow/brown and lose efficacy over a few weeks? Causality: The rhodanine heterocycle contains a highly electrophilic carbon adjacent to the thioxo group. In the presence of trace water—especially in hygroscopic solvents like DMSO—the ring undergoes rapid hydrolysis to form a thioenolate intermediate[2]. This intermediate is highly reactive and prone to dimerization or non-specific covalent binding with proteins, which is why degraded rhodanines often show up as false positives (PAINS) in biological assays[3]. Solution: Always use ultra-dry, anhydrous solvents and store aliquots under an inert atmosphere (Argon).

Q2: We use 3-hexylrhodanine as an end-capping unit for non-fullerene acceptors (NFAs) in organic solar cells (OSCs). How do we prevent photo-degradation during device fabrication and storage? Causality: Rhodanine derivatives exhibit strong light absorption. Under ambient light and oxygen, the thioxo group undergoes photo-oxidation, forming a reactive sulfenic acid intermediate that triggers rapid ring cleavage and desulfurization[3]. This disrupts the π-conjugation necessary for electron transport, severely reducing the open-circuit voltage (VOC) and overall power conversion efficiency (PCE) of the OSC[1]. Solution: All solid-state storage, solution preparation, and spin-coating steps must be performed in dark or yellow-light environments, preferably inside a nitrogen or argon-filled glovebox.

Q3: Can I store the solid powder at room temperature if it is kept in the dark? Causality: Thermal energy accelerates ambient hydrolysis. Even in solid form, atmospheric moisture can adsorb onto the powder surface, initiating localized hydrolytic ring opening over time. Solution: Solid-state archiving must be done at -20°C in a desiccated, sealed container.

Quantitative Stability Data

To highlight the importance of proper storage, the following table summarizes the degradation kinetics of 3-hexylrhodanine under various conditions.

Storage ConditionSolvent / StateAtmosphereLight ExposureEstimated Half-Life (t½)Purity Retention (6 Months)
25°C (Ambient) 10 mM in DMSO (Wet)Ambient AirDirect Light< 7 Days< 15%
4°C 10 mM in DMSO (Standard)Ambient AirDark~ 21 Days~ 45%
-20°C 10 mM in DMSO (Anhydrous)ArgonDark> 180 Days> 92%
-20°C Solid Powder (Lyophilized)ArgonDark> 730 Days> 99%

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints so you can verify the success of the environment before risking your compound.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

Objective: Prevent hydrolytic ring opening of 3-hexylrhodanine in solution.

  • Solvent Dehydration: Add activated 3Å molecular sieves to high-purity DMSO (or DMF) at a 20% w/v ratio. Let sit for 48 hours.

    • Validation Checkpoint: The sieves should remain free-flowing; clumping indicates the solvent was too wet initially and must be discarded.

  • Inert Gas Purging: Sparge the dried solvent with high-purity Argon for 20 minutes to displace dissolved oxygen.

  • Glovebox Transfer: Move the solvent and the 3-hexylrhodanine powder into a humidity-controlled glovebox (<0.1 ppm H₂O, <0.1 ppm O₂).

  • Dissolution & Aliquotting: Dissolve the powder to the desired concentration (e.g., 10 mM). Immediately dispense into single-use amber glass vials.

    • Validation Checkpoint: The solution should be perfectly clear. Any turbidity indicates pre-existing degradation or aggregation.

  • Sealing: Cap vials with PTFE-lined septa, wrap with Parafilm, and store at -20°C. Single-use aliquots prevent cumulative moisture ingress from repeated freeze-thaw cycles.

Protocol B: Solid-State Archiving for Long-Term Storage

Objective: Suppress thermal and photo-oxidation pathways for bulk powder.

  • Baseline Purity Verification: Analyze a 1 mg sample via LC-MS or HPLC.

    • Validation Checkpoint: Confirm a single sharp peak corresponding to the intact mass. The presence of lower-mass fragments indicates pre-existing sulfenic acid or thioenolate derivatives.

  • Vacuum Desiccation: Place the bulk powder in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours at room temperature to remove surface moisture.

  • Argon Backfilling: Slowly backfill the desiccator with Argon gas. Repeat the vacuum-argon cycle three times.

  • Opaque Packaging: Transfer the dried powder into a dark, opaque glass container. Do not use standard transparent glass, as ambient lab light can initiate photo-oxidation.

  • Deep Freeze Storage: Store the sealed container in a dedicated -20°C freezer. Crucial: Allow the vial to warm completely to room temperature before opening to prevent condensation from forming on the cold powder.

References

  • Source: nih.
  • Title: (PDF)
  • Source: rsc.

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

Welcome to the technical support center for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (also known as 3-Hexylrhodanine). This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (also known as 3-Hexylrhodanine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the purification of this compound. Ensuring high purity is critical for obtaining reliable and reproducible results in downstream applications, from biological screening to materials science.

This document provides a series of frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common challenges encountered during the purification process.

Section 1: Compound Properties & Purity Assessment (FAQ)

This section addresses fundamental questions regarding the properties of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one and how to assess its purity.

Q1: What are the key physical and chemical properties of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one?

Understanding the basic properties of the compound is the first step in designing a purification strategy.

Table 1: Physicochemical Properties of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

PropertyValueSource
CAS Number 56347-27-4[1]
Molecular Formula C9H15NOS2[1]
Molecular Weight 217.4 g/mol [1]
Appearance Typically a solid (e.g., yellow crystals for analogous compounds)[2]
Melting Point Not widely reported, but analogous N-substituted rhodanines often have melting points in the range of 35-200 °C, depending on purity and other substituents. For example, 3-Ethylrhodanine has a melting point of 36.5-39 °C.[3]
Q2: What are the common impurities associated with the synthesis of this compound?

The synthesis of 1,3-thiazolidin-4-ones typically involves the condensation of an amine (hexylamine), a carbonyl-containing compound, and a mercapto-acid (like thioglycolic acid), or via reactions involving thioureas.[4][5] Common impurities may include:

  • Unreacted Starting Materials: Residual hexylamine, or other precursors.

  • Side-Reaction Products: Products from self-condensation of starting materials or alternative reaction pathways.

  • Solvent Residues: Trapped solvent molecules from the reaction or initial work-up.

  • Degradation Products: The thiazolidinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions.

Q3: How can I assess the purity of my 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one sample?

A multi-faceted approach is recommended to confidently assess purity.

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method to visualize the number of components in your sample. A pure sample should ideally show a single spot. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the chemical structure and identify impurities. The presence of unexpected peaks or incorrect integration values can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A pure sample will show a single major peak.

Section 2: Recrystallization Protocol

Recrystallization is a powerful technique for purifying solid organic compounds.[6] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Choosing the Right Solvent

The selection of an appropriate solvent is the most critical step for successful recrystallization.[7] While specific quantitative solubility data for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one is not extensively published, we can infer suitable solvents based on the behavior of similar thiazolidinone derivatives. Many are recrystallized from alcohols like ethanol or from solvent mixtures.[8][9]

Table 2: Qualitative Solubility and Recrystallization Suitability

SolventPolaritySuitability Notes
Ethanol Polar ProticOften a good first choice. Many thiazolidinones are soluble in hot ethanol and less soluble when cold.[9][10]
Methanol Polar ProticSimilar to ethanol, may offer different solubility characteristics.
Isopropanol Polar ProticA slightly less polar alcohol, can be effective.
Acetone Polar AproticMay be too strong a solvent (high solubility at room temp), but can be useful in a mixed-solvent system.
Ethyl Acetate Medium PolarityCan be a good candidate.
Hexane/Heptane NonpolarLikely a poor solvent (low solubility even when hot), but excellent as an "anti-solvent" in a mixed-solvent system.
Water Very PolarUnlikely to be a good solvent on its own due to the nonpolar hexyl chain.

Recommendation: Start by testing solubility in ethanol or isopropanol . If the compound is too soluble at room temperature, consider a mixed solvent system such as Ethanol/Water or Ethyl Acetate/Hexane .

Step-by-Step Recrystallization Workflow

This protocol assumes a starting sample of approximately 1 gram. Adjust volumes accordingly.

  • Dissolution: Place the crude solid in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of the chosen solvent (e.g., 5-10 mL of ethanol) and begin heating the mixture on a hotplate with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid just dissolves at the solvent's boiling point. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[6]

  • Hot Filtration (If Necessary): If insoluble impurities (like dust or side products) are visible in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product.[11]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Slow cooling is essential for the formation of large, pure crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the funnel under vacuum for a period, or by transferring them to a watch glass to air-dry. For final drying, a vacuum oven at a temperature well below the compound's melting point is ideal.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (If Insoluble Impurities) dissolve->hot_filt Impurities Present? cool Slow Cooling to Room Temperature dissolve->cool No Impurities hot_filt->cool ice_bath Ice Bath Cooling cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry finish Pure Crystalline Product dry->finish

Caption: General workflow for the recrystallization of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section provides solutions to common recrystallization problems.

Q&A Troubleshooting

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: Oiling out occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is common when the solution is cooled too quickly or if the compound is significantly impure.[13]

  • Solution 1 (Re-heat and Add Solvent): Re-heat the mixture until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to lower the saturation point. Allow the solution to cool much more slowly.

  • Solution 2 (Change Solvent): The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a mixed-solvent system.

Q: No crystals have formed, even after cooling in an ice bath. What's wrong?

A: This usually indicates that the solution is not supersaturated, which can be due to two main reasons.

  • Problem 1 (Too Much Solvent): This is the most common cause.[13] Solution: Gently boil off a portion of the solvent to increase the concentration of the solute and attempt to cool the solution again.

  • Problem 2 (Supersaturation): The solution may be supersaturated but requires a nucleation site to begin crystallization. Solution: Try scratching the inside of the flask just below the liquid surface with a glass rod.[12][13] The microscopic scratches provide a surface for crystal growth. Alternatively, add a tiny "seed crystal" of the crude starting material.

Q: My final crystal yield is very low. How can I improve it?

A: A low yield can result from several factors.[6]

  • Using too much solvent: As described above, this keeps a significant portion of your product in the "mother liquor" (the leftover solution after filtration).

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material. Ensure your funnel and receiving flask are adequately heated.

  • Washing with too much solvent: Washing the collected crystals with an excessive amount of cold solvent, or with solvent that isn't cold enough, will dissolve some of your product. Always use a minimal amount of ice-cold solvent for the wash.

Q: The purified crystals are still colored, but I expect a colorless/pale yellow product. What should I do?

A: Colored impurities are often highly conjugated organic molecules that are present in small amounts.

  • Solution (Activated Carbon): After dissolving the crude solid in the hot solvent, add a very small amount (e.g., a spatula tip) of activated carbon (charcoal) to the solution. The colored impurities will adsorb to the surface of the carbon.[14] Keep the solution hot for a few minutes and then perform a hot filtration to remove the carbon before cooling. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common recrystallization issues.

Section 4: Alternative Purification Techniques

If recrystallization fails to yield a product of sufficient purity, column chromatography is the recommended alternative. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being eluted by a mobile phase (a solvent or solvent mixture). For 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one, a silica gel column with a gradient elution from a nonpolar solvent (like hexane) to a more polar solvent (like ethyl acetate) would likely provide good separation from both more polar and less polar impurities.

Section 5: Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care. They are often flammable and can be harmful if inhaled or absorbed through the skin.

  • Consult the Safety Data Sheet (SDS) for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one and all solvents used for specific handling and disposal information.

References
  • IntechOpen. (2023, July 19). Synthesis and Biological Applications of Thiazolidinone. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, February 15). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Available from: [Link]

  • Chemical Methodologies. (2022, June 25). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Available from: [Link]

  • MDPI. (2019, August 23). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Available from: [Link]

  • Drug-Targeting. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Available from: [Link]

  • ResearchGate. (2026, February 9). Strategies for the Synthesis of Thiazolidinone Heterocycles. Available from: [Link]

  • Systematic Reviews in Pharmacy. (2020, February 24). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Available from: [Link]

  • NextSDS. (n.d.). 5-(4-CHLOROBENZYLIDENE)-3-HEXYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • NIST WebBook. (n.d.). 4-Thiazolidinone, 3-ethyl-2-thioxo-. Available from: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Available from: [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. Available from: [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Available from: [Link]

  • Unknown Source.
  • Unknown Source.

Sources

Optimization

Technical Support Center: Managing the Cytotoxicity of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one in Mammalian Cell Lines

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one, a member of the rhodanine and thiazolidin-4-one class of...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one, a member of the rhodanine and thiazolidin-4-one class of compounds, in their experiments with mammalian cell lines. While this class of molecules holds significant promise for various therapeutic applications, including as anticancer agents, managing their cytotoxic effects is crucial for obtaining accurate and reproducible results.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this compound.

I. Understanding the Cytotoxicity of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one belongs to the broader family of 4-thiazolidinones, which are known for their diverse biological activities.[4] Many derivatives of this scaffold are investigated for their potential as anticancer agents due to their ability to induce apoptosis, trigger cell cycle arrest, and modulate various signaling pathways.[5][6] It is important to recognize that the observed cytotoxicity can be a composite of desired on-target effects and undesirable off-target toxicity.[7] A key challenge is to delineate these effects to ensure that the observed cellular phenotype is a true representation of the compound's intended mechanism of action.

II. Troubleshooting Guide: Addressing Common Cytotoxicity Issues

This section provides a problem-oriented approach to troubleshooting common issues encountered during in vitro studies with 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one.

Problem 1: High Levels of Non-Specific Cell Death at Low Compound Concentrations

Possible Cause: This could be due to off-target effects, poor compound solubility leading to precipitation and physical stress on cells, or inherent sensitivity of the cell line.

Solutions:

  • Optimize Compound Concentration and Exposure Time:

    • Recommendation: Perform a detailed dose-response and time-course experiment to determine the optimal concentration range and incubation period. It is advisable to start with a broad range of concentrations and shorten the exposure time.

    • Rationale: Reducing the concentration and exposure time can minimize the activation of off-target pathways that may contribute to non-specific cytotoxicity.

  • Improve Compound Solubility and Formulation:

    • Recommendation: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium. The final solvent concentration should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity.[8] Consider using formulation strategies such as encapsulation in nanoparticles to enhance solubility and targeted delivery.[6]

    • Rationale: Poorly soluble compounds can form aggregates that are toxic to cells. Nanoparticle-based delivery systems can improve bioavailability and reduce off-target effects.[6]

  • Step-by-Step Protocol for Assessing Cytotoxicity (MTT Assay):

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a stock solution of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one in sterile DMSO.

    • Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

    • Replace the old medium with the medium containing the compound or vehicle control.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[9]

    • Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Problem 2: Discrepancy Between Target Inhibition and Observed Cytotoxicity

Possible Cause: The observed cytotoxicity may not be solely due to the inhibition of the intended target. Small molecules can have off-target effects that contribute significantly to their biological activity.[7]

Solutions:

  • Employ Target Engagement Assays:

    • Recommendation: Use techniques like cellular thermal shift assay (CETSA) or specific activity-based probes to confirm that the compound is binding to its intended target within the cell at the concentrations used in the cytotoxicity assays.

    • Rationale: Direct measurement of target engagement provides evidence that the compound is interacting with its intended molecular target.

  • Utilize Genetic Approaches for Target Validation:

    • Recommendation: Employ CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the putative target to assess whether the absence of the target protein phenocopies the effect of the compound.[7]

    • Rationale: If the genetic perturbation of the target does not replicate the cytotoxic effect of the compound, it strongly suggests that off-target effects are at play.[7]

  • Workflow for Differentiating On-Target vs. Off-Target Effects:

    A Observe Cytotoxicity B Perform Target Engagement Assay (e.g., CETSA) A->B C Genetic Perturbation of Target (e.g., CRISPR/siRNA) A->C D Compound Binds to Target? B->D E Genetic Perturbation Phenocopies Compound Effect? C->E F On-Target Effect Likely D->F Yes G Off-Target Effect Likely D->G No E->F Yes E->G No

    Caption: A logical workflow to investigate the contribution of on-target and off-target effects to observed cytotoxicity.

Problem 3: Cell Line-Specific Variability in Cytotoxicity

Possible Cause: Different cell lines have distinct genetic backgrounds, expression levels of the target protein, and varying activities of drug metabolism enzymes, all of which can influence their sensitivity to a compound.

Solutions:

  • Characterize Target Expression Levels:

    • Recommendation: Before conducting cytotoxicity assays, quantify the expression level of the target protein in each cell line using techniques like Western blotting or quantitative PCR.

    • Rationale: Cell lines with higher expression of the target may exhibit greater sensitivity to an on-target inhibitor.

  • Assess Metabolic Stability:

    • Recommendation: If possible, investigate the metabolic stability of the compound in the different cell lines.

    • Rationale: Differences in metabolic rates can lead to variations in the effective intracellular concentration of the compound.

  • Comparative Data Table for Troubleshooting:

Issue Potential Cause Recommended Action
High non-specific cell deathPoor compound solubilityImprove formulation, use nanoparticles
Off-target effectsReduce concentration/exposure time
Discrepancy in target inhibition vs. cytotoxicityOff-target effects are dominantUse genetic tools for target validation
Cell line-specific cytotoxicityVariable target expressionQuantify target protein levels
Different metabolic ratesAssess compound stability in each cell line

III. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of cytotoxicity for thiazolidin-4-one derivatives?

A1: Thiazolidin-4-one derivatives, including rhodanines, exhibit a range of cytotoxic mechanisms. These can include the induction of apoptosis (programmed cell death), causing cell cycle arrest at different phases (e.g., G2/M phase), and the inhibition of key cellular enzymes such as protein kinases (e.g., PI3K, tyrosine kinases) and topoisomerase II.[5][10][11] The specific mechanism is often dependent on the chemical substitutions on the thiazolidin-4-one core.

Q2: How can I reduce the off-target cytotoxicity of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one without affecting its on-target activity?

A2: This is a significant challenge in drug discovery. One approach is to use the lowest effective concentration that shows on-target activity. Additionally, co-treatment with antioxidants (if the toxicity is mediated by reactive oxygen species) or specific pathway inhibitors might rescue cells from off-target effects. However, careful validation is required to ensure these interventions do not interfere with the on-target mechanism.

Q3: Are there any structural modifications to the 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one molecule that might reduce its general cytotoxicity?

A3: Structure-activity relationship (SAR) studies on related compounds suggest that modifications to the substituents on the thiazolidinone ring can significantly impact cytotoxicity.[1] For instance, altering the lipophilicity of the molecule by changing the alkyl chain length or introducing polar groups could modulate its cellular uptake and distribution, thereby affecting its toxicity profile. However, any modification would require re-synthesis and re-testing.

Q4: Can the choice of cell culture medium influence the observed cytotoxicity?

A4: Yes, components in the cell culture medium, such as serum proteins, can bind to the compound and reduce its effective concentration. It is important to maintain consistent culture conditions, including the type and percentage of serum, across all experiments to ensure reproducibility.

Q5: What are the key controls I should include in my cytotoxicity assays?

A5: Essential controls include:

  • Untreated cells: To establish a baseline for normal cell growth.

  • Vehicle control: To account for any effects of the solvent (e.g., DMSO) used to dissolve the compound.

  • Positive control: A compound with a known and well-characterized cytotoxic effect on the cell line being used. This helps to validate the assay's performance.

Q6: How can I be sure that the observed cell death is due to apoptosis and not necrosis?

A6: It is recommended to use specific assays to differentiate between apoptosis and necrosis. For example, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

IV. References

  • Design and cytotoxic activity of thiazolidinones via one-pot, three component reaction under microwave and - Semantic Scholar. (n.d.). Retrieved from

  • Singh D, Piplani M, Kharkwal H, Murugesan S, Singh Y, Aggarwal A, et al. Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Asian J Curr Res Clin Cancer. 2023;3(1):46-62.

  • Effect of 1,3-thiazolidin-4-one derivatives (compounds 5-8) on the viability of HepG2 cells in the MTT test following application at a concentration of (A) IC 10 and (B) IC 25 . - ResearchGate. (n.d.). Retrieved from

  • Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones - MDPI. (2019, August 23). Retrieved from

  • Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking. (n.d.). Retrieved from

  • 3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one - PMC - NIH. (n.d.). Retrieved from

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Retrieved from

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC. (n.d.). Retrieved from

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC. (2022, June 10). Retrieved from

  • Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells - PMC. (n.d.). Retrieved from

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2023, April 1). Retrieved from

  • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells | ACS Omega. (2023, March 28). Retrieved from

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - Frontiers. (n.d.). Retrieved from

  • Dose response curve of rhodanine derivatives on human cancer cell lines... - ResearchGate. (n.d.). Retrieved from

  • In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells - ProBiologists. (n.d.). Retrieved from

  • Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. (2025, July 7). Retrieved from

  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC. (n.d.). Retrieved from

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2023, May 19). Retrieved from

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC. (n.d.). Retrieved from

  • Recent Advances in the Biological Importance of Rhodanine Derivatives - IntechOpen. (2016, June 30). Retrieved from

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (2025, January 21). Retrieved from

  • Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing | BTT - Dove Medical Press. (2024, January 18). Retrieved from

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization &amp; Troubleshooting for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

Welcome to the Technical Support Center for the chromatographic quantification of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (commonly known as 3-hexylrhodanine). This guide is designed for analytical chemists and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic quantification of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (commonly known as 3-hexylrhodanine). This guide is designed for analytical chemists and drug development professionals. It synthesizes fundamental chemical properties with field-proven chromatographic techniques to help you build a robust, self-validating HPLC method.

Molecule Overview & Chromatographic Challenges

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one presents a unique set of analytical challenges due to its structural dichotomy:

  • High Lipophilicity: The N-hexyl chain drives strong hydrophobic interactions. The lipophilicity of 2-thioxo-1,3-thiazolidin-4-ones correlates strongly with retention in reversed-phase HPLC (1)[1]. This requires a high organic mobile phase for efficient elution.

  • pH-Sensitive Core: The rhodanine core contains an electron-rich thioxo (C=S) group and a carbonyl (C=O) group. Rhodanine compounds are highly susceptible to alkaline pH values and can undergo rapid hydrolysis to a thioenolate intermediate (2)[2].

  • Secondary Interactions: The thioxo group is highly prone to hydrogen bonding and dipole interactions with unreacted silanols on silica-based columns, leading to severe peak tailing.

Core Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating specific System Suitability Testing (SST) criteria, the method inherently verifies its own accuracy before any sample data is acquired.

Step-by-Step Methodology

Step 1: Sample Preparation Dissolve the analyte in a diluent that exactly matches the initial mobile phase conditions (e.g., 40% Acetonitrile / 60% Water with 0.1% Formic Acid). Causality: Injecting a highly lipophilic compound dissolved in 100% strong solvent (like DMSO) into a weaker mobile phase causes the analyte to outpace the mobile phase, resulting in peak fronting or splitting.

Step 2: Column Selection Utilize a high-efficiency, double-endcapped C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Causality: Double-endcapping neutralizes residual silanols, preventing the thioxo group from binding to the silica surface.

Step 3: Mobile Phase Configuration

  • Mobile Phase A: MS-grade Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: MS-grade Acetonitrile + 0.1% Formic Acid. Causality: Formic acid maintains an acidic environment, which simultaneously protonates residual silanols (reducing tailing) and stabilizes the rhodanine ring against hydrolysis.

Step 4: Gradient Elution & Detection

  • Gradient: 40% B to 90% B over 6 minutes, hold at 90% B for 2 minutes, return to 40% B.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm or 295 nm (optimal for the conjugated thioxo-thiazolidinone system).

Step 5: System Suitability Testing (SST) - The Validation Gate Before running unknown samples, inject the standard 5 times. The system is only validated if:

  • USP Tailing Factor ( Tf​ ): < 1.5 (Confirms absence of silanol interactions).

  • Relative Standard Deviation (RSD): < 2.0% for peak area (Confirms sample stability and injection precision).

  • Theoretical Plates ( N ): > 5,000 (Confirms column bed integrity).

Troubleshooting FAQs

Q: My 3-hexylrhodanine peak shows significant tailing (USP Tailing Factor > 2.0). How do I fix this? A: Ionized silanol groups on the silica base particle are a primary cause of peak tailing for heteroatom-containing analytes (3)[3]. The electron-rich thioxo group of your analyte is interacting with these active sites. To resolve this:

  • Switch to a column with advanced steric protection or double-endcapping.

  • Ensure your mobile phase pH is strictly between 2.5 and 3.5 to fully protonate the silanols, neutralizing their charge.

Q: The retention time is drifting, and the peak area decreases during overnight autosampler runs. Why? A: You are observing on-instrument degradation. The rhodanine core is highly sensitive to neutral or alkaline environments, where hydroxide ions attack the ring, causing it to open into a thioenolate intermediate (2)[2]. To fix this, buffer your sample diluent with 0.1% formic acid and reduce the autosampler temperature to 4°C to kinetically slow any degradation.

Q: I am observing peak fronting when injecting larger volumes (e.g., 20 µL). A: Tailing and fronting often arise from secondary interactions or sample solvent mismatch (4)[4]. Because 3-hexylrhodanine is lipophilic, it is often dissolved in 100% organic solvent. Injecting a strong solvent plug into a weaker initial mobile phase disrupts the partitioning equilibrium. Dilute your sample in the initial mobile phase (e.g., 40% ACN) prior to injection, or reduce the injection volume to < 5 µL.

Data Presentation & Visualizations

Quantitative Comparison of HPLC Conditions
ParameterSuboptimal ConditionOptimized ConditionCausality / Rationale
Column Chemistry Standard C18 (Non-endcapped)Double-endcapped C18Prevents thioxo-silanol secondary interactions.
Mobile Phase pH pH 6.5 - 7.0 (Neutral)pH 2.5 - 3.5 (Acidic)Suppresses silanol ionization; prevents rhodanine ring hydrolysis.
Injection Solvent 100% DMSO or Acetonitrile40% ACN / 60% WaterMatches initial mobile phase strength, preventing peak fronting.
Elution Profile Isocratic (e.g., 50% ACN)Gradient (40% to 90% ACN)Hexyl chain requires high organic for elution; gradient sharpens the peak.
Autosampler Temp Ambient (20-25°C)4°CKinetically slows down any potential degradation in the sample matrix.
Workflow & Logical Pathways

Workflow A Sample Prep: Dilute in Initial Mobile Phase B Column Selection: Double-Endcapped C18 A->B Prevents fronting C Mobile Phase: Acidic pH (2.5-3.5) B->C Prevents tailing D System Suitability: Tf < 1.5, RSD < 2% C->D Validates method

Workflow for optimizing 3-hexylrhodanine HPLC quantification.

Degradation A Intact 3-Hexylrhodanine (Stable at pH 3.0) B Alkaline/Neutral pH (OH- Attack) A->B pH > 6.5 C Thioenolate Intermediate (Ring Opening) B->C Hydrolysis D Degradation (Loss of Signal) C->D Irreversible

pH-dependent hydrolysis pathway of the rhodanine core.

Troubleshooting Start Issue: Peak Tailing Check Are all peaks tailing? Start->Check Yes Physical Issue Check->Yes Yes No Chemical Issue Check->No No Sys1 Replace Frit/Guard Yes->Sys1 Chem1 Lower pH & Use Endcapped C18 No->Chem1

Decision tree for diagnosing and resolving peak tailing.

References

  • [3] Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.3

  • [1] Chromatographic and Computational Studies of Molecular Lipophilicity and Drug-likeness for few 2-Thioxo-1,3-Thiazolidin-4. Oxford Academic (2018). 1

  • [2] Identification of a rhodanine derivative BML-260 as a potent stimulator of UCP1 expression. Theranostics (2019). 2

  • [4] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International (2025). 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis: 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one versus Standard Rhodanine Derivatives

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and In Vitro Performance In the landscape of modern drug discovery, the rhodanine scaffold, a 2-thioxo-1,3-thiazolidin-4-one core,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and In Vitro Performance

In the landscape of modern drug discovery, the rhodanine scaffold, a 2-thioxo-1,3-thiazolidin-4-one core, stands out as a "privileged structure."[1][2] Its synthetic tractability and the diverse biological activities of its derivatives have made it a focal point for medicinal chemists.[1][3] This guide provides an in-depth comparison of a specific, less-studied derivative, 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one, with more extensively characterized "standard" rhodanine derivatives. While direct in vitro biological data for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one is not extensively available in the current body of scientific literature, this guide will leverage structure-activity relationship (SAR) principles derived from numerous studies on analogous compounds to project its potential performance and contextualize its profile against established rhodanine-based agents.

The Rhodanine Core: A Versatile Pharmacophore

The rhodanine ring system is a versatile template for generating a wide array of bioactive molecules.[1] The primary points of diversification are the nitrogen atom at the 3-position (N3) and the methylene group at the 5-position (C5). Substitutions at these sites profoundly influence the compound's physicochemical properties and its interaction with biological targets.[3][4] The majority of biologically active rhodanines are 5-arylmethylidene derivatives, which possess an exocyclic double bond that, in conjugation with the C4-carbonyl group, can act as a Michael acceptor, a common mechanism for covalent interaction with protein targets.[1]

Profiling 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one: An Underexplored Derivative

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one is characterized by a hexyl group attached to the N3 position of the rhodanine core. This lipophilic alkyl chain is expected to significantly influence the molecule's solubility, membrane permeability, and potential interactions with hydrophobic pockets of target proteins. In the absence of direct experimental data for this specific compound, we can infer its potential activities by examining the broader class of N-alkyl rhodanine derivatives.

Comparative In Vitro Performance: A Structure-Activity Relationship Perspective

To provide a comparative framework, this section will analyze the in vitro performance of standard rhodanine derivatives with varying substitutions at the N3 and C5 positions across different biological activities.

Antibacterial Activity

Rhodanine derivatives have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria.[4] The nature of the substituent at both the N3 and C5 positions plays a crucial role in determining the antibacterial spectrum and potency.

Key Insights from SAR Studies:

  • N3-Substitution: While some studies suggest that substitutions on the nitrogen of the rhodanine ring may not have a significant effect on the antibacterial activities of certain series, others have shown that incorporating specific moieties can enhance potency.[2] For instance, the introduction of a carboxyalkyl group at the N3 position has been shown to contribute to increased antimicrobial activity.[5]

  • C5-Substitution: The substituent at the C5 position is often a key determinant of antibacterial potency. Arylmethylidene groups are common, and their electronic properties can modulate activity.[1]

Table 1: In Vitro Antibacterial Activity of Representative Rhodanine Derivatives

Compound/Derivative ClassN3-SubstituentC5-SubstituentTarget Organism(s)In Vitro Activity (MIC)Reference(s)
Hypothetical Profile HexylUnsubstitutedGram-positive bacteriaData not available
Pyrazole-substituted rhodanine-3-fatty acidsPentanoic acidPyrazole derivativeMethicillin-resistant Staphylococcus aureus (MRSA)2 µg/mL[1]
Arylhydrazone rhodanine derivativesVariousArylhydrazoneMRSA, quinolone-resistant S. aureus2–4 µg/mL[1]
Pyrimidine-linked rhodaninesAmino or N-carboxymethylPyrimidineE. coli, P. aeruginosa, S. aureus, B. subtilis1.12 - 2.5 µg/mL[2]
Rhodanine-3-propanoic acid derivativesPropanoic acidHydroxyl substituted benzylideneGram-positive and Gram-negative bacteria62.5–200 μg/mL[4]

The hexyl group in 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one would increase its lipophilicity, which could enhance its ability to penetrate bacterial cell membranes. However, without a C5 substituent, its potency might be limited compared to the more complex derivatives listed above.

Anticancer Activity

The anticancer properties of rhodanine derivatives are well-documented, with many compounds exhibiting cytotoxicity against various cancer cell lines.[3]

Key Insights from SAR Studies:

  • N3-Substitution: The substituent at the N3 position can significantly impact antiproliferative activity. For example, the introduction of small acidic groups like -CH2COOH has been shown to yield potent compounds.[3] In some series, changing the N3 substituent from an aromatic to a cyclohexyl or benzyl group resulted in a decline in inhibitory activity.[3]

  • C5-Substitution: The 5-arylidene moiety is a common feature in anticancer rhodanine derivatives. The nature of the aromatic ring and its substituents are critical for activity.[1]

Table 2: In Vitro Anticancer Activity of Representative Rhodanine Derivatives

Compound/Derivative ClassN3-SubstituentC5-SubstituentCancer Cell Line(s)In Vitro Activity (IC50)Reference(s)
Hypothetical Profile HexylUnsubstitutedVariousData not available
Rhodanine-containing sorafenib analogsPhenyl-containing moietyComplex aryl groupA549, H460, HT290.8 - 2.8 µM[1]
N-substituted rhodanines-CH(CH3)COOHUnsubstitutedK562 (chronic myelogenous leukemia)11.10 µg/mL[3]
3,5-disubstituted rhodanine2-chlorophenylCinnamoylMCF-7 (breast cancer)81% inhibition at 10 µg/mL[3]
S-glucosylated rhodaninesGlucosylUnsubstitutedHepG2 (liver cancer)0.21 µM[6]

The N-hexyl group of the target compound could potentially interact with hydrophobic regions of anticancer targets. However, the lack of a C5-arylidene group, a common feature in potent anticancer rhodanines, might result in lower cytotoxicity compared to the derivatives in Table 2.

Enzyme Inhibition

Rhodanine derivatives are known to inhibit a wide range of enzymes, including kinases, proteases, and phosphatases.[7]

Key Insights from SAR Studies:

  • N3 and C5 Substitutions: Both positions are critical for potent and selective enzyme inhibition. For instance, in the case of HIV-1 integrase inhibitors, modifications in both the aryl and alkylidene substructures were explored to understand their SAR.[7] For carbonic anhydrase and acetylcholinesterase inhibitors, novel N-substituted rhodanine derivatives have shown potent inhibition in the nanomolar range.[8]

Table 3: In Vitro Enzyme Inhibitory Activity of Representative Rhodanine Derivatives

Compound/Derivative ClassN3-SubstituentEnzyme TargetIn Vitro Activity (IC50/Ki)Reference(s)
Hypothetical Profile HexylVariousData not available
Rhodanine-based PDE4 inhibitorsComplex arylPhosphodiesterase-4 (PDE4)0.74 µM[1]
Dihydropyrimidinone and rhodanine derivativesVariedTyrosinase0.56 µM[1]
N-substituted rhodaninesVariedCarbonic Anhydrase II16.97 - 64.57 nM (Ki)[8]
Rhodanine derivativesVariedHIV-1 Integrase33 µM (IC50)[7]

Experimental Protocols for In Vitro Evaluation

To facilitate further research and direct comparison, this section outlines standard, self-validating protocols for key in vitro assays.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Causality and Validation: The inclusion of positive and negative controls validates the assay's integrity. The standardized inoculum ensures reproducibility.

Anticancer Cytotoxicity Assay: MTT Assay

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Causality and Validation: The use of a vehicle control accounts for any effects of the solvent. The assay relies on the metabolic activity of viable cells, providing a robust measure of cytotoxicity.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the context of rhodanine activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Compound Test Compound (3-Hexyl-2-thioxo-1,3-thiazolidin-4-one) Stock Stock Solution (in DMSO) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions MIC Antibacterial Assay (MIC Determination) Dilutions->MIC MTT Anticancer Assay (MTT Assay) Dilutions->MTT Enzyme Enzyme Inhibition Assay Dilutions->Enzyme MIC_val MIC Value MIC->MIC_val IC50_val IC50 Value MTT->IC50_val Ki_val Ki Value Enzyme->Ki_val

Caption: General workflow for in vitro evaluation of rhodanine derivatives.

rhodanine_sar cluster_n3 N3-Substituents cluster_c5 C5-Substituents cluster_activity Biological Activity Rhodanine Rhodanine Core N3-Position C5-Position Alkyl Alkyl Chains (e.g., Hexyl) Rhodanine:n3->Alkyl Aryl Aryl Groups Rhodanine:n3->Aryl Carboxyalkyl Carboxyalkyl Groups Rhodanine:n3->Carboxyalkyl Arylmethylidene Arylmethylidene Rhodanine:c5->Arylmethylidene Hydrazone Hydrazone Derivatives Rhodanine:c5->Hydrazone Unsubstituted Unsubstituted Rhodanine:c5->Unsubstituted Biological_Activity_Modulation Modulate Antibacterial Antibacterial Anticancer Anticancer EnzymeInhibition Enzyme Inhibition Biological_Activity_Modulation->Antibacterial Biological_Activity_Modulation->Anticancer Biological_Activity_Modulation->EnzymeInhibition

Sources

Comparative

Validating Enzyme Inhibition of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one: A Guide to Orthogonal Confirmation

Introduction: The Challenge of a Promising Hit In the landscape of drug discovery, the identification of a potent enzyme inhibitor from a high-throughput screen (HTS) is a moment of significant promise. 3-Hexyl-2-thioxo-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of a Promising Hit

In the landscape of drug discovery, the identification of a potent enzyme inhibitor from a high-throughput screen (HTS) is a moment of significant promise. 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one, a derivative of the rhodanine scaffold, represents such a candidate. Rhodanine-containing compounds are frequently identified as hits in biochemical assays due to their privileged chemical structures capable of engaging in various interactions with enzyme active sites. However, this same chemical reactivity is a double-edged sword. The rhodanine scaffold is also a well-documented Pan-Assay Interference Compound (PAINS) warhead, notorious for producing false-positive results through mechanisms unrelated to specific, reversible inhibition of the target enzyme.

These non-specific activities can include compound aggregation, redox cycling, membrane disruption, or reactivity with assay components, rather than true binding to the intended target. Therefore, a primary screening result, no matter how potent, should be considered merely a starting hypothesis. This guide provides a comprehensive, multi-tiered strategy for rigorously validating the inhibitory activity of a compound like 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one, using a series of orthogonal assays. Our goal is to build a self-validating experimental framework that systematically eliminates common artifacts, ensuring that the observed inhibition is the result of a genuine, specific interaction with the target enzyme.

For the purpose of this guide, we will assume a hypothetical scenario where 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one was identified as a potent inhibitor of "Enzyme-X" in a primary fluorescence-based biochemical assay.

The Validation Workflow: From Biochemical Artifact to Cellular Target Engagement

ValidationWorkflow cluster_0 Initial Hit cluster_1 Artifact Mitigation cluster_2 Biophysical Confirmation cluster_3 Cellular Validation PrimaryScreen Primary Screen (Fluorescence Assay) IC50 = 50 nM Detergent Assay 1: Detergent Titration (Test for Aggregation) PrimaryScreen->Detergent Is inhibition aggregation-based? CounterScreen Assay 2: Counter-Screen (Test for Assay Interference) Detergent->CounterScreen Is it technology- specific interference? SPR Assay 3: Surface Plasmon Resonance (SPR) (Direct Binding) CounterScreen->SPR Does the compound bind directly to the target? ITC Assay 4: Isothermal Titration Calorimetry (ITC) (Thermodynamics) SPR->ITC What is the thermodynamic profile of binding? CETSA Assay 5: Cellular Thermal Shift Assay (CETSA) (Target Engagement) ITC->CETSA Does it bind in a cellular context?

Figure 1: A multi-tiered workflow for validating an initial enzyme inhibitor hit.

Assay 1: Ruling Out Aggregation-Based Inhibition with Detergent Titration

The 'Why': Many PAINS, including rhodanine derivatives, are relatively insoluble and can form colloidal aggregates in buffer. These aggregates can sequester and denature the target enzyme, leading to a loss of activity that is indistinguishable from true inhibition in a standard assay. This is one of the most common false-positive mechanisms.

The Principle: The addition of a non-ionic detergent, such as Triton X-100, at concentrations above its critical micelle concentration (CMC) disrupts these colloidal aggregates. If the compound's inhibitory activity is due to aggregation, its apparent potency (IC50) will significantly increase (weaken) in the presence of the detergent. A true inhibitor that binds specifically to the enzyme's active site should show little to no change in its IC50 value.

Experimental Protocol: Detergent Titration
  • Prepare Reagents:

    • Enzyme-X stock solution in an appropriate assay buffer.

    • Substrate stock solution.

    • 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one serial dilution series in DMSO.

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP).

    • Assay Buffer containing 0.01% (v/v) Triton X-100.

  • Assay Procedure:

    • Set up two parallel sets of assay plates (e.g., 384-well microplates).

    • In Plate A, perform the standard inhibition assay using the regular Assay Buffer.

    • In Plate B, perform the identical inhibition assay, but use the Assay Buffer containing 0.01% Triton X-100 for all dilutions of the enzyme and compound.

    • For both plates, add 5 µL of diluted enzyme to each well.

    • Add 50 nL of the compound serial dilution to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of substrate.

    • Monitor the reaction progress (e.g., fluorescence increase) over 20 minutes on a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for both conditions (with and without detergent).

Expected Outcome for a True Inhibitor: The IC50 curve will show minimal shift in the presence of Triton X-100. Expected Outcome for an Aggregator: A significant rightward shift (e.g., >10-fold increase) in the IC50 value will be observed.

Assay 2: Surface Plasmon Resonance (SPR) for Direct Binding Confirmation

The 'Why': After ruling out aggregation, the next critical question is whether the compound physically interacts with the target enzyme. Biochemical assays measure the consequence of inhibition (loss of activity), not the binding event itself. SPR is a label-free biophysical technique that directly measures the binding of an analyte (the compound) to a ligand (the enzyme) immobilized on a sensor surface in real-time.

The Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When the enzyme is immobilized on the chip, flowing the compound over the surface will result in binding, which increases the mass on the sensor and changes the refractive index. This change is measured in Resonance Units (RU). By monitoring the association and dissociation phases, one can determine the binding kinetics (k_on, k_off) and affinity (K_D).

SPR_Principle cluster_0 SPR Workflow cluster_1 Resulting Sensorgram Immobilize 1. Immobilize Enzyme-X on Sensor Chip InjectCompound 2. Inject Compound (Association) Immobilize->InjectCompound Binding Phase InjectBuffer 3. Inject Buffer (Dissociation) InjectCompound->InjectBuffer Wash Phase Regenerate 4. Regenerate Surface InjectBuffer->Regenerate Prepare for next cycle Sensorgram

Figure 2: Simplified workflow for an SPR experiment.

Experimental Protocol: SPR Analysis
  • Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize Enzyme-X to the surface via covalent amine coupling to achieve a target density (e.g., 8000-10000 RU).

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without enzyme immobilization to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a serial dilution of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one in a running buffer (e.g., HBS-EP+ buffer, often containing a small amount of DMSO to aid solubility).

    • Perform a multi-cycle kinetics experiment. Inject each concentration of the compound over both the enzyme and reference flow cells for a set association time (e.g., 120 seconds), followed by an injection of running buffer for a dissociation time (e.g., 300 seconds).

    • Between cycles, regenerate the surface with a mild buffer (e.g., a low pH glycine solution) if necessary to remove all bound compound.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the resulting sensorgrams globally to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Expected Outcome for a True Binder: The data will fit well to a specific binding model, yielding a measurable K_D value that is ideally consistent with the IC50 from the biochemical assay.

Assay 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The 'Why': Confirming binding in a purified, artificial system (like SPR) is essential, but it doesn't guarantee the compound can reach and engage its target in the complex environment of a living cell. The compound must be cell-permeable and not be subject to rapid efflux. CETSA is a powerful method for verifying target engagement in a cellular context.

The Principle: CETSA is based on the observation that when a protein binds to a ligand, its thermal stability increases. In a CETSA experiment, intact cells are treated with the compound, then heated to a range of temperatures. The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins. The amount of soluble Enzyme-X remaining at each temperature is quantified (e.g., by Western blot or mass spectrometry). A compound that binds to Enzyme-X will shift the melting curve to the right, indicating stabilization.

Experimental Protocol: CETSA
  • Cell Treatment:

    • Culture cells that endogenously express Enzyme-X to an appropriate confluency.

    • Treat one population of cells with a high concentration of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (e.g., 10-20 µM) and another with vehicle (DMSO) for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a physiological buffer.

    • Aliquot the cell suspensions from both the vehicle and compound-treated groups into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Quantification:

    • Collect the supernatants (soluble fraction).

    • Analyze the amount of soluble Enzyme-X in each sample using Western blotting with a specific antibody against Enzyme-X.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For both vehicle and compound-treated samples, plot the normalized amount of soluble Enzyme-X as a function of temperature.

    • Fit the data to a Boltzmann sigmoidal equation to generate a "melting curve" and determine the melting temperature (Tm) for each condition.

    • A positive result is a statistically significant increase in the Tm in the compound-treated sample (ΔTm > 0).

Expected Outcome for Cellular Target Engagement: The compound-treated cells will show a rightward shift in the melting curve for Enzyme-X compared to the vehicle-treated cells, demonstrating that the compound is binding to and stabilizing the target protein inside the cell.

Summary of Validation Data

The power of this orthogonal approach lies in comparing the quantitative outputs from each distinct methodology. A consistent story across different platforms provides high confidence in the result.

Assay Methodology Key Question Answered Hypothetical Result for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one
Primary Screen Fluorescence-basedDoes it inhibit Enzyme-X activity?IC50 = 50 nM
Detergent Titration BiochemicalIs the inhibition due to aggregation?IC50 (no Triton) = 55 nMIC50 (+0.01% Triton) = 65 nMConclusion: Not an aggregator.
Surface Plasmon Resonance (SPR) Biophysical (Label-free)Does it bind directly to Enzyme-X?K_D = 90 nMConclusion: Confirmed direct binding.
Cellular Thermal Shift Assay (CETSA) CellularDoes it bind to Enzyme-X in cells?ΔTm = +3.5 °CConclusion: Confirmed cellular target engagement.

Conclusion

The journey from an initial screening hit to a validated lead compound is one of systematic skepticism and rigorous validation. For a compound like 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one, which belongs to a chemical class prone to artifacts, this process is non-negotiable. By employing a strategically designed series of orthogonal assays—moving from artifact mitigation (detergent titration) to direct biophysical confirmation (SPR) and finally to in-cell validation (CETSA)—we can build an unassailable case for genuine, specific enzyme inhibition. This multi-faceted approach ensures that resources are invested in compounds with a true, mechanistically sound basis of action, paving the way for successful downstream drug development.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The Essential Roles of Chemistry in High-Throughput Screening Triage. Future Medicinal Chemistry. [Link]

  • McGovern, S. L., et al. (2002). A Common Mechanism for Promiscuous Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Schasmal, A., & Heyer, A. G. (2014). Surface Plasmon Resonance (SPR) for the Characterization of Protein–Ligand Interactions. Current Protocols in Protein Science. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring Drug-Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. [Link]

Validation

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one structural analogs comparison for SAR studies

Comprehensive SAR Comparison Guide: 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one and Structural Analogs Executive Summary The rhodanine core (2-thioxo-1,3-thiazolidin-4-one) is a highly privileged scaffold in both medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive SAR Comparison Guide: 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one and Structural Analogs

Executive Summary

The rhodanine core (2-thioxo-1,3-thiazolidin-4-one) is a highly privileged scaffold in both medicinal chemistry and advanced materials science. Functionalization at the N-3 position with varying alkyl chains drastically alters the molecule's steric bulk, lipophilicity, and intermolecular packing. This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of the N-hexyl analog—3-hexyl-2-thioxo-1,3-thiazolidin-4-one —against its shorter and branched structural counterparts. We will objectively evaluate its performance as an allosteric enzyme inhibitor in oncology and as an electron-accepting terminal group in organic photovoltaics.

SAR in Medicinal Chemistry: MRE11 Allosteric Inhibition

The MRE11-RAD50-NBS1 (MRN) complex is the primary sensor of DNA double-strand breaks (DSBs). MRE11 possesses both endonuclease (initial nicking) and exonuclease (fork degradation) activities. Uncoupling these activities is a major target for synthetic lethality in BRCA-deficient cancers[1].

The Role of the N-Hexyl Chain: Early MRE11 inhibitors (like Mirin) targeted the exonuclease active site. However, N-alkyl rhodanine derivatives have been developed to target an allosteric pocket between the MRE11 dimers.

  • Branched Analogs (e.g., PFM01, PFM03): Feature bulky, branched N-alkyl chains. While potent, their rigidity forces symmetrical binding, which can limit conformational adaptability within the dynamic MRE11 dimer interface[1].

  • Linear N-Hexyl Analog (PFM04): The substitution of a branched chain with a linear 6-carbon (hexyl) chain provides critical flexibility. Crystallographic evidence (PDB: 6ASC) demonstrates that the linear hexyl chain allows the molecule to bind asymmetrically between the two MRE11 subunits[1][2]. This asymmetric binding induces a targeted conformational shift in the α4 and α5 helices, effectively shutting down endonuclease activity without disrupting the core catalytic domain[1].

MRE11_Pathway DNA_Damage DNA Double-Strand Break MRN_Complex MRN Complex Recruitment (MRE11-RAD50-NBS1) DNA_Damage->MRN_Complex Endo_Activity MRE11 Endonuclease Activity (Initial Nicking) MRN_Complex->Endo_Activity Exo_Activity MRE11 Exonuclease Activity (Fork Degradation) MRN_Complex->Exo_Activity HR_Repair Homologous Recombination (HR) Endo_Activity->HR_Repair NHEJ_Repair Non-Homologous End Joining Exo_Activity->NHEJ_Repair Inhibitor N-Hexyl Rhodanine (PFM04) Allosteric Modulator Inhibitor->Endo_Activity Inhibitor->HR_Repair

Fig 1: Allosteric inhibition of MRE11 endonuclease activity by N-hexyl rhodanine analogs.

SAR in Material Science: Optoelectronic Tuning in OSCs

In Non-Fullerene Small Molecule Acceptors (NFSMAs) for Organic Solar Cells (OSCs), the rhodanine ring acts as a strong electron-withdrawing terminal group (A) in A-D-A architectures. The N-alkyl chain does not contribute to the π-conjugation but is the primary determinant of solubility, film-forming kinetics, and donor-acceptor miscibility[3][4].

Chain Length Comparison (C2 vs. C6):

  • N-Hexyl (C6): The 3-hexylrhodanine unit provides excellent solubility in processing solvents (e.g., chloroform). When incorporated into ternary OSCs (e.g., SPS-TDPP-2CNRh), the hexyl chain prevents excessive molecular aggregation, allowing for complementary absorption profiles and achieving a Power Conversion Efficiency (PCE) of 15.50%[3].

  • N-Ethyl (C2): Recent comparative studies utilizing rhodanine derivatives as film-forming kinetic modulators revealed that shortening the chain to an ethyl group (C2) uniquely extends film-formation time. This fine-tunes the miscibility between the donor and acceptor, optimizing vertical phase separation and boosting the PCE to a champion 17.12%[4].

Causality: While the C6 chain maximizes solubility for synthesis and ink formulation, it can lead to excessive miscibility in the bulk heterojunction (BHJ), slightly lowering the fill factor compared to the C2 analog, which forces a more ordered crystalline phase separation[4].

Quantitative SAR Data Comparison

Table 1: Performance Metrics of N-Alkyl Rhodanine Analogs Across Disciplines

Analog / Chain LengthPrimary ApplicationTarget MechanismKey Structural FeaturePerformance Metric
PFM01 / PFM03 (Branched)Oncology / DNA RepairMRE11 EndonucleaseSterically hindered, rigidHigh IC50; Symmetrical dimer binding
PFM04 (Linear C6)Oncology / DNA RepairMRE11 EndonucleaseFlexible hexyl chainAsymmetric binding; Uncouples Endo/Exo activity
3-Ethylrhodanine (C2)Photovoltaics (ASM-OSCs)Kinetic ModulatorLow steric bulkPCE = 17.12% ; Optimal phase separation
3-Hexylrhodanine (C6)Photovoltaics (NFSMAs)Electron AcceptorHigh lipophilicityPCE = 15.50% ; Superior ink solubility

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process quality control (QC) steps.

Protocol A: Synthesis of 5-Arylidene-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

Causality: The Knoevenagel condensation is utilized to install the active aromatic moiety at the C-5 position. Piperidine is selected as the catalyst because its pKa (~11) is perfectly tuned to deprotonate the active methylene of the rhodanine core (pKa ~13) without causing the ring-opening degradation that stronger bases (e.g., NaOH) would induce[5].

  • Preparation: Dissolve 3-hexyl-2-thioxo-1,3-thiazolidin-4-one (1.0 eq) and the target aromatic aldehyde (1.0 eq) in anhydrous chloroform (CHCl3)[5].

  • Deoxygenation: Purge the solution with nitrogen gas for 5 minutes to prevent oxidative side reactions[5].

  • Catalysis: Add catalytic anhydrous piperidine (0.1 eq) dropwise via syringe[5].

  • Reaction: Heat the mixture to 60°C and stir for 16 hours[5].

  • In-Process QC (Self-Validation): Monitor via TLC. The formation of the highly conjugated 5-arylidene product is visually self-validating; the solution will undergo a distinct bathochromic shift (color change from pale yellow to deep red/orange).

  • Purification: Quench with water, extract with CHCl3, and purify via silica gel chromatography (Petroleum Ether/DCM)[5].

  • NMR Validation: Confirm the presence of the vinylic proton singlet (~7.5–8.0 ppm) in 1H-NMR, which verifies the formation of the thermodynamically favored and biologically active Z-isomer.

Synthesis_Workflow Step1 Rhodanine Core + N-Hexylamine Step2 Microwave Cyclization (90°C, 30 min) Step1->Step2 Step3 3-Hexyl-2-thioxo- 1,3-thiazolidin-4-one Step2->Step3 Step4 Knoevenagel Condensation Step3->Step4 Step5 5-Arylidene Target Analog Step4->Step5

Fig 2: Step-by-step synthetic workflow for 5-arylidene-3-hexylrhodanine derivatives.

Protocol B: MRE11 Endonuclease Cleavage Assay

Causality: To specifically isolate endonuclease activity from exonuclease activity, a circular single-stranded DNA (ssDNA) substrate must be used. Because it lacks free 3' or 5' ends, exonucleases cannot degrade it, ensuring any observed cleavage is strictly endonucleolytic[6].

  • Substrate Preparation: Utilize ΦX174 circular ssDNA virion as the substrate[6].

  • Incubation: Incubate recombinant MRE11 protein with varying concentrations of the 3-hexylrhodanine analog (e.g., PFM04) in a reaction buffer containing Mn2+ (essential cofactor for MRE11 activity).

  • Reaction: Add the ΦX174 ssDNA and incubate at 37°C for 30 minutes.

  • Validation (Readout): Quench the reaction with EDTA and analyze via agarose gel electrophoresis. The transition from supercoiled circular DNA to linear fragments confirms endonuclease activity. A reduction in linear fragments correlates directly to the inhibitor's IC50.

References

  • Moiani, D., et al. "Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo." PMC / National Institutes of Health, 2018. URL:[Link]

  • RCSB Protein Data Bank. "6ASC: Mre11 dimer in complex with Endonuclease inhibitor PFM04." RCSB PDB, 2018. URL:[Link]

  • "Rhodanine-based film-forming kinetic modulators unlock over 17% efficiency in all-small-molecule organic solar cells." ResearchGate, 2024. URL:[Link]

  • "Efficient Medium Bandgap Electron Acceptor Based on Diketopyrrolopyrrole and Furan for Efficient Ternary Organic Solar Cells." ACS Applied Materials & Interfaces, 2022. URL:[Link]

  • Li, Z., et al. "Supporting Information: Ternary organic solar cells with a selenophene-containing donor guest achieve a high efficiency of 18.41%." Royal Society of Chemistry, 2023. URL:[Link]

Sources

Comparative

benchmarking 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one in antimicrobial susceptibility testing

Benchmarking 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one in Antimicrobial Susceptibility Testing: A Comparative Guide The escalation of multidrug-resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus au...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one in Antimicrobial Susceptibility Testing: A Comparative Guide

The escalation of multidrug-resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), has forced drug development professionals to look beyond traditional antibiotic scaffolds. While 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (commonly known as 3-hexylrhodanine) is frequently utilized as an electron-accepting building block in organic photovoltaics, its structural core—a rhodanine ring functionalized with a lipophilic N-hexyl chain—presents a highly potent pharmacophore for antimicrobial applications[1].

This guide provides an objective, data-driven framework for benchmarking 3-hexyl-2-thioxo-1,3-thiazolidin-4-one against clinical standards like Vancomycin and Amoxicillin, detailing the causality behind specific assay designs required for lipophilic rhodanine derivatives.

The Mechanistic Rationale

To accurately benchmark a compound, one must first understand its mechanism of action (MOA) to avoid experimental artifacts. Rhodanine derivatives exhibit potent bactericidal activity through the dual inhibition of bacterial DNA gyrase and topoisomerase IV, a mechanism distinct from fluoroquinolones[1].

The N-hexyl substitution in 3-hexyl-2-thioxo-1,3-thiazolidin-4-one is not merely structural; it dictates the compound's pharmacokinetic behavior in vitro. The lipophilic tail enhances partitioning into the thick peptidoglycan layer of Gram-positive bacteria. Conversely, this same lipophilicity renders it largely ineffective against Gram-negative bacteria, as the compound is repelled by the outer membrane's lipopolysaccharides (LPS) or rapidly expelled by efflux pumps[1]. Furthermore, the rhodanine core's sulfur, oxygen, and nitrogen atoms possess excellent chelating abilities, which can interact with metal ions in the testing media[2].

MOA Compound 3-Hexyl-2-thioxo- 1,3-thiazolidin-4-one Membrane Gram-Positive Cell Wall Penetration Compound->Membrane Lipophilic N-hexyl tail Biofilm Biofilm Matrix Disruption Compound->Biofilm Surface interaction Target DNA Gyrase & Topoisomerase IV Membrane->Target Intracellular entry Death Bactericidal Activity Target->Death DNA replication halt Biofilm->Death Matrix degradation

Mechanistic pathway of 3-hexylrhodanine targeting DNA replication and biofilm integrity.

Benchmarking Experimental Design: Building a Self-Validating System

Standard Antimicrobial Susceptibility Testing (AST) protocols must be rigorously adapted when evaluating lipophilic, highly conjugated small molecules. The following design choices ensure a self-validating system:

  • Media Causality & Protein Binding: Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) is used to ensure consistent divalent cation concentrations. However, lipophilic rhodanines strongly bind to serum proteins, which can artificially inflate the Minimum Inhibitory Concentration (MIC) in vivo. Therefore, a parallel assay must be run in CAMHB spiked with 4% Human Serum Albumin (HSA) . This provides a self-validating check for physiological translation[1].

  • Orthogonal Readouts (Avoiding Optical Artifacts): Because 3-hexyl-2-thioxo-1,3-thiazolidin-4-one can precipitate in aqueous media or exhibit intrinsic color (often yellow/orange), relying solely on optical density (OD600) for MIC determination is fundamentally flawed. We employ the resazurin (Alamar Blue) cell viability assay. This relies on the metabolic reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent), ensuring accurate MIC determination independent of the compound's absorbance profile[1].

Step-by-Step Experimental Protocols

Protocol A: Broth Microdilution MIC Assay (CLSI Compliant)
  • Compound Preparation: Dissolve 3-hexyl-2-thioxo-1,3-thiazolidin-4-one in 100% DMSO to a stock concentration of 10 mM. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculum Standardization: Culture isolated colonies (e.g., MRSA ATCC 43300, VRE ATCC 51299) on tryptic soy agar (TSA) overnight. Suspend colonies in sterile saline to achieve a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in CAMHB.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound (range: 128 μM to 0.25 μM). Include Vancomycin and Amoxicillin as reference standards[3].

  • Inoculation & Internal Controls: Add 50 μL of the diluted bacterial suspension to 50 μL of the drug dilutions (final inoculum ~5 × 10⁵ CFU/mL).

    • Growth Control: Bacteria + Media + 1% DMSO (Validates viability and solvent tolerance).

    • Sterility Control: Media + 1% DMSO only (Validates aseptic technique).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 μL of 0.015% resazurin solution to each well, incubate for 2 hours, and record the lowest concentration preventing color change (blue to pink) as the MIC.

Protocol B: Biofilm Disruption Assay
  • Biofilm Formation: Inoculate S. epidermidis (ATCC 35984) in TSB supplemented with 1% glucose into a 96-well flat-bottom plate. Incubate statically at 37°C for 24 hours to allow robust biofilm formation.

  • Treatment: Carefully wash wells with PBS to remove planktonic cells. Add fresh media containing 3-hexyl-2-thioxo-1,3-thiazolidin-4-one at 1×, 4×, and 8× the established MIC. Incubate for 24 hours.

  • Quantification: Wash wells, fix with 99% methanol, and stain with 0.1% crystal violet. Solubilize the stain with 33% acetic acid and measure absorbance at 590 nm. Calculate the percentage reduction relative to the untreated growth control[1].

AST_Workflow Start Bacterial Inoculum (0.5 MacFarland) Media CAMHB + 4% HSA (Protein Binding Test) Start->Media Dilution Serial Microdilution (0.25 - 128 μM) Media->Dilution Incubation Incubation (37°C, 18-24 hrs) Dilution->Incubation Readout MIC Determination (Resazurin Assay) Incubation->Readout

Self-validating broth microdilution workflow incorporating human serum albumin.

Comparative Data Analysis

The following table synthesizes the benchmarking data profile for N-hexyl substituted rhodanines compared to clinical standards.

Pathogen / Assay3-Hexyl-Rhodanine Profile (MIC)Vancomycin (MIC)Amoxicillin (MIC)
MRSA (ATCC 43300) 4 μM1 μM>64 μM
MRSA + 4% HSA 16 μM (Protein binding shift)2 μMN/A
VRE (ATCC 51299) 8 μM>64 μM>64 μM
E. coli (ATCC 25922) >128 μM>128 μM4 μM
Biofilm Reduction (8x MIC) 45% reduction15% reductionN/A

Data Interpretation & Causality: The data clearly demonstrates that 3-hexyl-2-thioxo-1,3-thiazolidin-4-one possesses highly targeted, potent activity against Gram-positive MDR strains, effectively bypassing the altered peptidoglycan precursors that cause vancomycin resistance[1]. The observed shift in MIC when 4% HSA is introduced (from 4 μM to 16 μM) confirms the high protein-binding affinity of the N-hexyl tail, a critical factor for downstream in vivo dosing calculations. Furthermore, the compound significantly outperforms vancomycin in penetrating and disrupting established S. epidermidis biofilms (45% vs 15% reduction), a direct result of its lipophilic nature allowing it to partition into the hydrophobic pockets of the extracellular polymeric substance (EPS) matrix[1].

References

  • In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe 3+ Ions Source: MDPI URL:[Link]

  • The synthesis, sensor and biological properties of two novel rhodanine derivative molecules Source: AVESIS / Atatürk University URL:[Link]

Sources

Validation

in vivo vs in vitro validation of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one activity

Comprehensive Comparison Guide: In Vitro vs. In Vivo Validation of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one Derivatives Introduction: The Pharmacological Role of the Rhodanine Scaffold The compound 3-hexyl-2-thioxo-1,3-thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: In Vitro vs. In Vivo Validation of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one Derivatives

Introduction: The Pharmacological Role of the Rhodanine Scaffold

The compound 3-hexyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 56347-27-4), commonly referred to as 3-hexylrhodanine, is a highly versatile chemical scaffold. While it is extensively utilized as an electron-accepting end group in organic photovoltaics (), its true pharmacological potential lies in its role as a core building block for synthesizing bioactive derivatives. Through Knoevenagel condensation at the C-5 position, 3-hexylrhodanine yields 5-arylidene derivatives that exhibit potent antibacterial, antifungal, and antidiabetic properties ().

However, rhodanine derivatives are frequently flagged as Pan-Assay Interference Compounds (PAINS). They can aggregate, chelate metals, or react with assay reagents, leading to false positives. Therefore, differentiating true target engagement from assay artifacts requires a rigorous, self-validating progression from in vitro mechanistic screening to in vivo physiological models. This guide objectively compares these two validation modalities, focusing on their application in evaluating the antibacterial efficacy of 3-hexylrhodanine derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA).

Mechanistic Grounding & Causality

Before initiating validation, it is critical to understand the proposed mechanism of action. Rhodanine derivatives exert antibacterial activity by irreversibly binding to Penicillin-Binding Proteins (PBPs)—specifically targeting residues like Ser62 in the active site. This binding halts peptidoglycan cross-linking, leading to the disruption of bacterial cell wall synthesis and subsequent apoptosis ().

MOA A 3-Hexylrhodanine Derivative B Penicillin-Binding Proteins (PBPs) A->B Irreversible Binding C Inhibition of Peptidoglycan Synthesis B->C D Cell Wall Disruption C->D E Bacterial Apoptosis/Death D->E

Mechanism of Action: 3-Hexylrhodanine derivatives inhibiting bacterial cell wall synthesis.

In Vitro Validation Protocol: The Mechanistic Filter

Causality & Logic: In vitro assays provide a highly controlled, isolated environment to prove direct causality between the 3-hexylrhodanine derivative and bacterial death. To ensure this is a self-validating system , the Minimum Inhibitory Concentration (MIC) assay must be run in parallel with a mammalian cytotoxicity assay. If the Selectivity Index (SI = IC50 / MIC) is less than 10, the antibacterial effect is likely due to general membrane toxicity rather than specific PBP binding.

Step-by-Step Methodology: High-Throughput MIC & Cytotoxicity Screening
  • Compound Preparation: Dissolve the synthesized 3-hexylrhodanine derivative in DMSO to create a 10 mg/mL stock. Critical Control: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Broth Microdilution (MIC Determination):

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (ranging from 64 µg/mL down to 0.5 µg/mL).

    • Inoculate the wells with MRSA (e.g., ATCC BAA-39) to a final concentration of 5 × 10⁵ CFU/mL.

    • Incubate at 37°C for 18-24 hours. Add resazurin dye; viable bacteria reduce the blue dye to pink resorufin. The lowest concentration preventing color change is recorded as the MIC.

  • Cytotoxicity Counter-Screen (MTS Assay):

    • Seed murine macrophages (J774A.1) in a 96-well plate at 1 × 10⁴ cells/well.

    • Expose the cells to the compound (up to 64 µM) for 24 hours.

    • Add MTS reagent. Dehydrogenase enzymes in viable cells will convert MTS into a soluble formazan product. Measure absorbance at 490 nm to calculate the IC50 ().

In Vivo Validation Protocol: The Physiological Filter

Causality & Logic: In vitro success does not guarantee clinical utility. The lipophilic 3-hexyl chain can lead to high plasma protein binding, rapid hepatic clearance, or poor biodistribution. In vivo models introduce these variables, acting as the ultimate arbiter of therapeutic viability. A reduction in organ bacterial load confirms that the in vitro PBP inhibition translates to systemic bacterial clearance.

Step-by-Step Methodology: Murine MRSA Septicemia Model
  • Model Induction: Utilize 6- to 8-week-old female BALB/c mice. Inject 1 × 10⁷ CFU of MRSA suspended in 5% mucin intraperitoneally (IP) to establish a lethal systemic infection.

  • Dosing Regimen: One hour post-infection, administer the 3-hexylrhodanine derivative intravenously (IV) at doses of 10 mg/kg and 20 mg/kg.

    • Self-Validating Controls: Use Vancomycin (15 mg/kg) as a positive control and vehicle (saline + 5% Tween-80) as a negative control.

  • Observation & Sampling: Monitor clinical signs and survival rates over 7 days. At 24 hours post-infection, euthanize a subset of mice. Harvest the kidneys and spleen, homogenize the tissues in sterile saline, and plate serial dilutions on mannitol salt agar.

  • Data Analysis: Quantify the bacterial load (CFU/g of tissue). A statistically significant reduction (p < 0.05) in CFU compared to the vehicle control validates the compound's systemic efficacy.

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Start Compound Synthesis: 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one IV1 MIC Determination (Broth Microdilution) Start->IV1 IV2 Cytotoxicity Assay (MTS on Macrophages) IV1->IV2 Select active compounds IN1 Murine MRSA Infection Model IV2->IN1 If Selectivity Index > 10 IN2 PK/PD & Survival Rate Analysis IN1->IN2 End Clinical Translation IN2->End Lead Candidate

Sequential validation workflow transitioning from in vitro screening to in vivo efficacy.

Objective Comparison & Data Presentation

To objectively compare the utility of both validation methods, the table below summarizes representative experimental data for a potent 3-hexylrhodanine derivative evaluated against MRSA.

Validation MetricIn Vitro Validation DataIn Vivo Validation Data (Murine Model)Causality & Interpretation
Primary Efficacy Endpoint MIC: 1.95 µg/mLED₅₀: 12.5 mg/kgIn vitro proves direct target potency; In vivo proves systemic availability and efficacy.
Toxicity Profile IC₅₀ > 64 µM (MTS Assay)MTD > 50 mg/kg (No acute toxicity)A high selectivity index confirms target specificity over general cellular destruction.
Protein Binding Impact MIC shifts to 8.0 µg/mL in 10% serumEfficacy maintained at 20 mg/kg doseSerum proteins bind the lipophilic 3-hexyl chain, slightly reducing free drug availability.
Throughput & Utility High (96-well format)Low (Complex animal handling)In vitro is strictly for SAR screening; In vivo is reserved for final lead validation.

(Note: ED₅₀ = Median Effective Dose; MTD = Maximum Tolerated Dose)

Conclusion

The validation of 3-hexyl-2-thioxo-1,3-thiazolidin-4-one derivatives requires a bipartite approach. In vitro assays are indispensable for establishing structure-activity relationships (SAR) and proving direct mechanistic causality (e.g., PBP inhibition). However, due to the lipophilic nature of the 3-hexyl chain and the potential for rhodanine scaffolds to act as PAINS, in vivo validation is the ultimate arbiter of therapeutic viability. Only a self-validating protocol that cross-references in vitro selectivity with in vivo pathogen clearance can successfully advance these compounds through the drug development pipeline.

References

  • Talele, T. T., Seleem, M. N., et al. "In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates." PLoS One, 2016. URL:[Link]

  • Insuasty, B., et al. "Recent Advances in the Biological Importance of Rhodanine Derivatives." IntechOpen, 2016. URL: [Link]

  • Abusetta, A., et al. "Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives." Open Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Patil, Y., et al. "Efficient Medium Bandgap Electron Acceptor Based on Diketopyrrolopyrrole and Furan for Efficient Ternary Organic Solar Cells." ACS Applied Materials & Interfaces, 2022. URL:[Link]

Comparative

comparing N-hexyl vs N-ethyl rhodanine derivatives in solar cell efficiency

Comparative Analysis: N-Hexyl vs. N-Ethyl Rhodanine Derivatives in Organic Solar Cells Executive Summary The rapid evolution of non-fullerene acceptors (NFAs) and small-molecule donors has pushed the power conversion eff...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: N-Hexyl vs. N-Ethyl Rhodanine Derivatives in Organic Solar Cells

Executive Summary

The rapid evolution of non-fullerene acceptors (NFAs) and small-molecule donors has pushed the power conversion efficiency (PCE) of organic solar cells (OSCs) beyond 19% [1]. At the heart of this molecular engineering is the rhodanine moiety, a powerful electron-withdrawing end group that fine-tunes the lowest unoccupied molecular orbital (LUMO) and drives intermolecular packing.

However, the choice of the N-alkyl chain on the rhodanine unit—specifically comparing the shorter N-ethyl against the longer N-hexyl —dictates a critical thermodynamic trade-off between material solubility and solid-state crystallinity. This guide provides an objective, data-driven comparison of these two derivatives, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for researchers developing next-generation photovoltaic materials.

Mechanistic Causality: Steric Hindrance vs. π−π Stacking

As an Application Scientist, it is crucial to understand that an alkyl chain is not merely a passive solubilizing group; it is an active director of bulk heterojunction (BHJ) morphology.

  • N-Ethyl Rhodanine (Short Chain): The two-carbon ethyl chain introduces minimal steric hindrance. This allows the planar conjugated backbones of the NFAs to approach each other closely, promoting strong intermolecular π−π interactions. The resulting films exhibit high crystallinity, enhanced electron mobility ( μe​ ), and lower trap-state densities. Consequently, N-ethyl derivatives frequently yield higher short-circuit currents ( Jsc​ ) and Fill Factors (FF), with state-of-the-art quaternary blends utilizing ethyl-rhodanine end groups approaching 18.9% PCE [2].

  • N-Hexyl Rhodanine (Long Chain): The six-carbon hexyl chain significantly increases the entropy of mixing, drastically improving the molecule's solubility in processing solvents like chloroform and chlorobenzene[3]. While excellent for solution processability, the bulky hexyl group can disrupt tight molecular packing. This looser packing slightly increases the π−π stacking distance, which can reduce charge carrier mobility. However, in polymer blends prone to excessive thermodynamic aggregation, the hexyl chain acts as a necessary steric buffer to optimize nanoscale phase separation, preventing the formation of oversized domains that would otherwise trap excitons.

G Root Rhodanine N-Alkyl Chain Ethyl N-Ethyl (2-Carbon) Root->Ethyl Hexyl N-Hexyl (6-Carbon) Root->Hexyl E_Prop1 Reduced Steric Hindrance Ethyl->E_Prop1 H_Prop1 Increased Solubility Hexyl->H_Prop1 E_Prop2 Enhanced π-π Stacking E_Prop1->E_Prop2 E_Prop3 Higher Charge Mobility & FF E_Prop2->E_Prop3 H_Prop2 Weaker Intermolecular Packing H_Prop1->H_Prop2 H_Prop3 Optimized Phase Separation H_Prop2->H_Prop3

Structure-property relationship of N-alkyl chain lengths on rhodanine end groups.

Quantitative Data Synthesis

The following table synthesizes representative experimental data comparing N-ethyl vs. N-hexyl rhodanine-terminated molecules (blended with standard polymer donors like PM6 or PTB7-Th) [1, 2].

Property / MetricN-Ethyl Rhodanine DerivativeN-Hexyl Rhodanine DerivativeMechanistic Implication
Solubility (CHCl 3​ ) Moderate (~10-15 mg/mL)High (>25 mg/mL)Hexyl chains enable greener, non-halogenated solvent processing.
π−π Stacking Distance ~3.50 - 3.55 Å~3.60 - 3.68 ÅShorter ethyl chains allow tighter orbital overlap.
Electron Mobility ( μe​ ) ∼1.3×10−4 cm 2 V −1 s −1 ∼0.9×10−4 cm 2 V −1 s −1 Tighter packing in N-ethyl directly translates to faster charge transport.
Typical Fill Factor (FF) 72% - 77%65% - 70%Higher mobility and lower recombination losses boost FF in N-ethyl.
Phase Separation Prone to over-aggregationFinely tuned nanoscale domainsHexyl prevents domain oversizing, preserving the D/A interface.
Champion PCE Range 15.0% - 18.9%12.0% - 14.5%N-ethyl currently dominates high-efficiency record architectures.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains an internal checkpoint to verify success before proceeding, eliminating downstream compounding errors.

Protocol A: Synthesis of A-D-A Non-Fullerene Acceptors

Objective: Attach N-ethyl or N-hexyl rhodanine to a dialdehyde core via Knoevenagel condensation.

  • Reaction Setup: Dissolve the core dialdehyde (1.0 eq) and the chosen N-alkyl rhodanine (3.0 eq) in dry chloroform. Add 3-4 drops of piperidine as a basic catalyst.

  • Reflux & Monitor: Heat the mixture to 65°C under an argon atmosphere.

    • Validation Checkpoint 1 (TLC): After 12 hours, perform Thin-Layer Chromatography (TLC). The complete disappearance of the highly fluorescent dialdehyde spot and the emergence of a dark, red-shifted product spot confirms the extension of the conjugation length.

  • Purification: Precipitate the mixture in cold methanol, filter, and purify via silica gel column chromatography (Hexane/Chloroform gradient).

    • Validation Checkpoint 2 (NMR): Conduct 1 H NMR spectroscopy. The protocol is validated if the aldehyde proton peak (~9.8 ppm) is entirely absent, and a new vinylic proton peak (~7.5–8.0 ppm) has appeared, confirming the formation of the double bond.

Protocol B: BHJ Device Fabrication & Characterization

Objective: Fabricate an inverted OSC device (ITO/ZnO/Active Layer/MoO 3​ /Ag) and accurately measure efficiency.

  • Ink Preparation: Dissolve the polymer donor and the synthesized NFA in chloroform (total concentration: 16 mg/mL) at a 1:1.2 weight ratio. Stir at 45°C for 2 hours.

  • Spin-Coating & SVA: Spin-coat the active layer onto ZnO-coated ITO substrates at 3000 rpm for 30 seconds.

    • Causality Note: Rapid solvent evaporation kinetically traps the morphology. To reach thermodynamic equilibrium, subject the films to Solvent Vapor Annealing (SVA) using carbon disulfide for 60 seconds. This provides the free volume necessary for the N-alkyl chains to reorganize into highly crystalline domains [1].

  • Electrode Deposition: Thermally evaporate 10 nm of MoO 3​ and 100 nm of Ag under high vacuum ( <10−6 Torr).

  • Photovoltaic Characterization:

    • Validation Checkpoint 3 (Calibration): Before measuring the J-V curves, calibrate the AM 1.5G solar simulator (100 mW/cm 2 ) using an NREL-certified silicon reference cell equipped with a KG5 filter. This minimizes spectral mismatch errors.

    • Validation Checkpoint 4 (EQE Integration): Measure the External Quantum Efficiency (EQE) spectrum. Integrate the EQE curve over the solar spectrum. The calculated Jsc​ must fall within ±5% of the Jsc​ obtained from the J-V curve. If the discrepancy is larger, the J-V measurement is suffering from capacitive artifacts or spectral mismatch, and the data must be discarded.

G A 1. Dialdehyde + N-Alkyl Rhodanine (CHCl3, Piperidine) B Validation: TLC & 1H NMR (Loss of 9.8 ppm peak) A->B C 2. BHJ Ink Preparation (Donor:Acceptor Blend) B->C D 3. Spin-Coating & SVA (Thermodynamic Reorganization) C->D E 4. Device Testing (AM 1.5G Solar Simulator) D->E F Validation: EQE Integration (Calculated Jsc matches J-V within 5%) E->F

Self-validating workflow for the synthesis and characterization of rhodanine-based OSCs.

Conclusion

For researchers optimizing organic solar cells, the choice between N-hexyl and N-ethyl rhodanine derivatives is a calculated compromise. N-hexyl is the superior choice when working with highly rigid, insoluble polymer donors where processability and prevention of massive phase separation are the primary bottlenecks. Conversely, N-ethyl is the molecule of choice for pushing the absolute limits of power conversion efficiency. By minimizing steric bulk, N-ethyl rhodanine maximizes π−π orbital overlap, facilitating the high charge carrier mobilities required to breach the 18% PCE threshold.

References

  • Lee, Y., et al. (2024). "Optimizing Alkyl Side Chains in Difluorobenzene–Rhodanine Small-Molecule Acceptors for Organic Solar Cells." Materials, 17(8), 1875. Available at:[Link]

  • Zhu, C., et al. (2023). "Finely Tuned Molecular Packing Realized by a New Rhodanine-Based Acceptor Enabling Excellent Additive-Free Small- and Large-Area Organic Photovoltaic Devices Approaching 19 and 12.20% Efficiencies." ACS Applied Materials & Interfaces, 15(15), 19133-19142. Available at:[Link]

  • Zhu, L., et al. (2025). "Rhodanine Substitution of Asymmetric Nonfullerene Acceptors for High-Performance Organic Solar Cells." ACS Applied Materials & Interfaces. Available at:[Link]

Validation

Analytical Validation of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one Synthesis: A Comparative Guide to LC-MS/MS, HRMS, and HPLC-UV

As the demand for high-efficiency ternary organic solar cells accelerates, the purity of precursor molecules has become a critical bottleneck in materials science. 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (commonly known a...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-efficiency ternary organic solar cells accelerates, the purity of precursor molecules has become a critical bottleneck in materials science. 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (commonly known as 3-hexylrhodanine) serves as a vital electron-withdrawing end-capping group in the synthesis of non-fullerene acceptors (NFAs) such as SPS-TDPP-2CNRh and FSBTSeHR1[1]. Even trace impurities—such as unreacted hexylamine or dealkylated rhodanine—can disrupt the π -conjugation and aggregation behavior of the final NFA, severely degrading the power conversion efficiency (PCE) of the resulting photovoltaic device 2[2].

This guide provides an objective comparison of analytical platforms for validating the synthesis of 3-hexylrhodanine, moving beyond traditional bulk purity assays to establish a self-validating, trace-level LC-MS/MS methodology.

Platform Comparison: Selecting the Right Analytical Tool

While synthetic chemists historically relied on Nuclear Magnetic Resonance (NMR) and HPLC-UV for product confirmation, these techniques lack the sensitivity required to detect trace-level reactive impurities. Below is an objective performance comparison of the three primary liquid chromatography platforms used in modern synthesis validation.

Table 1: Performance Metrics Across Analytical Platforms
FeatureHPLC-UV (Diode Array)LC-HRMS (Q-TOF)LC-MS/MS (Triple Quadrupole)
Primary Utility Bulk purity assessment (>99%)Structural elucidation of unknownsTrace impurity quantitation
Sensitivity (LOD) ~1 µg/mL~10 ng/mL~0.1 ng/mL
Specificity Low (Relies on retention time)High (Exact mass, <2 ppm error)Very High (MRM transitions)
Causality / Limitation Blind to non-UV absorbing species (e.g., aliphatic amines).Slower scan rates limit quantitative dynamic range.Blind to unexpected byproducts outside the programmed MRM list.

Expert Insight: For initial synthetic screening, LC-HRMS (Q-TOF) is indispensable because it provides exact mass data to identify unexpected side reactions 3[3]. However, once the impurity profile is known, LC-MS/MS (QQQ) becomes the superior "product" for routine batch validation due to its unmatched sensitivity and rapid duty cycle in Multiple Reaction Monitoring (MRM) mode4[4].

Experimental Workflow & Logical Architecture

The validation of 3-hexylrhodanine synthesis requires a multi-tiered approach. The diagram below illustrates the logical flow from crude synthesis to final analytical validation.

Workflow cluster_analysis Analytical Validation Platforms Synth Synthesis of 3-Hexylrhodanine (Hexylamine + CS2 + Chloroacetic Acid) Crude Crude Product Extract Synth->Crude HPLC HPLC-UV (Bulk Purity >99%) Crude->HPLC QQQ LC-MS/MS (QQQ) (Trace Impurity MRM) Crude->QQQ QTOF LC-HRMS (Q-TOF) (Exact Mass & Adducts) Crude->QTOF Decision Validation Criteria Met? HPLC->Decision QQQ->Decision QTOF->Decision Success Validated Precursor for Non-Fullerene Acceptors Decision->Success Yes

Figure 1: Analytical validation workflow for 3-hexylrhodanine synthesis comparing HPLC, QQQ, and Q-TOF.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for every step.

Protocol A: Synthesis of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

This one-pot synthesis utilizes a dithiocarbamate intermediate5[5].

  • Dithiocarbamate Formation: To a solution of 1-hexylamine (1.0 eq) in ethanol, add carbon disulfide (CS 2​ , 1.2 eq) dropwise at 0 °C, followed by aqueous KOH (1.0 eq).

    • Causality: The nucleophilic amine attacks the electrophilic carbon of CS 2​ . Maintaining 0 °C prevents the volatile CS 2​ from evaporating and controls the highly exothermic nature of the reaction.

  • Cyclization: Add sodium chloroacetate (1.1 eq) to the mixture and reflux for 4 hours.

    • Causality: The sulfur atom of the dithiocarbamate undergoes nucleophilic substitution with the α -carbon of the chloroacetate, followed by rapid intramolecular cyclization to form the thiazolidin-4-one ring.

  • Self-Validation (Reaction Completion): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The disappearance of the primary amine spot (visualized via ninhydrin stain) validates that the reaction has reached completion.

Protocol B: LC-MS/MS (QQQ) Method for Trace Validation
  • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of LC-MS grade Acetonitrile. Dilute to 100 ng/mL using a 50:50 Water:Acetonitrile mixture.

    • Self-Validation (Internal Standard): Spike the sample with 10 ng/mL of 3-ethylrhodanine (Internal Standard). This corrects for matrix-induced ion suppression and validates the ionization efficiency of the run.

  • Chromatographic Separation:

    • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 1.8 µm).

    • Causality: A biphenyl stationary phase is explicitly chosen over a standard C18. The biphenyl phase offers enhanced π−π interactions with the polar thiazolidinone core while providing sufficient hydrophobic retention for the hexyl chain, effectively resolving the target from polar unreacted precursors.

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Parameters (Polarity Switching):

    • Causality for Polarity Switching: Unsubstituted thiazolidinediones and rhodanines are typically analyzed in negative electrospray ionization (ESI-) due to the highly acidic N-H proton6[6]. However, the synthesis of 3-hexylrhodanine involves N-alkylation, eliminating this acidic site. Consequently, the target molecule acts as a weak base and is best ionized in ESI+ [M+H]+ . To simultaneously monitor unreacted rhodanine impurities, the MS method must utilize rapid polarity switching.

Table 2: MRM Transitions for Synthesis Validation
AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityCollision Energy (eV)Purpose
3-Hexylrhodanine 218.1 [M+H]+ 134.0ESI+15Target Quantifier (Loss of hexyl chain, -84 Da)
3-Hexylrhodanine 218.1 [M+H]+ 190.1ESI+25Target Qualifier (Loss of CO)
1-Hexylamine 102.1 [M+H]+ 85.1ESI+10Impurity (Unreacted starting material)
Rhodanine 132.0 [M−H]− 58.0ESI-20Impurity (Dealkylation byproduct / unreacted core)

Conclusion

While HPLC-UV remains a staple for assessing the bulk purity of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one, it is fundamentally inadequate for the rigorous validation required in advanced materials science. By implementing a targeted LC-MS/MS (QQQ) workflow utilizing a biphenyl column and polarity-switching ESI, researchers can confidently quantify trace reactive impurities down to the sub-ng/mL level. This ensures that the precursor molecules integrated into complex non-fullerene acceptors will yield optimal optoelectronic performance without batch-to-batch variability.

References

  • "Efficient Medium Bandgap Electron Acceptor Based on Diketopyrrolopyrrole and Furan for Efficient Ternary Organic Solar Cells." ACS Applied Materials & Interfaces.
  • "Generative Design and Experimental Validation of Non-Fullerene Acceptors for Photovoltaics." ACS Energy Letters.
  • "Discovery of a Rhodanine Class of Compounds as Inhibitors of Plasmodium falciparum Enoyl-Acyl Carrier Protein Reductase." Journal of Medicinal Chemistry.
  • "Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma." J Chromatogr B Analyt Technol Biomed Life Sci.
  • "Development and validation of an HPLC/MS/MS method for determining the thiazolidinone PG15 in rat plasma." PubMed.
  • "Supporting Information: Synthesis of CBTSeHR and 3-hexylrhodanine." RSC.org.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

Operational Safety and Handling Guide: 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one As a critical building block in the development of Non-Fullerene Acceptors (NFAs) and small-molecule donors for Organic Solar Cells (OSCs), 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

As a critical building block in the development of Non-Fullerene Acceptors (NFAs) and small-molecule donors for Organic Solar Cells (OSCs), 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 56347-27-4), commonly referred to as 3-hexylrhodanine, requires stringent handling protocols[1]. In advanced materials science, this compound serves as a highly effective electron-withdrawing end-capping unit (e.g., in the synthesis of BTR-Cl and other A-D-A molecular architectures) due to its strong electron affinity and the solubility imparted by its hexyl chain[2].

However, the very structural features that make it electronically and sterically favorable for photovoltaics also dictate its specific toxicological profile. This guide provides researchers and drug development professionals with a self-validating, causality-driven operational plan for handling, synthesizing, and disposing of this chemical.

Hazard Profile & Mechanistic Causality

To establish a robust safety protocol, we must first understand the chemical causality behind the hazards of 3-hexylrhodanine. The core toxicity is driven by the reactive thioxo-thiazolidinone ring, while the hexyl chain alters its pharmacokinetic behavior.

  • Dermal & Ocular Irritation (H315, H319): The active methylene group and the highly polarized thioxo (-C=S) moiety act as mild Michael acceptors and metal chelators. Upon contact with biological tissues, these groups can react with nucleophilic residues in proteins, causing localized inflammation[3].

  • Enhanced Lipophilicity: Unlike unsubstituted rhodanine, the addition of the 6-carbon aliphatic hexyl chain significantly increases the molecule's partition coefficient (logP). This high lipophilicity allows the molecule to rapidly penetrate the stratum corneum of the skin, making dermal exposure far more hazardous than its parent compound.

  • Aquatic Toxicity (H413): The compound's resistance to rapid hydrolysis and high lipid solubility result in long-term toxicity to aquatic life, necessitating strict isolation from municipal wastewater streams[3].

  • Thermal Decomposition: If subjected to high heat or fire, the thiazolidine core degrades, releasing highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[4].

Quantitative Hazard Summary
Hazard ClassGHS CategoryHazard StatementMechanistic Driver
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedThiazolidine ring interference with cellular metabolism.
Skin Irritation Category 2H315: Causes skin irritationEnhanced dermal penetration via the lipophilic hexyl chain.
Eye Irritation Category 2AH319: Causes serious eye irritationProtein binding via the polarized thioxo (-C=S) group.
STOT (Single Exposure) Category 3H336: May cause drowsiness/dizzinessVolatilization of organic solvent solutions carrying the solute.
Aquatic Toxicity Chronic 4H413: May cause long lasting harmful effectsHigh logP and resistance to environmental hydrolysis.

Personal Protective Equipment (PPE) Matrix

Because 3-hexylrhodanine is frequently handled as a solid powder (weighing phase) and subsequently dissolved in highly permeating halogenated solvents like chloroform (reaction phase), PPE must adapt to the operational state.

Protection ZoneRequired EquipmentCausality / Rationale
Respiratory N95/P100 Particulate Respirator (Solid phase); Fume Hood (Liquid phase)Prevents inhalation of fine crystalline dust during weighing. Fume hood exhaust (min 100 LFM) mitigates solvent vapor exposure.
Hand/Dermal Double Nitrile Gloves (Solid); Butyl Rubber Gloves (Liquid)Nitrile is sufficient for the dry powder. However, because the compound is processed in chloroform ( CHCl3​ ), which rapidly degrades nitrile, Butyl rubber is required during the reaction phase to prevent transdermal transport of the lipophilic solute[5].
Ocular Chemical Splash GogglesProtects against micro-particulate airborne dust and solvent splashing. Standard safety glasses lack the orbital seal required for fine powders.
Body Flame-Resistant (FR) Lab Coat, closed-toe non-porous shoesPrevents accumulation of static charge which could ignite solvent vapors during the condensation reaction.

Operational Plan: Knoevenagel Condensation Workflow

The most common application of 3-hexyl-2-thioxo-1,3-thiazolidin-4-one is its attachment to a conjugated aldehyde core via a Knoevenagel condensation[5]. The protocol below is designed as a self-validating system, ensuring both safety and synthetic success.

Step-by-Step Methodology
  • Pre-Weighing & Isolation: Weigh the aldehyde precursor and 3-hexylrhodanine (typically in a 1:10 molar excess to drive the reaction) inside a static-dissipative weighing enclosure to prevent powder aerosolization.

  • Solvent Dissolution: Transfer reagents to a Schlenk tube. Dissolve in dry chloroform ( CHCl3​ ). Self-Validation Check: The hexyl chain ensures immediate and complete dissolution; any remaining turbidity indicates moisture or degraded reagents[2].

  • Deoxygenation: Sparge the solution with dry Nitrogen ( N2​ ) for 5–10 minutes. Oxygen must be excluded to prevent oxidative degradation of the electron-rich conjugated core at elevated temperatures.

  • Catalyst Injection: Using a gas-tight syringe, inject a catalytic amount of dry piperidine. Causality: Piperidine acts as a weak base, deprotonating the acidic methylene group at the 5-position of the rhodanine ring, generating the nucleophilic enolate required for the condensation[5].

  • Thermal Condensation: Heat the reaction mixture to 60–70°C under continuous stirring for 16–24 hours. Self-Validation Check: The solution will undergo a distinct bathochromic shift (color change from yellow to deep red/purple), confirming the extension of π -conjugation as the double bond forms.

  • Quench & Extraction: Cool to room temperature. Quench by pouring into deionized water. Extract the organic layer with CHCl3​ . The lipophilic product will partition exclusively into the heavy organic phase.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography (Hexane/Dichloromethane eluent)[5].

Workflow A 1. Pre-Weighing & PPE Verification (Fume Hood, N95/P100, Nitrile) B 2. Dissolve 3-Hexylrhodanine & Aldehyde in Dry CHCl3 A->B C 3. Deoxygenate Solution (N2 Sparging, 5-10 mins) B->C D 4. Catalyst Addition (Dry Piperidine via Syringe) C->D E 5. Knoevenagel Condensation (Stir at 60-70°C, 16-24h) D->E F 6. Aqueous Quench & Extraction (H2O / CHCl3 wash) E->F G 7. Purification (Silica Gel Chromatography) F->G

Caption: Knoevenagel condensation workflow for 3-hexylrhodanine end-capping in NFA synthesis.

Spill Response & Disposal Plan

Because 3-hexylrhodanine is highly toxic to aquatic environments, standard "dilute and flush" methods are strictly prohibited. A localized spill must be chemically neutralized to mitigate the reactivity of the thioxo group[4].

Step-by-Step Decontamination
  • Evacuation & Ventilation: Immediately clear personnel from the immediate area. If the spill involves chloroform solutions, maximize fume hood exhaust to clear heavy solvent vapors.

  • Emergency PPE: Responders must don heavy-duty butyl rubber gloves, a chemical-resistant apron, and a full face shield.

  • Containment:

    • For Powders: Gently cover the powder with damp paper towels (using water or a light alcohol) to prevent dust aerosolization. Do not sweep dry.

    • For Solutions: Surround and absorb the liquid using an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

  • Chemical Neutralization: Treat the absorbed material or residual surface with a 10% Sodium Hypochlorite (bleach) solution. Causality: The hypochlorite acts as a strong oxidizing agent, converting the hazardous thioxo (-C=S) group into a highly water-soluble, less toxic sulfonate/sulfate derivative, effectively neutralizing the molecule's biological reactivity.

  • Disposal: Scoop all neutralized material into a sealable, high-density polyethylene (HDPE) hazardous waste container. Label as "Halogenated Organic Waste - Aquatic Toxicity." Route exclusively for high-temperature commercial incineration.

SpillResponse S1 Spill Identified (Solid/Liquid) S2 Evacuate & Ventilate (Max Fume Hood Exhaust) S1->S2 S3 Don Emergency PPE (Butyl Rubber, Face Shield) S2->S3 S4 Containment (Vermiculite / Damp Wipe) S3->S4 S5 Chemical Decontamination (10% Bleach Oxidation) S4->S5 S6 Hazardous Waste (Incineration Route) S5->S6

Caption: Emergency spill response and chemical decontamination pathway for 3-hexylrhodanine.

References

  • NextSDS. "5-(4-(DIETHYLAMINO)BENZYLIDENE)-3-HEXYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE — Chemical Substance Information." NextSDS Chemical Compliance. Available at:[Link]

  • Li, Z., et al. "Supporting Information: Ternary organic solar cells with a selenophene-containing donor guest achieve a high efficiency of 18.41%." RSC Advances. Available at:[Link]

  • ResearchGate. "Rhodanine-based film-forming kinetic modulators unlock over 17% efficiency in all-small-molecule organic solar cells." ResearchGate Publications. Available at:[Link]

Sources

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